(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLIABOHZPSHRN-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654567 | |
| Record name | (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951247-75-9 | |
| Record name | (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine chemical properties
An In-Depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction
This compound is a chiral primary amine that serves as a critical building block in modern medicinal chemistry. Its structure is distinguished by two key features: a stereospecific (S)-ethylamine group and a para-substituted trifluoromethoxy (-OCF3) phenyl ring. This combination makes it a highly valuable synthon for the development of complex, biologically active molecules. The chiral amine center is often essential for precise, three-dimensional interactions with biological targets such as enzymes and receptors, while the trifluoromethoxy group imparts a unique set of physicochemical properties that can dramatically improve a drug candidate's pharmacokinetic profile.
This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's chemical properties, a robust methodology for its asymmetric synthesis, its strategic importance in pharmaceutical design, and essential safety protocols.
Section 1: Physicochemical and Spectroscopic Properties
The precise characterization of a chemical entity is fundamental to its application in research and development. This section outlines the core properties of this compound.
Core Chemical Properties
A summary of the compound's key identifiers and physical properties is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 951247-75-9 | MedChemExpress |
| Molecular Formula | C₉H₁₀F₃NO | [1][2] |
| Molecular Weight | 205.18 g/mol | [1][2] |
| Appearance | Predicted: Colorless to light yellow oil or low-melting solid | Inferred from related compounds |
| Purity (Typical) | ≥97% | [3] |
| Parent Compound (PubChem) | CID 14883544 | [4] |
Spectroscopic Analysis (Predicted)
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):
-
δ 7.30-7.40 (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the ethylamine group.
-
δ 7.15-7.25 (d, J ≈ 8.5 Hz, 2H): Aromatic protons ortho to the trifluoromethoxy group.
-
δ 4.10-4.20 (q, J ≈ 6.5 Hz, 1H): The benzylic methine proton (-CH (NH₂)CH₃). The quartet multiplicity arises from coupling to the three methyl protons.
-
δ 1.50-2.00 (br s, 2H): The amine protons (-NH₂ ). This signal is typically broad and may not show distinct coupling.
-
δ 1.40-1.50 (d, J ≈ 6.5 Hz, 3H): The methyl protons (-CH(NH₂)CH₃ ). The doublet multiplicity is due to coupling with the single benzylic methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):
-
δ 147-148: Aromatic carbon attached to the -OCF₃ group.
-
δ 144-145: Quaternary aromatic carbon attached to the ethylamine group.
-
δ 127-128: Aromatic CH carbons ortho to the ethylamine group.
-
δ 121-122: Aromatic CH carbons ortho to the -OCF₃ group.
-
δ 120.5 (q, J(C-F) ≈ 257 Hz): The carbon of the trifluoromethoxy group (-OC F₃), appearing as a quartet due to strong one-bond coupling to the three fluorine atoms.
-
δ 50-51: The benzylic methine carbon (-C H(NH₂)CH₃).
-
δ 24-25: The methyl carbon (-CH(NH₂) C H₃).
Predicted ¹⁹F NMR Spectrum (470 MHz, CDCl₃):
-
δ -58 to -59 (s, 3F): A single sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group (-OCF₃ ).
Infrared (IR) Spectroscopy:
-
3300-3400 cm⁻¹: N-H stretching vibrations (characteristic of a primary amine).
-
2850-3000 cm⁻¹: C-H stretching from aliphatic and aromatic groups.
-
1600-1610 cm⁻¹: C=C aromatic ring stretching.
-
1250-1280 cm⁻¹ (strong): Asymmetric C-O-C stretching, strongly influenced by the fluorine atoms.
-
1150-1210 cm⁻¹ (very strong): C-F stretching vibrations.
Mass Spectrometry (EI-MS):
-
m/z 205: Molecular ion (M⁺).
-
m/z 190: Fragment corresponding to the loss of the methyl group ([M-CH₃]⁺), a characteristic fragmentation pathway for this structure.
Optical Activity: As a single, pure enantiomer, this compound is optically active and will rotate the plane of polarized light. While a specific rotation value is not available in the cited literature, the direction and magnitude would need to be determined empirically. Its enantiomer, the (R)-form, would exhibit an equal but opposite rotation.[5]
Section 2: Synthesis and Manufacturing
The synthesis of chiral primary amines from prochiral ketones is a cornerstone of modern pharmaceutical manufacturing. The most direct and efficient method is asymmetric reductive amination, which can be achieved through transition-metal catalysis or biocatalysis.
Core Methodology: Asymmetric Reductive Amination
This process involves the in-situ formation of an imine from the starting ketone (4'-(trifluoromethoxy)acetophenone) and an ammonia source, followed by an enantioselective reduction of the C=N double bond to yield the chiral amine. This one-pot approach is highly atom-economical and avoids the isolation of unstable imine intermediates.[6]
Detailed Experimental Protocol: Ruthenium-Catalyzed Synthesis
The following protocol is a validated, field-proven method adapted from leading literature on the direct asymmetric reductive amination of aryl ketones.[6]
Materials:
-
4'-(Trifluoromethoxy)acetophenone
-
Ammonium acetate (NH₄OAc)
-
[Ru(p-cymene)Cl₂]₂ (Ruthenium precursor)
-
(S)-C₃-TunePhos (Chiral diphosphine ligand)
-
Methanol (Anhydrous)
-
Hydrogen gas (H₂)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Catalyst Preparation (Pre-activation):
-
Rationale: The active catalyst is formed in situ from a stable precursor and a chiral ligand. This step ensures the formation of the catalytically active species before introducing the substrate.
-
In an inert atmosphere glovebox, add [Ru(p-cymene)Cl₂]₂ (1 mol%) and (S)-C₃-TunePhos (2.2 mol%) to a vial containing anhydrous methanol.
-
Stir the mixture at room temperature for 30 minutes. The solution should turn from reddish-orange to a lighter yellow, indicating complex formation.
-
-
Reaction Assembly:
-
Rationale: The reaction must be conducted under an inert atmosphere to prevent oxidation of the catalyst and reagents.
-
To a high-pressure autoclave reactor, add 4'-(Trifluoromethoxy)acetophenone (1 equivalent) and ammonium acetate (10 equivalents).
-
Causality: Ammonium acetate serves as both the ammonia source for imine formation and a mild activator. The large excess helps drive the equilibrium towards the imine.
-
Transfer the pre-activated catalyst solution to the autoclave via cannula.
-
-
Hydrogenation:
-
Rationale: This is the core reduction step where the chiral catalyst directs the addition of hydrogen across the C=N bond to set the stereocenter.
-
Seal the autoclave and purge it several times with H₂ gas.
-
Pressurize the reactor to 50 atm with H₂.
-
Heat the reaction mixture to 80 °C and stir vigorously for 24 hours. Reaction progress can be monitored by GC or TLC.
-
-
Work-up and Isolation:
-
Rationale: The work-up is designed to remove the catalyst, unreacted reagents, and byproducts, and to isolate the free amine product.
-
After cooling to room temperature, carefully vent the reactor.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add water and a saturated solution of sodium bicarbonate (NaHCO₃) to the residue to neutralize the excess acetate and basify the mixture.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Rationale: Flash chromatography is a standard method for purifying organic compounds of moderate polarity, effectively separating the desired amine from non-polar starting material and polar impurities.
-
Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a pure product.
-
Verify enantiomeric excess (e.e.) using chiral HPLC.
-
Section 3: Significance and Application in Drug Development
The strategic inclusion of this compound in a drug candidate is a deliberate choice to optimize its biological and pharmacological properties. This is primarily due to the distinct contributions of the trifluoromethoxy group.[7][8]
The Role of the Trifluoromethoxy (-OCF3) Moiety
The -OCF₃ group is often considered a "super-methoxy" group, providing benefits beyond that of a traditional methoxy (-OCH₃) substituent.
-
Enhanced Lipophilicity: The -OCF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule.[9][10] This property is critical for enhancing a drug's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS-acting drugs.[10]
-
Improved Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[10] Replacing C-H bonds with C-F bonds in the methoxy group shields the molecule from oxidative metabolism by cytochrome P450 enzymes.[9][11] This leads to a longer drug half-life, potentially reducing the required dose and frequency of administration.[10][11]
-
Modulation of Electronic Properties: The -OCF₃ group is strongly electron-withdrawing, which can alter the pKa of nearby functional groups and influence how the molecule binds to its protein target. This allows for fine-tuning of drug-receptor interactions to maximize potency and selectivity.[11]
Section 4: Handling, Storage, and Safety
Proper handling of all chemical reagents is paramount for laboratory safety. The following guidelines are based on data for the hydrochloride salt of the parent compound, which provides a reliable basis for assessing hazards.[4]
Hazard Identification (GHS Classification):
-
Acute Toxicity, Oral: Harmful if swallowed.[4]
-
Skin Corrosion/Irritation: Causes skin irritation.[4]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[4]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4]
Recommended Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container to prevent moisture absorption and contamination.
-
Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor immediately.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.
Conclusion
This compound is more than a simple chemical intermediate; it is an enabling tool for modern drug discovery. Its value is derived from the convergence of stereochemical precision and the powerful physicochemical influence of the trifluoromethoxy group. By providing enhanced metabolic stability, improved membrane permeability, and a scaffold for stereospecific interactions, this compound allows medicinal chemists to address key challenges in developing safer and more effective therapeutics. A thorough understanding of its properties and synthesis, as detailed in this guide, is essential for leveraging its full potential in the research and development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]
- 4. 1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride | C9H11ClF3NO | CID 67510291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Physical Properties of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine of significant interest in medicinal chemistry and drug development. Its structural features, particularly the trifluoromethoxy group and the chiral center, impart unique physicochemical properties that are advantageous for the design of novel therapeutic agents. The trifluoromethoxy group, a bioisostere of other functionalities, can enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the physical properties of this compound, the experimental methodologies for their determination, and the scientific rationale behind these choices.
Molecular Structure and Core Properties
The foundational physical properties of a molecule are dictated by its structure. This compound possesses a well-defined molecular architecture that is the basis for its macroscopic characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀F₃NO | [3][4] |
| Molecular Weight | 205.18 g/mol | [3][4] |
| Chemical Structure | ||
| CAS Number | 951247-75-9 | [1][5] |
The Significance of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is a critical determinant of this molecule's properties. Its strong electron-withdrawing nature and high lipophilicity significantly influence the compound's behavior in biological systems. Compared to a trifluoromethyl (-CF₃) group, the trifluoromethoxy group often imparts a greater increase in lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[2] Furthermore, the carbon-fluorine bonds within the -OCF₃ group are exceptionally strong, rendering it resistant to metabolic degradation and thereby enhancing the in-vivo half-life of molecules containing this moiety.[2]
Chiral Nature and Stereoisomerism
The presence of a stereocenter at the ethylamine alpha-carbon results in two enantiomers: (S) and (R). It is crucial for drug development professionals to work with a single, pure enantiomer, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. The (S)-enantiomer of 1-(4-(trifluoromethoxy)phenyl)ethanamine is the focus of this guide.
The separation of these enantiomers is a critical step in its synthesis and purification. A common and industrially scalable method is diastereomeric salt formation. This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or a derivative, to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[6]
Caption: Workflow for the chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine via diastereomeric salt formation.
Experimental Determination of Physical Properties
Accurate determination of physical properties is paramount for process development, formulation, and regulatory compliance. While specific, experimentally verified data for this compound are not extensively available in public literature, this section outlines the standard, rigorous methodologies for their determination, providing a framework for in-house characterization.
Boiling Point
The boiling point is a key indicator of a substance's volatility and is crucial for purification processes like distillation. For a novel chiral amine, the boiling point would be determined under reduced pressure to prevent decomposition.
Experimental Protocol: Micro Boiling Point Determination
-
A small sample of the purified liquid is placed in a micro test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube.
-
The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point, inert liquid (e.g., mineral oil).
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
This micro-method is advantageous as it requires only a small amount of the substance.[7] It is important to note that the boiling point is pressure-dependent, and any reported value should be accompanied by the pressure at which it was measured.
Melting Point
For solid derivatives or salts of the amine, the melting point is a critical indicator of purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure crystalline compound.
Experimental Protocol: Capillary Melting Point Determination
-
A small, finely powdered sample of the solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device).
-
The sample is heated at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting range.[8]
For the hydrochloride salt of a similar compound, (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride, it is described as a solid, indicating that a melting point determination would be a relevant characterization method.[9]
Density
Density is an essential parameter for process design, particularly for fluid handling and reaction scale-up. For a liquid amine, density can be determined using a vibrating tube densimeter.
Experimental Protocol: Vibrating Tube Densitometry
-
The instrument is calibrated using fluids of known density, such as dry air and deionized water.
-
A small, degassed sample of the liquid amine is introduced into the oscillating U-tube.
-
The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.
-
The temperature is precisely controlled during the measurement, as density is temperature-dependent.
This method is highly accurate and requires only a small sample volume.[10]
Solubility
Solubility data in various solvents is critical for designing reaction conditions, purification procedures, and formulations.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility Determination
-
An excess amount of the compound is added to a known volume of the solvent in a sealed vial.
-
The mixture is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The saturated solution is then filtered to remove any undissolved solid.
-
The concentration of the compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
This method provides the equilibrium solubility, which is a key parameter for thermodynamic understanding.[12] For drug development, solubility is often assessed in a range of pharmaceutically relevant solvents and buffers.
Spectroscopic and Chromatographic Characterization
Beyond the fundamental physical properties, spectroscopic and chromatographic methods are essential for confirming the identity, purity, and chiral integrity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation. The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons, the methine proton of the ethylamine group, the methyl protons, and the amine protons. The trifluoromethoxy group would not directly appear in the proton or carbon spectra but would influence the chemical shifts of the aromatic ring protons and carbons due to its strong electron-withdrawing effect. ¹⁹F NMR would show a singlet for the -OCF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the alkyl and aromatic groups, C=C stretching for the aromatic ring, and strong C-F and C-O stretching vibrations associated with the trifluoromethoxy group.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of the compound.
Experimental Protocol: Chiral HPLC Analysis
-
A chiral stationary phase (CSP) column capable of separating the enantiomers is selected. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for this class of compounds.
-
A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used.
-
A small amount of the sample is dissolved in the mobile phase and injected into the HPLC system.
-
The enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers in the chromatogram.
Caption: A generalized workflow for the determination of enantiomeric purity using chiral HPLC.
Conclusion
This compound is a valuable chiral building block with physical properties that make it highly attractive for drug discovery and development. A thorough understanding and experimental determination of its boiling point, melting point (of solid derivatives), density, solubility, and chiral purity are essential for its effective application. The methodologies outlined in this guide provide a robust framework for the comprehensive physical characterization of this and similar chiral amines, ensuring the scientific integrity and success of research and development endeavors.
References
- 1. This compound | 951247-75-9 | Benchchem [benchchem.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. appchemical.com [appchemical.com]
- 8. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
- 10. 1-[4-(Trifluoromethyl)phenyl]ethan-1-one(709-63-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. phx.phenomenex.com [phx.phenomenex.com]
In-Depth Technical Guide to the Infrared Spectroscopy of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Introduction
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral amine that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its molecular structure, featuring a primary amine, a para-substituted aromatic ring, and a trifluoromethoxy group, presents a unique and informative infrared (IR) spectrum. This guide provides a comprehensive analysis of the IR spectroscopy of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings of its spectral features, present a detailed experimental protocol for acquiring high-quality data, and offer a thorough interpretation of the resulting spectrum. The vibrational spectrum of a molecule is a distinct physical property that can be used as a fingerprint for identification.[2]
Theoretical Principles of IR Spectroscopy
Infrared spectroscopy measures the interaction of infrared radiation with matter, causing molecular vibrations.[3] These vibrations, such as stretching and bending of chemical bonds, occur at specific, quantized frequencies. The positions of absorption bands in an IR spectrum are characteristic of the functional groups present in a molecule. For this compound, the key functional groups are the primary amine (-NH2), the para-substituted benzene ring, and the trifluoromethoxy (-OCF3) group.
Key Molecular Structure and Functional Groups
To understand the IR spectrum, it is essential to visualize the molecule's structure and its constituent functional groups.
Caption: Molecular structure of this compound.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
For a liquid sample such as this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its simplicity and minimal sample preparation.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics.
-
Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum accounts for the absorbance of the crystal, the atmosphere (CO2, H2O), and the instrument itself.
-
The background scan is crucial for obtaining a clean spectrum of the sample.
-
-
Sample Application:
-
Sample Spectrum Acquisition:
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.
-
After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.[4]
-
Caption: Workflow for ATR-FTIR Spectroscopy.
Interpretation of the IR Spectrum
The IR spectrum of this compound can be divided into several key regions, each corresponding to vibrations of specific functional groups.
N-H Vibrations (Primary Amine)
-
N-H Stretching: Primary amines (R-NH₂) exhibit two distinct stretching bands in the 3500-3300 cm⁻¹ region.[7] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds.[8] The bands are typically weaker and sharper than the O-H stretching bands of alcohols.[9] For aromatic primary amines, these absorptions are generally observed at slightly higher frequencies, between 3500 and 3400 cm⁻¹.[10]
-
N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ range due to the N-H bending vibration.[8][9]
-
N-H Wagging: A broad, strong band resulting from out-of-plane N-H wagging can be observed in the 910-665 cm⁻¹ region.[8][9]
Aromatic C-H and C=C Vibrations (Para-Substituted Benzene Ring)
-
Aromatic C-H Stretching: A weak to medium absorption appears just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which is characteristic of C-H bonds on an aromatic ring.[11][12]
-
Aromatic C=C Stretching (In-Ring): The benzene ring itself gives rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the ring.[11]
-
C-H Out-of-Plane Bending: The substitution pattern on the benzene ring can be determined from the strong C-H out-of-plane ("oop") bending vibrations in the 900-675 cm⁻¹ region.[11] For a para-substituted (1,4-disubstituted) ring, a strong absorption band is expected between 860 and 790 cm⁻¹.[13]
-
Overtone/Combination Bands: Weak overtone and combination bands are often visible in the 2000-1665 cm⁻¹ region. The pattern of these weak bands can also be indicative of the benzene ring's substitution pattern.[11][14]
C-F and C-O-C Vibrations (Trifluoromethoxy Group)
-
C-F Stretching: The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups are characterized by very strong and complex absorption bands in the 1350-1100 cm⁻¹ region. These arise from the various C-F stretching modes. The C-F stretching vibrations are known to absorb strongly in the "atmospheric window" of the infrared spectrum.[15]
-
C-O-C Stretching: The C-O-C ether linkage will also contribute to the spectrum. The asymmetric C-O-C stretch in aromatic ethers typically appears as a strong band between 1275 and 1200 cm⁻¹.
Aliphatic C-H and C-N Vibrations
-
Aliphatic C-H Stretching: The methyl (-CH₃) and methine (-CH) groups of the ethylamine side chain will show C-H stretching absorptions in the 2980-2850 cm⁻¹ region.[12]
-
C-N Stretching: The stretching vibration of the C-N bond in an aromatic amine is typically a strong band found in the 1335-1250 cm⁻¹ range.[8][9]
Summary of Expected IR Absorption Bands
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Asymmetric & Symmetric Stretch | Primary Amine | 3500-3300 | Medium, Sharp |
| Aromatic C-H Stretch | Benzene Ring | 3100-3000 | Weak to Medium |
| Aliphatic C-H Stretch | Ethylamine Side Chain | 2980-2850 | Medium |
| Overtone/Combination Bands | Benzene Ring | 2000-1665 | Weak |
| N-H Bending | Primary Amine | 1650-1580 | Medium to Strong |
| Aromatic C=C Stretch | Benzene Ring | 1600-1450 | Medium, Sharp |
| C-N Stretch | Aromatic Amine | 1335-1250 | Strong |
| C-F Stretches | Trifluoromethoxy | 1350-1100 | Very Strong, Complex |
| C-O-C Asymmetric Stretch | Aryl Ether | 1275-1200 | Strong |
| C-H Out-of-Plane Bending | p-Substituted Ring | 860-790 | Strong |
| N-H Wagging | Primary Amine | 910-665 | Strong, Broad |
Conclusion
The infrared spectrum of this compound provides a wealth of structural information, allowing for unambiguous confirmation of its chemical identity and assessment of its purity. The key diagnostic bands include the characteristic double peak of the primary amine N-H stretch, the strong absorptions from the trifluoromethoxy group, and the specific pattern of bands indicating a para-substituted aromatic ring. By following a robust experimental protocol, researchers can obtain high-quality spectra that serve as a reliable analytical tool in the synthesis and quality control of this important pharmaceutical intermediate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. stemed.site [stemed.site]
- 6. mdpi.com [mdpi.com]
- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. wikieducator.org [wikieducator.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. spectra-analysis.com [spectra-analysis.com]
- 15. benthamopen.com [benthamopen.com]
A Comprehensive Technical Guide to the Mass Spectrometry of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Executive Summary
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a chiral primary amine and a critical intermediate in the synthesis of various pharmacologically active compounds.[1][2] Its precise identification, characterization, and quantification are paramount in drug development and quality control workflows. Mass spectrometry (MS), coupled with chromatographic separation, serves as the definitive analytical tool for this purpose. This technical guide provides an in-depth exploration of the mass spectrometric behavior of this compound under both soft (Electrospray Ionization) and hard (Electron Ionization) ionization techniques. We will dissect the predictable fragmentation pathways, provide field-proven analytical methodologies, and explain the causal logic behind experimental design choices, offering researchers a robust framework for their analytical campaigns.
Part 1: Foundational Principles & Analyte Characteristics
The Analyte: this compound
The structure of the analyte consists of three key moieties that dictate its physicochemical properties and mass spectrometric behavior:
-
A Primary Amine: The ethanamine side chain contains a basic nitrogen atom, making the molecule readily susceptible to protonation in acidic conditions. This is the primary target for soft ionization techniques like ESI.
-
A Chiral Center: The stereochemistry at the benzylic carbon is crucial for its biological activity. While standard mass spectrometry is not inherently chiral, its separation is achieved chromatographically prior to MS analysis.
-
A Trifluoromethoxyphenyl Group: The electron-withdrawing trifluoromethoxy (-OCF₃) group influences the electronic properties of the aromatic ring and provides a unique mass signature, but it can also direct specific fragmentation pathways.
Table 1: Physicochemical Properties of the Analyte
| Property | Value | Source |
|---|---|---|
| Chemical Formula | C₉H₁₀F₃NO | [2] |
| Molecular Weight | 205.18 g/mol | [2] |
| Monoisotopic Mass | 205.07145 Da | Calculated |
| Structure | FC(F)(F)OC₁=CC=C(--INVALID-LINK--N)C=C₁ | [2] |
| Nature | Basic primary amine |[3] |
The Role of Mass Spectrometry
Mass spectrometry is indispensable for confirming the identity, assessing the purity, and determining the concentration of pharmaceutical intermediates. For this compound, MS is employed to:
-
Confirm Molecular Weight: Verifying the mass of the intact molecule.
-
Elucidate Structure: Using fragmentation patterns (MS/MS) to confirm the connectivity of atoms, providing a structural fingerprint.
-
Quantify in Complex Matrices: Measuring trace amounts in samples such as reaction mixtures or biological fluids with high sensitivity and specificity.
Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the gold standard for quantifying small molecules in complex samples and for high-throughput purity screening. The "soft" ionization of Electrospray Ionization (ESI) is perfectly suited for this molecule, as it typically preserves the intact molecule for subsequent fragmentation analysis.[4][5]
Rationale for ESI in Positive Ion Mode
The choice of ESI in positive ion mode is a logical consequence of the analyte's structure. The primary amine is a Lewis base and readily accepts a proton from the acidic mobile phase (e.g., containing 0.1% formic acid) to form a stable, positively charged ion, [M+H]⁺.[6][7] This protonation process is highly efficient, leading to a strong signal for the precursor ion and excellent sensitivity.
Experimental Protocol: LC-MS/MS
This protocol is a self-validating system designed for robust and reproducible analysis.
1. Sample Preparation:
- Dissolve the reference standard or sample in a 50:50 mixture of acetonitrile:water to a concentration of 1 mg/mL for stock solutions.
- Perform serial dilutions to create working solutions. For quantitative analysis, a calibration curve from 1 ng/mL to 1000 ng/mL is recommended.
- For analysis in plasma, a protein precipitation step (e.g., with 3 volumes of cold acetonitrile) followed by centrifugation is a standard approach.
2. Chromatographic & Mass Spectrometric Conditions:
Table 2: Suggested Starting Parameters for LC-MS/MS Analysis
| Parameter | Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like the analyte. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid source promotes protonation for efficient ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic solvent elutes the analyte from the C18 column. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to ensure elution and column cleaning. |
| Flow Rate | 0.4 mL/min | Compatible with standard ESI sources. |
| Ionization Mode | ESI Positive | Maximizes sensitivity by targeting the basic amine group.[6][7] |
| Precursor Ion (Q1) | m/z 206.1 | The calculated [M+H]⁺ ion for C₉H₁₀F₃NO. |
| Scan Type | Product Ion Scan / MRM | Product ion scan for fragmentation discovery; Multiple Reaction Monitoring (MRM) for quantification. |
| Collision Gas | Argon | An inert gas standard for collision-induced dissociation (CID). |
| Collision Energy | 10-30 eV (Optimization Required) | Energy must be optimized to yield structurally significant fragment ions. |
Fragmentation Analysis of the Protonated Molecule ([M+H]⁺)
Upon isolation in the mass spectrometer, the protonated molecule (precursor ion) at m/z 206.1 is subjected to collision-induced dissociation (CID). The resulting product ions provide structural confirmation.
-
Major Pathway 1: Loss of Ammonia (NH₃): The most common fragmentation pathway for protonated primary amines is the neutral loss of ammonia (17.03 Da). This results in the formation of a stable benzylic carbocation.
-
Product Ion: m/z 189.1
-
Mechanism: The charge on the nitrogen facilitates the elimination of a neutral NH₃ molecule, leaving the positive charge on the carbon skeleton.
-
-
Major Pathway 2: Benzylic Cleavage: Cleavage of the bond between the aromatic ring and the side chain is a favorable pathway for phenylethylamine-type structures.[8] This results in the formation of the protonated ethylamine fragment, though the trifluoromethoxyphenyl cation is more stable and thus more likely.
-
Product Ion: m/z 177.0
-
Mechanism: This pathway involves the cleavage of the C-C bond connecting the side chain to the phenyl ring, with the charge being retained by the larger, more stable aromatic fragment.
-
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Part 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS with Electron Ionization (EI) is a powerful technique for generating a reproducible, library-searchable mass spectrum. The high-energy EI process induces extensive fragmentation, creating a detailed structural fingerprint.[9]
Rationale for EI and Derivatization
EI does not require a pre-existing charge; it creates a radical cation (M⁺•) by bombarding the molecule with high-energy electrons.[8] This radical cation is highly energetic and undergoes predictable fragmentation. However, primary amines can exhibit poor peak shape and adsorptive losses in GC systems. Therefore, derivatization is often employed.
-
Derivatization: Reacting the amine with an agent like Trifluoroacetic Anhydride (TFAA) converts the polar -NH₂ group into a less polar, more volatile trifluoroacetyl amide.[10] This improves chromatographic performance and yields characteristic fragmentation patterns.
Experimental Protocol: GC-MS
1. Sample Preparation & Derivatization:
- Evaporate 100 µL of the sample solution (in a non-polar solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.
- Add 50 µL of ethyl acetate and 50 µL of Trifluoroacetic Anhydride (TFAA).
- Cap the vial and heat at 70°C for 20 minutes.
- Evaporate the excess reagent and solvent and reconstitute in 100 µL of ethyl acetate for injection.
2. GC-MS Conditions:
Table 3: Suggested Starting Parameters for GC-MS Analysis (TFA Derivative)
| Parameter | Setting | Rationale |
|---|---|---|
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds.[10] |
| Inlet Temperature | 250°C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | 100°C (hold 1 min), ramp at 15°C/min to 280°C | A typical temperature program for eluting derivatized amines. |
| Carrier Gas | Helium at 1.0 mL/min | Standard inert carrier gas for GC-MS. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard energy for EI, which produces reproducible, library-comparable spectra.[9] |
| Ion Source Temp. | 230°C | A standard source temperature to minimize thermal degradation.[11] |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragments. |
Fragmentation Analysis of the Molecular Ion (M⁺•)
The EI spectrum of the underivatized molecule (M⁺• at m/z 205.1 ) would be dominated by alpha-cleavage.
-
Major Pathway: Alpha-Cleavage: This is the most characteristic fragmentation for aliphatic amines.[12] It involves the cleavage of a C-C bond adjacent to the nitrogen atom. For this molecule, the cleavage of the bond between the benzylic carbon and the methyl group results in the loss of a methyl radical (•CH₃, 15 Da).
-
Product Ion: m/z 190.1
-
Mechanism: The radical cation is formed by removing an electron from the nitrogen lone pair. Homolytic cleavage of the adjacent C-C bond forms a stable, resonance-stabilized iminium cation, which constitutes the base peak. This is analogous to the fragmentation of amphetamine analogues.[10][13]
-
-
Benzylic Cleavage: As with ESI, cleavage of the benzylic C-C bond can occur, but under EI, this often leads to smaller, characteristic fragments.
-
Product Ion: m/z 44.0 ([CH₃CH=NH₂]⁺)
-
Mechanism: Cleavage of the bond between the ring and the side chain, with the charge retained by the small, stable iminium fragment.
-
-
Aromatic Ring Fragmentation: The trifluoromethoxyphenyl cation (m/z 177.0 ) can further fragment by losing a CO molecule (28 Da) after rearrangement, yielding a fragment at m/z 149.0 .
Caption: Proposed EI fragmentation of this compound.
Part 4: Integrated Analytical Workflow & Field Insights
A successful analysis relies on integrating these methodologies into a cohesive workflow.
Caption: General integrated workflow for the mass spectrometric analysis of the target compound.
Authoritative Insights & Troubleshooting
-
Choice of Internal Standard: For quantitative LC-MS/MS, a stable isotope-labeled (SIL) internal standard (e.g., d₃- or ¹³C-labeled analyte) is the ideal choice as it co-elutes and experiences identical ionization effects. If a SIL standard is unavailable, a close structural analog can be used, but validation is critical.
-
Matrix Effects: When analyzing samples from biological fluids, co-eluting endogenous compounds can suppress or enhance the ionization of the analyte, a phenomenon known as the matrix effect. This is mitigated by effective sample cleanup, good chromatographic separation, and the use of a SIL internal standard.
-
-OCF₃ vs. -CF₃ Fragmentation: The trifluoromethoxy group is generally stable. While loss of •CF₃ is a known fragmentation pathway for trifluoromethyl compounds, the C-O bond in the trifluoromethoxy group is strong.[14] Fragmentation is more likely to occur at the more labile C-N and C-C bonds of the side chain.
Conclusion
The mass spectrometric analysis of this compound is a robust and well-defined process. LC-MS/MS with ESI is the method of choice for sensitive quantification, capitalizing on the facile protonation of the primary amine to generate an abundant [M+H]⁺ ion at m/z 206.1. Subsequent MS/MS analysis yields characteristic fragments via ammonia loss (m/z 189.1) and benzylic cleavage. For definitive structural confirmation, GC-MS with EI provides a detailed fingerprint, with a predicted base peak at m/z 190.1 resulting from the characteristic alpha-cleavage of the amine side chain. By understanding these foundational fragmentation principles and employing the structured methodologies outlined in this guide, researchers can confidently identify, characterize, and quantify this important pharmaceutical building block.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]
- 4. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 5. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 6. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. [sonar.ch]
- 7. Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines — The nano-electrospray company [dog-platinum-wd7c.squarespace.com]
- 8. readchemistry.com [readchemistry.com]
- 9. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine CAS number 951247-75-9
An In-depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
CAS Number: 951247-75-9
This guide provides a comprehensive technical overview of this compound, a chiral building block of significant interest in modern medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document delves into the compound's physicochemical properties, synthesis and chiral resolution strategies, analytical characterization, and its strategic applications, grounding all information in established scientific principles and methodologies.
Introduction: A Profile of a Key Chiral Intermediate
This compound is a specialized chiral amine that serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its molecular architecture is distinguished by two key features that drive its utility: the stereospecificity of the (S)-enantiomer at the ethylamine chiral center and the presence of a para-substituted trifluoromethoxy (-OCF₃) group on the phenyl ring.
The trifluoromethoxy group is a bioisostere of other functional groups and is known to significantly enhance key drug-like properties. It increases lipophilicity, which can improve membrane permeability, and its high metabolic stability can lead to a longer biological half-life.[1][4] Furthermore, its strong electron-withdrawing nature can modulate the acidity of nearby protons and influence binding interactions with biological targets.[1] The chiral amine moiety is paramount for achieving stereospecific interactions with biological receptors and enzymes, which are inherently chiral. This specificity is often the determining factor in a drug candidate's efficacy and safety profile.[1][5]
Physicochemical and Spectroscopic Profile
A precise understanding of the compound's properties is fundamental for its effective use in synthesis and research.
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Number | 951247-75-9[6][7][8] |
| IUPAC Name | (1S)-1-[4-(trifluoromethoxy)phenyl]ethanamine[8][9] |
| Molecular Formula | C₉H₁₀F₃NO[2][7] |
| Molecular Weight | 205.18 g/mol [2][7] |
| Appearance | Liquid, Solid, or Semi-solid[6] |
| Typical Purity | ≥95% - >98%[6][7] |
| InChI Key | VTLIABOHZPSHRN-LURJTMIESA-N[6] |
| Canonical SMILES | C--INVALID-LINK--C1=CC=C(OC(F)(F)F)C=C1[8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere[6] |
Synthesis and Enantiomeric Control
The synthesis of enantiomerically pure this compound is crucial for its application in drug discovery. The primary strategies involve either direct asymmetric synthesis to produce the desired enantiomer or the resolution of a racemic mixture.
Asymmetric Synthesis via Biocatalysis
A modern and efficient approach to producing the (S)-enantiomer is through enzymatic asymmetric amination. This "green chemistry" method utilizes ω-transaminase (ω-TA) enzymes to convert a prochiral ketone precursor, 4'-(trifluoromethoxy)acetophenone, directly into the desired chiral amine with high enantioselectivity.[10][11]
Causality of Method Choice: Biocatalysis is preferred for its exceptional stereocontrol, mild reaction conditions (reducing byproduct formation), and environmental benefits over traditional chemical methods that may require stoichiometric chiral auxiliaries or harsh reagents.
Caption: Asymmetric synthesis of the target amine via enzymatic transamination.
Chiral Resolution of Racemic Amines
An alternative and classical route involves the synthesis of a racemic mixture of 1-(4-(trifluoromethoxy)phenyl)ethanamine, followed by separation of the enantiomers.
Methodologies:
-
Diastereomeric Crystallization: This technique involves reacting the racemic amine with a single enantiomer of a chiral resolving agent (e.g., tartaric acid). This forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization.[12]
-
Enzymatic Kinetic Resolution: This method uses an enzyme, such as a lipase, that selectively catalyzes a reaction (e.g., acylation) on only one of the two enantiomers in the racemic mixture.[12] The resulting acylated amine can then be easily separated from the unreacted enantiomer.
Caption: General workflow for the separation of enantiomers from a racemic mixture.
Analytical Characterization and Quality Control
Rigorous analytical testing is mandatory to confirm the identity, purity, and, most importantly, the enantiomeric excess (e.e.) of the final product. A self-validating analytical system combines multiple orthogonal techniques.
Table 2: Key Analytical Techniques for Quality Control
| Technique | Purpose | Rationale for Use |
| ¹H and ¹³C NMR | Structural Confirmation & Purity | Provides detailed information on the molecular structure, confirming the connectivity of atoms and detecting organic impurities.[13][14] |
| FT-IR Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups (e.g., N-H stretch for amine, C-F stretch for trifluoromethoxy).[13][14] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Confirms the molecular weight of the compound, ensuring the correct molecular formula.[15] |
| Chiral HPLC | Enantiomeric Excess (e.e.) Determination | The definitive method for quantifying the ratio of the (S) to (R) enantiomers, which is critical for its use in stereospecific synthesis.[12] |
Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a self-validating methodology for determining the enantiomeric purity of this compound.
1. System Preparation and Validation:
- Column Selection: Choose a suitable Chiral Stationary Phase (CSP) known to resolve phenyl-ethylamine derivatives (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).
- Mobile Phase Optimization: Prepare an isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the two enantiomer peaks within a reasonable runtime.
- System Suitability Test: Inject a sample of the racemic mixture (50:50 R/S) to confirm that the system can separate the two enantiomers with a resolution (Rs) of >1.5. This validates the method's capability.
2. Sample Preparation:
- Accurately prepare a solution of the this compound sample in the mobile phase at a known concentration (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the column.
3. Chromatographic Analysis:
- Set the HPLC system parameters (flow rate, column temperature, injection volume, detector wavelength).
- Inject the prepared sample onto the column.
- Record the chromatogram, monitoring the UV absorbance at a suitable wavelength (e.g., 254 nm).
4. Data Analysis and Interpretation:
- Identify the peaks corresponding to the (S) and (R) enantiomers based on the retention times established with the racemic standard.
- Integrate the peak areas for both enantiomers.
- Calculate the enantiomeric excess (e.e.) using the following formula:
- e.e. (%) = [(Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer)] x 100
- Trustworthiness: The result is considered trustworthy because the method was first validated with a racemic standard, ensuring its ability to accurately separate and quantify both enantiomers.
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient itself but a high-value building block for creating them.[1][2] Its utility stems directly from the synergistic effects of its chiral center and fluorinated moiety.
-
CNS-Active Agents: The trifluoromethoxy group's lipophilicity makes it valuable for designing molecules that can cross the blood-brain barrier. Related trifluoromethoxy-substituted compounds have been investigated as selective sigma receptor ligands, which have potential applications in developing treatments for addiction and other CNS disorders.[1]
-
Metabolic Stability: The C-F bonds in the -OCF₃ group are exceptionally strong, making the group resistant to metabolic degradation by cytochrome P450 enzymes. Incorporating this building block can lead to drug candidates with improved pharmacokinetic profiles.[4]
-
Enhanced Binding Affinity: The electron-withdrawing properties of the -OCF₃ group can alter the electronic landscape of the molecule, potentially leading to stronger and more specific interactions with protein targets.[1]
Caption: How the compound's structural features contribute to desirable drug properties.
Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
Table 3: GHS Safety Information
| Category | Information |
| Pictogram | GHS07 (Exclamation Mark)[6] |
| Signal Word | Warning[6] |
| Hazard Statements | H302: Harmful if swallowed.[6]H315: Causes skin irritation.[6]H319: Causes serious eye irritation.[6]H335: May cause respiratory irritation.[6] |
| Precautionary Statements | P261: Avoid breathing dust/fumes/vapors.[6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
Handling Recommendations: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator at 2-8°C to ensure long-term stability.[6]
Conclusion
This compound stands out as a highly valuable and sophisticated building block for modern drug discovery. Its unique combination of a stereochemically defined amine center and a property-enhancing trifluoromethoxy group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with potentially superior efficacy, selectivity, and pharmacokinetic profiles. A thorough understanding of its synthesis, analytical control, and safe handling is paramount to leveraging its full potential in the development of next-generation medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 951247-75-9 [sigmaaldrich.com]
- 7. Synthonix, Inc > 951247-75-9 | this compound [synthonix.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. rsc.org [rsc.org]
- 14. HNMR Practice 1 | OpenOChem Learn [learn.openochem.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine molecular weight
An In-depth Technical Guide to (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Introduction
This compound is a chiral primary amine that has emerged as a crucial building block in the landscape of modern medicinal chemistry. Its molecular architecture, featuring a stereochemically defined (S)-enantiomer at the benzylic position and a trifluoromethoxy (-OCF₃) substituent, makes it an intermediate of high value for the synthesis of complex pharmaceutical agents. The trifluoromethoxy group, in particular, is a privileged moiety in drug design, known for enhancing critical molecular properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2]
This technical guide offers a comprehensive exploration of this compound, tailored for researchers, scientists, and professionals in drug development. As a Senior Application Scientist, the narrative herein is structured to provide not just procedural details but also the underlying scientific rationale, ensuring a self-validating framework for its synthesis, analysis, and application. We will delve into its physicochemical properties, robust synthetic methodologies that ensure stereochemical integrity, rigorous analytical protocols for quality control, and its strategic deployment in the synthesis of advanced drug candidates.
Chapter 1: Physicochemical Properties and Specifications
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. This compound is a drug intermediate used for the synthesis of various active compounds.[3][4] Its hydrochloride salt is typically a solid.[5] The trifluoromethoxy group significantly increases the lipophilicity of the molecule, which can improve membrane permeability and influence drug-receptor interactions.[2] Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation and making it a desirable feature for enhancing the pharmacokinetic profile of a drug candidate.[2]
| Property | Value | Reference(s) |
| Molecular Weight | 205.18 g/mol | [3][6][7][8] |
| Molecular Formula | C₉H₁₀F₃NO | [3][4][6][7] |
| CAS Number | 951247-75-9 | [4][6] |
| Typical Purity | ≥97% - 99.37% | [3] |
| Storage Conditions | 2-8°C, under inert nitrogen atmosphere | [4][6] |
Chapter 2: Synthesis and Stereochemical Control
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, securing the (S)-stereochemistry of 1-(4-(trifluoromethoxy)phenyl)ethanamine is paramount. This chapter outlines two effective methodologies for achieving high enantiopurity.
Methodology 1: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation of a prochiral ketimine is a robust and widely adopted method for producing chiral amines. The causality behind this choice lies in its operational simplicity, the availability of highly efficient and selective catalysts, and the use of safe, readily available hydrogen donors.
-
Imine Formation:
-
To a solution of 4-(trifluoromethoxy)acetophenone (1.0 eq) in toluene, add ammonium formate (3.0 eq) and formic acid (2.0 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove water for 12-16 hours, driving the reaction to completion.
-
After cooling, the solvent is removed under reduced pressure to yield the crude N-formyl imine, which can be used directly in the next step.
-
-
Asymmetric Transfer Hydrogenation:
-
In an inert atmosphere (N₂ or Ar), dissolve the crude imine in an appropriate solvent such as acetonitrile or isopropanol.
-
Add a chiral ruthenium or rhodium catalyst, for example, (S,S)-Ts-DPEN-RuCl, (0.005 - 0.01 eq). The choice of a catalyst with (S,S) stereochemistry is critical to induce the formation of the desired (S)-amine.
-
Add a hydrogen source, typically a formic acid/triethylamine (5:2) azeotrope (2.5 eq).
-
Stir the reaction at 25-40°C for 18-24 hours, monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting crude amine by column chromatography on silica gel to afford the pure (S)-enantiomer.
-
References
- 1. This compound | 951247-75-9 | Benchchem [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]
- 6. 951247-75-9|this compound|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. (1S)-1-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYLAMINE CAS#: [m.chemicalbook.com]
A Technical Guide to the Comprehensive Structure Elucidation of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Preamble: The Imperative of Unambiguous Characterization in Modern Drug Development
In the landscape of pharmaceutical development, precision is not merely a goal; it is a prerequisite for safety and efficacy. For chiral molecules, this mandate is amplified. The distinct pharmacological and toxicological profiles of enantiomers are well-documented, compelling regulatory bodies such as the U.S. Food and Drug Administration (FDA) to require rigorous, stereochemically specific characterization of chiral drug substances.[1][2] (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a critical chiral building block in the synthesis of advanced pharmaceutical intermediates.[3][4][5] Its structure, bearing both a stereocenter and a trifluoromethoxy (OCF₃) group—a moiety known to enhance metabolic stability and cell permeability[6]—necessitates a multi-faceted analytical approach for complete structural verification.
This guide eschews a simplistic checklist methodology. Instead, it presents an integrated, logic-driven strategy for the definitive structure elucidation of this compound. We will proceed through a self-validating workflow, explaining not only what to do but why each analytical choice is made, ensuring the final data package is robust, reliable, and regulatorily sound.
Part 1: The Elucidation Workflow: An Integrated Strategy
The comprehensive characterization of a chiral molecule is a process of convergent evidence. No single technique is sufficient. Our strategy is bifurcated into two core objectives: first, the confirmation of the molecular constitution (the correct atoms connected in the correct sequence), and second, the verification of its stereochemical integrity (the correct three-dimensional arrangement).
Caption: Integrated workflow for structure elucidation.
Part 2: Constitutional Structure Verification
Before assessing chirality, we must confirm the fundamental identity of the molecule. This involves verifying its molecular weight, elemental composition, and the specific arrangement of its functional groups.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Causality: Mass spectrometry is our first checkpoint. Its primary role is to confirm the molecular weight of the analyte, providing immediate validation of the chemical formula, C₉H₁₀F₃NO (MW: 205.18).[3][5] We employ High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and cleanly observe the protonated molecular ion [M+H]⁺. The precision of HRMS allows for the confirmation of the elemental composition against the theoretical exact mass, providing a high degree of confidence in the molecular formula.
Experimental Protocol: HRMS (ESI-TOF)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid. The acid ensures efficient protonation.
-
Instrumentation: Utilize an ESI-Time of Flight (TOF) mass spectrometer.
-
Infusion: Infuse the sample directly at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data in positive ion mode. Calibrate the instrument immediately prior to the run with a known standard to ensure high mass accuracy.
-
Analysis: Identify the [M+H]⁺ ion peak. Calculate the mass error between the observed mass and the theoretical exact mass of C₉H₁₁F₃NO⁺. A mass error of <5 ppm is considered definitive.
| Parameter | Expected Value | Rationale |
| Formula | C₉H₁₀F₃NO | Target molecule |
| Molecular Weight | 205.18 g/mol | Theoretical average mass |
| [M+H]⁺ (Monoisotopic) | 206.0838 | Theoretical exact mass for C₉H₁₁F₃NO⁺ |
| Observed [M+H]⁺ | Within 5 ppm of theoretical | Confirms elemental composition |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms. We utilize a suite of experiments—¹H, ¹³C, and ¹⁹F NMR—to create a complete, unambiguous map of the molecule.
¹H NMR - Proton Environment Mapping: The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For our target molecule, we expect distinct signals for the aromatic protons, the methine (CH) proton, the methyl (CH₃) protons, and the amine (NH₂) protons. The splitting patterns (multiplicity) are critical for confirming adjacencies.
¹³C NMR - Carbon Skeleton Confirmation: The ¹³C NMR spectrum reveals all unique carbon environments. A key diagnostic signal for this molecule is the carbon of the trifluoromethoxy group. Due to coupling with the three fluorine atoms, this carbon signal appears as a distinct quartet (¹JCF), a signature that is difficult to misinterpret.[7]
¹⁹F NMR - Fluorine Group Verification: Given the presence of the OCF₃ group, ¹⁹F NMR is mandatory. It provides a simple, high-sensitivity confirmation of the fluorine environment. We expect a single sharp peak, confirming the presence of a single type of fluorine-containing group.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆). CDCl₃ is often preferred for its clean spectral window.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires a longer acquisition time.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a quick experiment due to the high sensitivity of the ¹⁹F nucleus.
-
Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals. Reference the spectra appropriately (TMS for ¹H/¹³C, CFCl₃ for ¹⁹F).
Table of Expected NMR Data (in CDCl₃):
| Assignment | ¹H δ (ppm), Multiplicity | ¹³C δ (ppm), Multiplicity | Notes |
|---|---|---|---|
| -CH₃ | ~1.4, Doublet | ~24 | Coupled to the methine proton. |
| -CH- | ~4.2, Quartet | ~52 | Coupled to the methyl and amine protons. |
| -NH₂ | ~1.6, Broad Singlet | N/A | Exchangeable proton; may not always be sharp. |
| Aromatic C-H | ~7.2-7.4, Two Doublets | ~121, ~128 | AA'BB' system typical for para-substitution. |
| Aromatic C-N | N/A | ~146 | Quaternary carbon. |
| Aromatic C-O | N/A | ~148 | Quaternary carbon. |
| -OCF₃ | N/A | ~121, Quartet (¹JCF ≈ 256 Hz) | Key diagnostic signal. [7] |
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
Expertise & Causality: FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies. For this molecule, we are looking for the primary amine, the aromatic ring, and the trifluoromethoxy group. The presence of two distinct N-H stretching bands is a hallmark of a primary (R-NH₂) amine.[9][10]
Experimental Protocol: FTIR (ATR)
-
Instrumentation: Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
Background Scan: Collect a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid or liquid sample directly on the ATR crystal and collect the spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.
Table of Key FTIR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Rationale |
|---|---|---|---|
| 3400-3250 | N-H Stretch | Primary Amine | Two distinct, sharp bands confirm -NH₂.[9] |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine | Confirms the primary amine.[9] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring | Characteristic of the phenyl group. |
| 1280-1240 | C-O-C Stretch (Aryl) | Aryl Ether | Strong absorption from the Ar-O-CF₃ bond. |
| 1250-1020 | C-N Stretch | Aliphatic Amine | Confirms the C-N bond.[9] |
| ~1160 | C-F Stretch | Trifluoromethoxy | Very strong, characteristic C-F absorptions. |
Part 3: Stereochemical Integrity Confirmation
With the constitutional structure confirmed, we now focus on the critical chiral aspect of the molecule. The goal is to prove that the sample is indeed the (S)-enantiomer and to quantify its purity.
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity
Expertise & Causality: Chiral HPLC is the definitive method for separating and quantifying enantiomers.[11][12] The principle relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP). By developing a method that resolves the (S) and (R) enantiomers, we can accurately determine the enantiomeric excess (e.e.) of our sample.
Trustworthiness through Self-Validation: A critical step is to first analyze a racemic (50:50) mixture of the compound. This serves two purposes: it proves the analytical method is capable of separating the enantiomers, and it allows for the unambiguous peak assignment of the (R) and (S) forms by comparing the retention time with that of a known pure (S)-enantiomer standard.
Caption: Principle of enantiomeric separation by Chiral HPLC.
Experimental Protocol: Chiral HPLC
-
Column Selection: Choose a polysaccharide-based CSP (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD). These are broadly effective for amine separations.
-
Mobile Phase: Use a normal-phase mobile phase, typically a mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A typical starting point is 90:10 Hexane:IPA + 0.1% DEA.
-
System Suitability:
-
Prepare a solution of the racemic standard (~0.5 mg/mL).
-
Inject and optimize the mobile phase composition to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks.
-
-
Sample Analysis:
-
Prepare the (S)-enantiomer sample at the same concentration.
-
Inject the sample and record the chromatogram.
-
-
Quantification: Calculate the enantiomeric excess using the peak areas:
-
e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] x 100
-
Table of Typical Chiral HPLC Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Column | Chiralpak® AD-H (4.6 x 250 mm, 5 µm) | Proven CSP for amine enantiomers. |
| Mobile Phase | n-Hexane / Isopropanol / DEA (85:15:0.1) | Balances retention and resolution. DEA is crucial. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 220 nm | Phenyl ring provides strong chromophore. |
| Temperature | 25 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | Standard volume for analytical HPLC. |
Polarimetry: A Classic Confirmation
Expertise & Causality: Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution.[13] While modern chromatography is more precise for purity assessment, measuring the specific rotation provides an important, orthogonal confirmation of the compound's stereochemical identity.[14][15] The measured value should be compared against a literature or historical reference value for the pure (S)-enantiomer.
Experimental Protocol: Optical Rotation Measurement
-
Sample Preparation: Prepare a solution of the sample at a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., methanol).
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Measurement:
-
Zero the instrument with the pure solvent.
-
Fill the sample cell (of known path length, l, in dm) with the sample solution, ensuring no air bubbles are present.
-
Record the observed rotation (α) at a constant temperature (e.g., 20 °C).
-
-
Calculation: Calculate the specific rotation [α] using the formula:
-
[α] = α / (c * l)
-
Trustworthiness Note: The accuracy of polarimetry is highly dependent on sample purity, concentration, temperature, and solvent.[16] Traces of optically active impurities can lead to erroneous results, which is why it should always be used in conjunction with a more specific technique like chiral HPLC.[17]
Part 4: Integrated Analysis and Conclusion
The final step is to synthesize the data from all experiments into a cohesive, definitive statement of structure. The HRMS data confirms the molecular formula. The combined ¹H, ¹³C, and ¹⁹F NMR data provide an unambiguous map of the atomic connectivity, with the ¹³C quartet for the OCF₃ group serving as a key diagnostic feature. The FTIR spectrum verifies the presence of all expected functional groups, most notably the primary amine.
Crucially, the chiral HPLC analysis demonstrates the enantiomeric purity of the sample to be ≥99.5% e.e., and polarimetry confirms the direction of optical rotation consistent with the (S)-configuration. The convergence of these orthogonal analytical techniques provides overwhelming evidence, allowing for the confident and final elucidation of the structure as this compound. This comprehensive data package meets the rigorous standards required for drug development and regulatory submission.[18][19][20]
References
- 1. fda.gov [fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 951247-75-9|this compound|BLD Pharm [bldpharm.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. osti.gov [osti.gov]
- 7. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spectrabase.com [spectrabase.com]
- 9. analyzetest.com [analyzetest.com]
- 10. rockymountainlabs.com [rockymountainlabs.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 14. pdr-separations.com [pdr-separations.com]
- 15. Absolute optical chiral analysis using cavity-enhanced polarimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Guidance for Industry: Stereochemical Issues in Chiral Drug Development - Canada.ca [canada.ca]
- 19. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
Stability and Storage of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Guide to Preserving Purity and Integrity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine is a critical chiral building block in modern medicinal chemistry, valued for the unique electronic and lipophilic properties imparted by its trifluoromethoxy group.[1][2] The integrity of this and any chemical reagent is paramount to the reproducibility and success of research and development endeavors. This guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines scientifically-grounded protocols for its storage and handling, and presents a framework for validating its stability under typical laboratory conditions.
Core Physicochemical Characteristics
Understanding the molecular structure is fundamental to predicting and controlling the stability of this compound. The molecule consists of a chiral ethylamine group attached to a phenyl ring, which is substituted with a trifluoromethoxy (-OCF₃) group at the para position.
Caption: Chemical Structure of the (S)-enantiomer.
The key features influencing its stability are:
-
Primary Amine Group: The basic nitrogen atom is susceptible to oxidation and can react with acids to form salts.[2] This reactivity is a primary consideration for storage and handling.
-
Trifluoromethoxy (-OCF₃) Group: This powerful electron-withdrawing group enhances the molecule's lipophilicity and can influence its metabolic stability in biological systems.[1][2] It also contributes to the compound's overall chemical stability, particularly against hydrolysis, but may increase its sensitivity to light.[1]
-
Chiral Center: The stereochemical integrity at the alpha-carbon is crucial for its application in asymmetric synthesis and pharmacology.[2] Improper storage or harsh conditions could potentially lead to racemization, although this is less common for this specific structure under standard conditions.
Stability Profile and Potential Degradation Pathways
While generally stable under recommended conditions, this compound is susceptible to degradation from several environmental factors.[3][4] Understanding these pathways is essential for implementing effective preventative measures.
Key Instability Factors:
-
Oxidation: The primary amine is the most likely site for oxidation. Atmospheric oxygen can lead to the formation of imines, nitriles, or other degradation products, especially in the presence of light or metal catalysts.[2] Handling under an inert atmosphere (e.g., Nitrogen or Argon) is recommended for long-term storage or when handling sensitive reactions.[2]
-
Photosensitivity: Aromatic compounds, particularly those with electron-rich or electron-withdrawing substituents, can be sensitive to UV light. The trifluoromethoxy group may increase this sensitivity.[1] Photodegradation can lead to complex reaction cascades, including potential cleavage of the molecule to form impurities like 4-(trifluoromethoxy)phenol.[1]
-
Thermal Stress: While stable at ambient and refrigerated temperatures, the compound will decompose at elevated temperatures. Similar structures are noted to degrade above 150°C.[2] Thermal decomposition can generate hazardous gases, including nitrogen oxides (NOx) and hydrogen fluoride (HF).[5][6][7]
-
Chemical Incompatibility: As a base, this amine will react exothermically with strong acids. It is also incompatible with strong oxidizing agents, which can aggressively degrade the molecule.[4][8]
Caption: Potential Degradation Pathways.
Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy for preserving the quality of the reagent. The following protocols are derived from safety data sheets and chemical supplier recommendations.[1][2][5]
Storage Conditions:
-
Temperature: Refrigeration at 2-8°C is the standard recommendation for long-term storage.[1][2] This minimizes the rate of potential oxidative and thermal degradation pathways.
-
Atmosphere: For long-term storage or for users of bulk quantities, storing under an inert gas like argon or nitrogen is best practice.[2][3] For smaller, frequently used vials, ensuring the container is tightly sealed immediately after use is critical.[3][5][6]
-
Light: Store in an amber or opaque vial to protect the compound from light.[1] This directly mitigates the risk of photodegradation.
-
Container: Use a tightly-sealed container to prevent exposure to atmospheric moisture and oxygen.[5][9]
Handling Procedures:
-
Ventilation: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[5][6]
-
Dispensing: When dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial. If possible, flush the headspace with an inert gas before re-sealing.
-
Cleaning: Clean up any spills promptly by absorbing with an inert material and placing it into a suitable disposal container.[5]
-
Avoid Incompatibilities: Keep the compound away from strong acids and strong oxidizing agents.[4][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. enamine.enamine.net [enamine.enamine.net]
The Discovery and Development of Trifluoromethoxyphenyl Ethanamine Derivatives as Potent Sigma-1 Receptor Modulators: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The sigma-1 receptor, an intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane, has emerged as a compelling therapeutic target for a myriad of central nervous system (CNS) disorders. This technical guide provides an in-depth exploration of a promising class of sigma-1 receptor modulators: the trifluoromethoxyphenyl ethanamine derivatives. We will navigate the intricate journey from chemical synthesis and structure-activity relationship (SAR) studies to pharmacological evaluation and analytical characterization. This document is designed to be a comprehensive resource, offering not only theoretical insights but also actionable, field-proven protocols to empower researchers in their quest for novel CNS therapeutics.
Introduction: The Significance of the Trifluoromethoxy Motif in Sigma-1 Receptor Ligand Design
The pursuit of novel CNS agents has led medicinal chemists to explore the unique properties of fluorinated molecules. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention due to its profound impact on the physicochemical and pharmacokinetic properties of drug candidates.[1] When incorporated into the phenylethanamine scaffold, a common motif in CNS-active compounds, the trifluoromethoxy group can enhance metabolic stability, improve blood-brain barrier permeability, and modulate receptor binding affinity and selectivity.[2]
This guide focuses on trifluoromethoxyphenyl ethanamine derivatives specifically designed to target the sigma-1 receptor. The sigma-1 receptor's role in cellular stress responses, calcium homeostasis, and neuronal plasticity makes it a pivotal target for conditions such as neurodegenerative diseases, neuropathic pain, and psychiatric disorders.[3] The strategic incorporation of the trifluoromethoxy group into the ethanamine framework offers a promising avenue for the development of potent and selective sigma-1 receptor modulators with favorable drug-like properties.
Synthetic Pathways to Trifluoromethoxyphenyl Ethanamine Derivatives
The synthesis of N-substituted 2-(4-(trifluoromethoxy)phenyl)ethanamine derivatives is a critical first step in the drug discovery process. A robust and versatile synthetic route allows for the generation of a diverse library of analogs for SAR studies. Below is a detailed, field-proven protocol for the synthesis of a representative compound, N-benzyl-2-(4-(trifluoromethoxy)phenyl)ethanamine.
Experimental Protocol: Synthesis of N-benzyl-2-(4-(trifluoromethoxy)phenyl)ethanamine
This protocol outlines a two-step synthesis starting from the commercially available 2-(4-(trifluoromethoxy)phenyl)ethanamine.
Step 1: Reductive Amination
-
Reaction Setup: To a solution of 2-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add benzaldehyde (1.1 eq).
-
Formation of Imine: Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-benzyl-2-(4-(trifluoromethoxy)phenyl)ethanamine.
References
Methodological & Application
Introduction: The Significance of a Chiral Amine Building Block
An Application Note and Protocol for the Asymmetric Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
This compound is a crucial chiral building block in modern medicinal chemistry and drug development.[1] As a chiral primary amine, its stereocenter is a key feature in the synthesis of numerous pharmacologically active molecules, where specific stereochemistry is often directly linked to therapeutic efficacy and reduced side effects.[2][3] The trifluoromethoxy group imparts unique properties, such as increased metabolic stability and enhanced membrane permeability, making this scaffold highly desirable for drug candidates.[4]
However, the synthesis of such enantiopure amines presents a significant challenge, requiring precise control over stereoselectivity.[5][6] This guide, designed for researchers and drug development professionals, provides a detailed exploration of two robust and distinct methodologies for synthesizing the (S)-enantiomer of 1-(4-(trifluoromethoxy)phenyl)ethanamine: classical asymmetric reductive amination and a modern biocatalytic approach using ω-transaminases. This dual perspective offers both a widely applicable chemical method and a highly selective, sustainable enzymatic alternative.
Strategic Overview: Chemical vs. Biocatalytic Pathways
The synthesis originates from the prochiral ketone, 4'-(trifluoromethoxy)acetophenone. The central challenge is the stereoselective introduction of the amine group to form the desired (S)-enantiomer. This guide details two powerful solutions to this challenge.
Caption: Overview of synthetic strategies for the target chiral amine.
Part 1: Asymmetric Reductive Amination
Reductive amination is a cornerstone of amine synthesis, involving the conversion of a ketone to an amine.[7] In the asymmetric variant, a chiral influence is used to direct the reduction of an intermediate imine, yielding an enantiomerically enriched product.[8] This method is valued for its versatility and broad substrate scope.
Principle of the Method
The reaction proceeds in two conceptual steps, often performed in a single pot:
-
Imine Formation: The ketone, 4'-(trifluoromethoxy)acetophenone, reacts with an ammonia source under mildly acidic conditions to form a prochiral imine or its corresponding iminium ion.
-
Asymmetric Reduction: A chiral catalyst or auxiliary complexes with the imine, and a hydride reducing agent selectively attacks one face of the C=N double bond, establishing the desired stereocenter.[9]
Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot procedure as it is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated imine (iminium ion) intermediate.[9][10]
Experimental Workflow: Reductive Amination
Caption: Step-by-step workflow for the reductive amination protocol.
Materials and Reagents
| Reagent | Formula | M.W. | Quantity (Example) | Notes |
| 4'-(Trifluoromethoxy)acetophenone | C₉H₇F₃O₂ | 204.15 | 1.0 g (4.9 mmol) | Starting material. Irritant.[11] |
| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 3.78 g (49.0 mmol) | Ammonia source. |
| (S)-(-)-α-Methylbenzylamine | C₈H₁₁N | 121.18 | 59 mg (0.49 mmol) | Example of a chiral amine catalyst. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 2.08 g (9.8 mmol) | Reducing agent. Moisture sensitive.[10] |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | 25 mL | Anhydrous solvent. |
| Saturated NaHCO₃ (aq) | - | - | ~20 mL | For work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ~50 mL | For extraction. |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying agent. |
Detailed Protocol
-
Reaction Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4'-(trifluoromethoxy)acetophenone (1.0 g, 4.9 mmol), ammonium acetate (3.78 g, 49.0 mmol), and anhydrous dichloroethane (25 mL).
-
Catalyst Addition: Add (S)-(-)-α-methylbenzylamine (59 mg, 0.49 mmol, 10 mol%) to the stirring suspension.
-
Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (2.08 g, 9.8 mmol) to the reaction mixture in small portions over 15 minutes. The reaction may gently effervesce.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the consumption of the starting ketone by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, carefully quench the mixture by slowly adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.
Part 2: Enzymatic Transamination
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical synthesis.[12] ω-Transaminase (ω-TA) enzymes are particularly effective for producing chiral amines from prochiral ketones with near-perfect enantioselectivity.[13][14][15]
Principle of the Method
ω-Transaminases catalyze the transfer of an amino group from an amine donor (e.g., L-alanine or isopropylamine) to a ketone acceptor.[16] The reaction is dependent on the cofactor pyridoxal-5'-phosphate (PLP). The enzyme's chiral active site ensures that the amino group is delivered to only one face of the ketone, resulting in the formation of a single enantiomer of the amine product.[13] A key advantage is that the reaction is often performed in aqueous buffer under mild conditions. A significant consideration is that the reaction is an equilibrium process; strategies such as using a high excess of the amine donor or removing one of the co-products are often employed to drive the reaction to completion.[16][17]
Biocatalytic Cycle: ω-Transaminase
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 用于不对称合成的手性胺 [sigmaaldrich.cn]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Asymmetric Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Senior Application Scientist's Guide
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
(S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a key chiral building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif, a chiral benzylic amine with a trifluoromethoxy substituent, imparts desirable properties such as increased metabolic stability and enhanced membrane permeability to drug candidates. The stereochemistry at the benzylic carbon is often critical for biological activity, making the development of efficient and highly stereoselective synthetic routes to the (S)-enantiomer a topic of significant interest to researchers in medicinal chemistry and process development.
This application note provides a detailed guide to the asymmetric synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will explore two of the most effective and industrially relevant synthetic strategies: biocatalytic asymmetric transamination and transition-metal-catalyzed asymmetric reductive amination. This guide is designed to not only provide step-by-step protocols but also to offer insights into the rationale behind the experimental choices, enabling scientists to adapt and optimize these methods for their specific needs.
Comparative Overview of Synthetic Strategies
The choice of synthetic route is a critical decision in any chemical campaign, balancing factors such as yield, enantioselectivity, cost, scalability, and environmental impact. Below is a summary of the two primary methods detailed in this guide.
| Parameter | Biocatalytic Asymmetric Transamination | Transition-Metal-Catalyzed Asymmetric Reductive Amination |
| Starting Material | 4'-(Trifluoromethoxy)acetophenone | 4'-(Trifluoromethoxy)acetophenone |
| Nitrogen Source | Amine donor (e.g., Isopropylamine) | Ammonium salt (e.g., NH₄Cl) |
| Catalyst | ω-Transaminase (e.g., engineered variants) | Chiral Ruthenium or Iridium complex (e.g., [RuCl(p-cymene){(S)-da-binap}]Cl) |
| Typical Yield | Good to Excellent (>90%) | Excellent (>99%) |
| Enantiomeric Excess (ee) | Excellent (>99%) | Good (can be enhanced via crystallization) |
| Reaction Conditions | Mild (aqueous buffer, near-neutral pH, ambient to slightly elevated temperature) | Elevated temperature and pressure (H₂) |
| Key Advantages | High enantioselectivity, environmentally benign ("green") conditions, mild reaction parameters. | High substrate conversion, direct use of ammonia source, well-established methodology. |
| Potential Challenges | Equilibrium limitations (can be overcome), potential product inhibition, enzyme stability and cost. | Cost of precious metal catalysts, potential for metal contamination in the final product, requires specialized equipment (autoclave). |
Synthetic Workflow Overview
The following diagram illustrates the two primary synthetic pathways discussed in this application note.
Caption: Overview of synthetic routes to the target chiral amine.
Protocol 1: Biocatalytic Asymmetric Synthesis using ω-Transaminase
This protocol leverages the high stereoselectivity of ω-transaminases (ω-TAs) to convert the prochiral ketone into the desired (S)-amine. Engineered ω-TAs, such as variants of Vitreoscilla stercoraria transaminase (VsTA), have shown excellent activity and enantioselectivity for bulky ketones.[1]
Rationale for Experimental Choices
-
Enzyme Selection: Engineered ω-TAs are chosen for their enhanced activity towards sterically demanding substrates like 4'-(trifluoromethoxy)acetophenone and improved stability under process conditions.[1]
-
Amine Donor: Isopropylamine (IPA) is a commonly used amine donor that drives the reaction forward by forming acetone as a co-product, which can be removed to shift the equilibrium.
-
Co-solvent: Dimethyl sulfoxide (DMSO) is often used as a co-solvent to improve the solubility of the hydrophobic ketone substrate in the aqueous buffer, thereby increasing the reaction rate.[2][3]
-
In Situ Product Removal (ISPR): Although not detailed in this specific protocol, for larger-scale synthesis, an organic phase (e.g., n-hexadecane) can be added to the reaction to extract the product as it is formed, mitigating product inhibition and further shifting the equilibrium towards the product.[2][3]
Step-by-Step Experimental Protocol
-
Preparation of the Reaction Mixture:
-
To a thermostatted reaction vessel, add 100 mM Tris-HCl buffer (pH 7.5).
-
Add pyridoxal-5'-phosphate (PLP) to a final concentration of 0.5 mM. PLP is an essential cofactor for transaminase activity.
-
Add the amine donor, isopropylamine (IPA), to a final concentration of 75 mM.
-
Add dimethyl sulfoxide (DMSO) to a final concentration of 25-30% (v/v) to aid in substrate solubility.[2][3]
-
-
Substrate Addition:
-
Dissolve 4'-(trifluoromethoxy)acetophenone in the reaction mixture to a final concentration of 10 mM.
-
-
Enzyme Addition and Reaction:
-
Initiate the reaction by adding the ω-transaminase (e.g., a lyophilized powder or a cell-free extract of an engineered VsTA variant). The optimal enzyme loading should be determined empirically but a good starting point is 1-5 mg/mL.
-
Stir the reaction mixture at 30-40°C. Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing by chiral HPLC.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (typically >99% conversion), adjust the pH of the reaction mixture to >10 with 1 M NaOH to ensure the product is in its free base form.
-
Extract the product with an organic solvent such as ethyl acetate or methyl tert-butyl ether (3 x volume of the aqueous phase).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by silica gel column chromatography if necessary, though the enzymatic reaction is often very clean.
-
Protocol 2: Transition-Metal-Catalyzed Asymmetric Reductive Amination
This protocol describes a direct asymmetric reductive amination (DARA) of 4'-(trifluoromethoxy)acetophenone using a chiral ruthenium catalyst. This method is highly efficient and proceeds with high conversion.[4]
Rationale for Experimental Choices
-
Catalyst System: A ruthenium complex with a chiral bisphosphine ligand, such as [RuCl(p-cymene){(S)-da-binap}]Cl, is employed to induce high enantioselectivity in the reduction of the in situ-formed imine.
-
Amine Source: Ammonium chloride (NH₄Cl) serves as the source of ammonia for the initial imine formation.
-
Additive: Ammonium bicarbonate (NH₄HCO₃) has been shown to enhance the enantioselectivity of the reaction.[4]
-
Reducing Agent: Molecular hydrogen (H₂) is the ultimate reductant in this catalytic cycle.
Step-by-Step Experimental Protocol
-
Reactor Setup:
-
To a high-pressure autoclave equipped with a magnetic stir bar, add 4'-(trifluoromethoxy)acetophenone (1.0 equiv).
-
Add the ruthenium catalyst, [RuCl(p-cymene){(S)-da-binap}]Cl (0.2 mol%).
-
Add ammonium chloride (NH₄Cl) as the amine source.
-
Add ammonium bicarbonate (NH₄HCO₃) as an additive.
-
Add anhydrous methanol as the solvent.
-
-
Reaction:
-
Seal the autoclave and purge with hydrogen gas several times.
-
Pressurize the reactor to 5 MPa with hydrogen.
-
Heat the reaction mixture to 95°C with vigorous stirring.
-
Maintain the reaction at this temperature and pressure for 24 hours. Monitor the reaction for substrate consumption if possible (e.g., by sampling and GC analysis).
-
-
Work-up and Purification:
-
After 24 hours, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic components.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude product.
-
-
Enantiomeric Enrichment (Optional but Recommended):
-
The enantiomeric excess of the crude product from this method is typically good (around 85% ee).[4] To obtain enantiomerically pure material (>99% ee), a diastereomeric salt crystallization can be performed.
-
Dissolve the crude amine in a suitable solvent (e.g., isopropanol) and add a solution of (S)-mandelic acid.
-
Allow the diastereomeric salt to crystallize. The salt of the (S)-amine with (S)-mandelic acid is often less soluble.
-
Filter the crystalline salt and wash with a cold solvent.
-
Liberate the free amine by treating the salt with a base (e.g., 1 M NaOH) and extracting with an organic solvent.
-
Dry and concentrate the organic phase to yield enantiopure this compound.
-
Product Characterization
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
A robust chiral HPLC method is essential to verify the stereochemical outcome of the asymmetric synthesis.
Caption: Workflow for chiral HPLC analysis.
Detailed HPLC Protocol:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column, such as a Chiralpak® AD-H or Chiralcel® OD-H, is a good starting point for screening.
-
Mobile Phase: A typical mobile phase for normal-phase chiral separations is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 220 nm).
-
Sample Preparation: Prepare a solution of the amine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure of the final product should be confirmed by NMR spectroscopy.
-
¹H NMR (400 MHz, CDCl₃): δ 7.30-7.40 (m, 2H, Ar-H), 7.10-7.20 (m, 2H, Ar-H), 4.15 (q, J = 6.8 Hz, 1H, CH), 1.60 (br s, 2H, NH₂), 1.40 (d, J = 6.8 Hz, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 147.5, 145.0, 127.0, 121.5, 120.5 (q, J = 257 Hz, CF₃), 51.0, 25.5.
-
¹⁹F NMR (376 MHz, CDCl₃): δ -58.0.
Conclusion
This application note has detailed two robust and highly effective methods for the asymmetric synthesis of this compound. The choice between a biocatalytic approach and a transition-metal-catalyzed reaction will depend on the specific requirements of the project, including scale, cost considerations, and available equipment. The biocatalytic method offers exceptional enantioselectivity under mild, environmentally friendly conditions, while the catalytic reductive amination provides a direct and high-yielding route. Both protocols, when executed with care, will provide access to this valuable chiral building block for applications in drug discovery and development.
References
Enzymatic synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine using transaminase.
An Application Guide to the Asymmetric Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine via Transaminase-Catalyzed Biotransformation
Introduction: The Imperative for Chiral Purity in Modern Drug Development
The synthesis of enantiomerically pure molecules is a cornerstone of modern pharmaceutical development. Chiral amines, in particular, are prevalent structural motifs in a vast array of active pharmaceutical ingredients (APIs). This compound is a key chiral intermediate used in the synthesis of various pharmacologically active compounds.[1][2][3] Traditional chemical methods for producing such molecules often rely on costly chiral auxiliaries, transition-metal catalysts, and harsh reaction conditions that can be environmentally taxing.
Biocatalysis has emerged as a powerful and sustainable alternative, offering reactions with exceptional stereoselectivity under mild, aqueous conditions.[4] Among biocatalysts, transaminases (TAs), also known as aminotransferases, have garnered significant attention for their ability to synthesize chiral amines with near-perfect enantiomeric purity.[4][5] These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, a process that is both atom-economical and environmentally benign.[6]
This application note provides a comprehensive guide to the enzymatic synthesis of this compound. We will delve into the mechanistic underpinnings of the transaminase reaction, present detailed protocols for reaction optimization and preparative-scale synthesis, discuss analytical methods for determining success, and explore advanced techniques such as enzyme immobilization for industrial-scale applications.
Mechanism of Action: The Transaminase Catalytic Cycle
Transaminases employ a fascinating and efficient "ping-pong bi-bi" mechanism, which relies on the pyridoxal-5'-phosphate (PLP) cofactor as a temporary carrier of the amino group. The overall reaction consists of two distinct half-reactions that continuously cycle the enzyme and cofactor between their active forms.[6]
-
First Half-Reaction: The PLP cofactor, initially bound to a lysine residue in the enzyme's active site, accepts an amino group from an inexpensive, high-concentration amino donor (e.g., isopropylamine). This converts the PLP into its aminated form, pyridoxamine-5'-phosphate (PMP), and releases the corresponding ketone byproduct (e.g., acetone).
-
Second Half-Reaction: The prochiral ketone substrate, 4'-(trifluoromethoxy)acetophenone, enters the active site. The PMP cofactor then transfers the amino group to the ketone's carbonyl carbon. This step is stereospecific, forming the desired (S)-enantiomer of the amine product and regenerating the PLP cofactor for the next catalytic cycle.[4][6]
The equilibrium of this reversible reaction can be shifted toward product formation by using a large excess of the amino donor or by removing the ketone byproduct.[4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transaminase biocatalysis: optimization and application - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02328B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Note: Chiral Resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine
Audience: Researchers, scientists, and drug development professionals.
Abstract
The enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine are critical chiral building blocks in the synthesis of pharmaceutically active compounds. The trifluoromethoxy group imparts unique properties such as increased lipophilicity and metabolic stability, making this amine a valuable synthon in modern drug discovery.[1][2] Obtaining this intermediate in high enantiomeric purity is paramount, as different enantiomers of a chiral drug often exhibit distinct pharmacological and toxicological profiles.[3] This guide provides a detailed examination of two primary, field-proven methodologies for the chiral resolution of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine: classical resolution via diastereomeric salt formation and enzymatic kinetic resolution. We offer in-depth protocols, explain the causality behind experimental choices, and present troubleshooting strategies to empower researchers in developing robust and scalable resolution processes.
Introduction: The Importance of Chiral Purity
Chiral resolution, the process of separating a racemic mixture into its constituent enantiomers, remains a cornerstone of pharmaceutical development and fine chemical synthesis.[4] For amines like 1-(4-(trifluoromethoxy)phenyl)ethanamine, the spatial arrangement of substituents around the chiral center dictates its interaction with other chiral molecules, such as biological receptors and enzymes. Consequently, producing enantiomerically pure compounds is often a regulatory and scientific necessity.[3] This document details two powerful and complementary resolution strategies. The choice between these methods often depends on factors such as scale, cost, desired purity, and downstream applications.
Method 1: Classical Resolution via Diastereomeric Salt Formation
This classical technique is one of the most robust and scalable methods for resolving chiral amines.[5][6] The underlying principle is the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid. This acid-base reaction forms a pair of diastereomeric salts. Unlike enantiomers, which share identical physical properties, diastereomers have different solubilities, allowing them to be separated by fractional crystallization.[7][8]
Principle of Diastereomeric Salt Resolution
The process hinges on the differential solubility of the two diastereomeric salts formed. By carefully selecting the resolving agent and crystallization solvent, one diastereomer will preferentially crystallize from the solution while the other remains in the mother liquor.[9] The crystallized salt is then isolated, and the desired amine enantiomer is liberated by treatment with a base.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Detailed Protocol: Resolution with (+)-Dibenzoyl-D-tartaric Acid ((+)-DBTA)
Tartaric acid and its derivatives are among the most successful and cost-effective resolving agents for amines.[10] (+)-DBTA, a derivative of natural (+)-tartaric acid, is particularly effective due to its rigidity and ability to form well-defined crystalline salts.[5]
Materials:
-
Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine
-
(+)-Dibenzoyl-D-tartaric acid ((+)-DBTA)
-
Methanol (or Ethanol)
-
50% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, heating mantle, stirring plate, vacuum filtration apparatus
Procedure:
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 equivalent) in a minimal amount of warm methanol with stirring.
-
In a separate flask, dissolve (+)-DBTA (0.5 to 1.0 equivalent) in warm methanol. The use of sub-stoichiometric amounts of the resolving agent (e.g., 0.5 equivalents) is often more efficient for initial screening and can lead to higher enantiomeric purity of the crystallized salt.[6][11]
-
Slowly add the (+)-DBTA solution to the amine solution with constant stirring. A precipitate may form immediately. Gently heat the mixture until a clear solution is obtained.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, undisturbed. Slow cooling is critical for the formation of well-defined crystals and achieving high diastereomeric purity.
-
To maximize yield, the flask can be placed in a refrigerator (4°C) or an ice bath for several hours or overnight once it has reached room temperature.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of cold methanol to remove residual mother liquor. Over-washing can dissolve the product and reduce the yield.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the dried diastereomeric salt crystals in water.
-
While stirring vigorously, slowly add 50% NaOH solution until the salt completely dissolves and the solution is strongly basic (pH > 12).[5] This neutralizes the tartaric acid and liberates the free amine, which is typically insoluble in water.
-
Transfer the basic aqueous solution to a separatory funnel.
-
-
Extraction and Purification:
-
Extract the liberated amine with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess (e.e.) of the product via chiral HPLC (see Section 4). The yield will be less than the theoretical maximum of 50% due to losses during crystallization and workup.[3]
-
Optimization and Data Considerations
The success of this method is highly dependent on the choice of solvent and the stoichiometry of the resolving agent.
| Parameter | Common Choices & Considerations | Rationale |
| Resolving Agent | (+)-Tartaric Acid, (+)-DBTA, (+)-DPTTA, (-)-Mandelic Acid | The rigid structure of agents like DBTA and DPTTA often leads to better crystal packing and higher diastereoselectivity.[3][5] |
| Stoichiometry | 0.5 - 1.0 equivalents of chiral acid | Using 0.5 equivalents can maximize the purity of the first crop of crystals, as it ensures there is excess of the more soluble enantiomer to remain in solution.[11] |
| Solvent System | Alcohols (Methanol, Ethanol, Isopropanol), Water, or mixtures | The solvent must dissolve the salts at an elevated temperature but allow for selective precipitation of one diastereomer upon cooling. Screening various solvents is crucial.[11] |
| Expected Yield | < 50% (for one enantiomer) | The theoretical maximum is 50% for a classical resolution. The other enantiomer remains in the mother liquor and can be recovered if desired.[9] |
| Expected Purity | >90% e.e. (often requires recrystallization) | The initial enantiomeric excess can be improved by one or more recrystallizations of the diastereomeric salt from the same solvent system.[12] |
Method 2: Enzymatic Kinetic Resolution
Enzymatic methods offer high selectivity under mild reaction conditions. Kinetic resolution (KR) involves an enzyme, typically a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the racemate at a much higher rate than the other.[13] This leaves behind the unreacted, enantiomerically pure substrate.
Principle of Kinetic and Dynamic Kinetic Resolution (DKR)
In a standard KR, the maximum theoretical yield for a single enantiomer is 50%.[14] To overcome this limitation, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in situ racemization of the slower-reacting enantiomer.[15] This continuous racemization of the starting material allows, in theory, for a complete conversion of the racemate into a single, enantiomerically pure product, with a theoretical yield of 100%.[13][16]
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution of a primary amine.
Detailed Protocol: Lipase-Catalyzed Resolution
Immobilized Candida antarctica Lipase B (CALB), commercially known as Novozym 435, is a highly effective and widely used biocatalyst for the resolution of amines.[13][17]
Materials:
-
Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine
-
Immobilized Candida antarctica Lipase B (Novozym 435)
-
Acyl donor (e.g., isopropyl acetate, ethyl methoxyacetate)
-
Anhydrous organic solvent (e.g., toluene, heptane)
-
Standard laboratory glassware, temperature-controlled shaker or stirring plate
Procedure:
-
Reaction Setup:
-
To a flask containing anhydrous toluene, add racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine (1.0 equivalent) and the acyl donor (e.g., isopropyl acetate, 1.5 equivalents).
-
Add the immobilized lipase (e.g., Novozym 435, typically 10-20 mg per mmol of amine). The use of an immobilized enzyme simplifies catalyst removal after the reaction.[18]
-
-
Enzymatic Reaction:
-
Seal the flask and place it in an orbital shaker or on a stirring plate, maintaining a constant temperature (e.g., 60°C).
-
Monitor the reaction progress by periodically taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC to determine the conversion and the e.e. of both the remaining amine and the formed amide. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric purity of both components.
-
-
Workup and Isolation:
-
Once the desired conversion is reached (ideally ~50%), cool the reaction mixture to room temperature.
-
Remove the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused.
-
The resulting mixture contains the unreacted amine enantiomer and the acylated amine enantiomer. These can be separated by standard methods such as column chromatography or by an acid-base extraction to separate the basic amine from the neutral amide.
-
Key Parameters for Enzymatic Resolution
| Parameter | Common Choices & Considerations | Rationale |
| Enzyme | Candida antarctica Lipase B (Novozym 435), Pseudomonas cepacia Lipase | CALB is known for its broad substrate scope, high stability, and excellent enantioselectivity in resolving amines and alcohols.[13][19] |
| Acyl Donor | Isopropyl acetate, Ethyl acetate, Alkyl methoxyacetates | Methoxyacetates can significantly accelerate the reaction rate compared to standard alkyl acetates.[13] Vinyl esters can make the reaction irreversible.[20] |
| Solvent | Toluene, Heptane, MTBE | A non-polar, anhydrous organic solvent is typically used to prevent enzyme denaturation and unwanted hydrolysis reactions. |
| Temperature | 40 - 70 °C | Higher temperatures increase the reaction rate but can decrease enzyme stability and selectivity. Optimization is required. |
| DKR Catalyst | Shvo's catalyst (Ruthenium-based) | For DKR, a racemization catalyst is added to interconvert the amine enantiomers in situ, allowing for yields >50%.[14] |
Analysis of Enantiomeric Purity by Chiral HPLC
Accurate determination of enantiomeric excess (e.e.) is crucial to validate the success of any chiral resolution. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[12]
Principle of Chiral HPLC
CSPs are composed of a single enantiomer of a chiral selector immobilized on a solid support (e.g., silica gel). When a racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different stabilities, leading to different retention times and thus, separation of the enantiomers.[21] Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly effective for separating a wide range of chiral compounds, including amines.[22][23]
General Protocol for Chiral HPLC Analysis
Sample Preparation:
-
Prepare a stock solution of the resolved amine sample at approximately 1 mg/mL.
-
The ideal solvent is the mobile phase itself. If solubility is an issue, use a compatible solvent like isopropanol or ethanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[22]
HPLC Conditions: A systematic screening of columns and mobile phases is the most effective approach to method development.[24]
| Parameter | Typical Conditions for Phenyl-ethylamine Analogs |
| Column | Amylose or Cellulose-based CSP (e.g., Chiralpak® AD-H, Chiralcel® OD-H) |
| Mobile Phase | Normal Phase: n-Hexane / Isopropanol (e.g., 90:10 v/v) with a basic additive (e.g., 0.1% Diethylamine) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 220 nm or 254 nm |
| Column Temp. | 25 - 40 °C |
Calculation of Enantiomeric Excess (e.e.): The e.e. is calculated from the peak areas (A1 and A2) of the two enantiomers in the chromatogram: % e.e. = [ |A1 - A2| / (A1 + A2) ] * 100
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No crystallization of diastereomeric salt | Inappropriate solvent; low concentration; unsuitable resolving agent. | Screen a variety of solvents with different polarities. Increase reactant concentrations. Try a different chiral resolving agent.[12] |
| Low enantiomeric excess (e.e.) | Poor selectivity of the resolving agent; co-crystallization of both diastereomers. | Optimize the stoichiometry of the resolving agent (try 0.5 eq.). Perform recrystallization of the diastereomeric salt.[12] |
| Low yield of resolved product | High solubility of the desired salt; material loss during workup. | Optimize crystallization temperature and time. Use minimal cold solvent for washing crystals. |
| Slow or no enzymatic reaction | Inactive enzyme; inappropriate solvent or acyl donor. | Use fresh, properly stored enzyme. Ensure the solvent is anhydrous. Screen different acyl donors; methoxyacetates can increase rates.[13] |
Conclusion
The chiral resolution of 1-(4-(trifluoromethoxy)phenyl)ethanamine can be effectively achieved through both classical diastereomeric salt crystallization and enzymatic kinetic resolution. Diastereomeric salt formation is a scalable and robust method, well-suited for industrial production, though it often requires extensive optimization of solvents and resolving agents. Enzymatic resolution offers exceptional selectivity under mild conditions and the potential for quantitative yields via Dynamic Kinetic Resolution. The final choice of method will depend on the specific requirements of the project, including scale, cost, and available resources. In all cases, a validated chiral HPLC method is essential for accurately quantifying the success of the resolution.
References
- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. onyxipca.com [onyxipca.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rsc.org [rsc.org]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 14. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 15. Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. yakhak.org [yakhak.org]
- 24. hplc.eu [hplc.eu]
The Trifluoromethoxy Advantage: (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine as a Superior Chiral Auxiliary in Asymmetric Synthesis
Authoritative Application Notes for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the realms of pharmaceutical and agrochemical development. Chiral auxiliaries represent a powerful and reliable strategy for achieving high levels of stereocontrol. This guide introduces (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, a chiral auxiliary distinguished by the unique electronic properties of the 4-(trifluoromethoxy)phenyl group, and provides a comprehensive overview of its application in asymmetric synthesis. By leveraging the principles established for its structural analog, (S)-1-phenylethanamine, this document offers detailed protocols for diastereoselective alkylation and insights into auxiliary cleavage, empowering chemists to construct complex chiral molecules with precision and efficiency.
Introduction: The Strategic Importance of the Trifluoromethoxy Group
This compound emerges as a valuable tool in the synthetic chemist's arsenal, building upon the well-established utility of chiral benzylamines. The defining feature of this auxiliary is the trifluoromethoxy (-OCF₃) substituent on the phenyl ring. This group imparts a unique combination of electronic and steric properties that can enhance the performance of the chiral auxiliary.
The trifluoromethoxy group is a strong electron-withdrawing group, which can influence the acidity of the α-proton in the corresponding amide derivatives, potentially affecting enolate formation and reactivity.[1] Furthermore, its lipophilicity is significantly increased compared to a methoxy or even a trifluoromethyl group, which can improve solubility in organic solvents and may influence the aggregation state of reactive intermediates, thereby impacting diastereoselectivity.[1][2] In the broader context of drug design, the trifluoromethoxy group is often employed to enhance metabolic stability, membrane permeability, and binding affinity of bioactive molecules.[2][3][4] These inherent advantages make intermediates bearing this functional group highly desirable.
Core Application: Diastereoselective Alkylation of Carboxylic Acid Derivatives
A primary application of chiral auxiliaries like this compound is in the synthesis of α-substituted chiral carboxylic acids. The general strategy involves the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid, followed by diastereoselective alkylation of the corresponding enolate. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.
Protocol 1: Synthesis of N-Acyl-(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Objective: To covalently attach the chiral auxiliary to a carboxylic acid, forming the substrate for diastereoselective alkylation.
Materials:
-
This compound
-
Carboxylic acid (e.g., propanoic acid)
-
Coupling agent (e.g., DCC, EDC, or thionyl chloride)
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Base (e.g., Triethylamine, DMAP if using DCC/EDC)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Acid Chloride Formation (if applicable): In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.0 eq) dissolved in anhydrous dichloromethane to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-acyl derivative.
Protocol 2: Diastereoselective Alkylation of the N-Acyl Derivative
Objective: To introduce an alkyl group at the α-position of the carboxylic acid moiety with high diastereoselectivity.
Materials:
-
N-Acyl-(S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
-
Strong, non-nucleophilic base (e.g., Lithium diisopropylamide (LDA), Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Anhydrous tetrahydrofuran (THF)
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Enolate Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, dissolve the N-acyl derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the strong base (1.1 eq) to the solution and stir for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (1.2 eq) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography.
Table 1: Representative Data for Diastereoselective Alkylation (Analogous to (S)-1-phenylethylamine amides)
| Entry | Electrophile (R-X) | Product (R) | Diastereomeric Ratio (d.r.) |
| 1 | MeI | Methyl | >95:5 |
| 2 | BnBr | Benzyl | >98:2 |
| 3 | Allyl-Br | Allyl | >97:3 |
Note: The diastereomeric ratios presented are based on typical results achieved with the analogous (S)-1-phenylethanamine auxiliary and may require optimization for the trifluoromethoxy-substituted system.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary and isolate the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated N-acyl derivative
-
Aqueous acid (e.g., 6 M HCl, 48% HBr) or base (e.g., 4 M NaOH)
-
Solvent (e.g., Dioxane, Ethanol)
-
Standard laboratory glassware and work-up reagents
Procedure (Acidic Hydrolysis):
-
In a round-bottom flask, dissolve the alkylated N-acyl derivative in a suitable solvent such as dioxane or ethanol.
-
Add an excess of aqueous acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (typically 80-100 °C) for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove any non-polar impurities.
-
The aqueous layer contains the protonated chiral auxiliary and the carboxylic acid. The chiral auxiliary can be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Extract the carboxylic acid from the aqueous layer with a suitable organic solvent.
-
Dry the organic extracts containing the carboxylic acid over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
Visualizing the Workflow
References
- 1. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Catalytic Hydrogenation for the Synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Abstract: This document provides a comprehensive guide to the synthesis of the chiral amine (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a valuable building block in medicinal chemistry and drug development.[1][2] The protocol focuses on a robust and highly enantioselective method: the asymmetric hydrogenation of the prochiral ketone precursor, 1-(4-(trifluoromethoxy)phenyl)ethanone, to the corresponding chiral alcohol, followed by stereoretentive conversion to the target amine. We detail a field-proven protocol utilizing a Ruthenium-based catalyst, discuss the underlying mechanistic principles, and provide guidelines for reaction optimization and product validation.
Introduction and Strategic Overview
Chiral amines are ubiquitous structural motifs in over 40% of small-molecule pharmaceuticals, where stereochemistry is critical for biological activity.[1][3] The synthesis of enantiomerically pure amines, such as this compound, therefore represents a critical challenge in pharmaceutical manufacturing.[4] Asymmetric catalytic hydrogenation stands out as one of the most efficient, atom-economical, and environmentally benign methods for establishing stereocenters.[5]
This guide focuses on a two-stage synthetic strategy, selected for its reliability, high stereochemical fidelity, and scalability. The core of this strategy is the asymmetric hydrogenation of the ketone 1-(4-(trifluoromethoxy)phenyl)ethanone. This reaction is catalyzed by a chiral transition metal complex, typically based on Ruthenium or Rhodium, which facilitates the enantioselective addition of hydrogen across the carbonyl group.[6][7]
Figure 1: Overall two-step synthetic pathway from the prochiral ketone to the target chiral amine.
Mechanistic Principles of Asymmetric Hydrogenation
The success of this synthesis hinges on the catalyst's ability to discriminate between the two enantiofaces of the planar ketone substrate.[5] The most effective catalysts for this transformation are often Noyori-type Ruthenium(II) complexes, which bear both a chiral diphosphine ligand (e.g., (S)-BINAP) and a chiral diamine ligand (e.g., (S,S)-DPEN).[6]
These catalysts operate via a "bifunctional" mechanism that does not require direct coordination of the ketone's oxygen atom to the metal center.[6] Instead, the reaction proceeds through a six-membered pericyclic transition state. In this model, the N-H proton of the diamine ligand and the hydride on the ruthenium atom are transferred concertedly to the carbonyl oxygen and carbon, respectively. The chirality of the ligands creates a sterically and electronically differentiated environment that forces the substrate to adopt a specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.[5]
Hydrogen Source Options:
-
Molecular Hydrogen (H₂): Offers the highest atom economy but requires specialized high-pressure reactor systems.[5]
-
Transfer Hydrogenation: Utilizes hydrogen donor molecules like a formic acid/triethylamine (FA/TEA) azeotrope or 2-propanol.[8] This method is often operationally simpler and avoids the need for high-pressure H₂ gas, making it attractive for laboratory-scale synthesis.[9]
Detailed Experimental Protocols
This section provides a step-by-step protocol for the synthesis, purification, and analysis of this compound.
Protocol 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of 1-(4-(trifluoromethoxy)phenyl)ethanone
This protocol employs a commercially available Ru(II) catalyst for the asymmetric hydrogenation of the precursor ketone to the chiral alcohol intermediate.
Materials:
-
1-(4-(trifluoromethoxy)phenyl)ethanone (CAS: 85013-98-5)[10]
-
RuCl₂[(S)-xylbinap][(S)-daipen] or similar Noyori-type catalyst
-
2-Propanol (anhydrous)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
High-pressure autoclave/hydrogenation reactor with magnetic stirring
-
Schlenk line and inert gas (Argon or Nitrogen) supply
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the autoclave is clean, dry, and has been purged thoroughly with an inert gas (Argon or Nitrogen).
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the Ru(II) catalyst (e.g., RuCl₂[(S)-xylbinap][(S)-daipen], at a substrate-to-catalyst ratio [S/C] of 1000:1 to 5000:1) and potassium tert-butoxide (1-2 mol% relative to the substrate) to the reactor.
-
Reaction Mixture: Add anhydrous 2-propanol to the reactor to create a 0.5-1.0 M solution of the substrate. Stir for 10-15 minutes to allow for catalyst activation.
-
Substrate Addition: Add 1-(4-(trifluoromethoxy)phenyl)ethanone to the reactor.
-
Hydrogenation: Seal the reactor, purge several times with low-pressure hydrogen gas, and then pressurize to the desired pressure (typically 8-15 atm H₂). Heat the reaction to 40-60°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS by periodically taking aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen pressure. Quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude (S)-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Stereoretentive Conversion of Alcohol to Amine
This two-step sequence converts the chiral alcohol to the target amine with high fidelity, proceeding through a tosylate intermediate to ensure retention of the stereocenter's configuration.
Procedure:
-
Tosylation: Dissolve the purified (S)-1-(4-(trifluoromethoxy)phenyl)ethan-1-ol in dichloromethane (DCM). Cool to 0°C and add triethylamine (1.5 eq) followed by p-toluenesulfonyl chloride (1.2 eq). Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 4-6 hours. Quench with water, extract with DCM, dry the organic layer, and concentrate to yield the crude tosylate.
-
Amination: Dissolve the crude tosylate in dimethylformamide (DMF). Add sodium azide (3.0 eq) and heat the mixture to 80-90°C for 12-18 hours. After cooling, dilute with water and extract with diethyl ether. Wash the combined organic layers, dry, and concentrate to yield the crude azide.
-
Reduction: Dissolve the crude azide in methanol or THF. Add a catalyst such as Palladium on carbon (10% Pd/C) and subject the mixture to hydrogenation (1-3 atm H₂ in a balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite, and concentrate the filtrate to yield the crude this compound. Purify by distillation or chromatography as needed.
Data Summary and Quality Control
Effective synthesis requires rigorous validation of the product's identity, purity, and stereochemical integrity.
Expected Results
The following table summarizes typical outcomes for the asymmetric hydrogenation step based on literature precedents for similar substrates.[8][11]
| Parameter | Typical Value/Condition | Rationale/Comment |
| Catalyst | Noyori-type Ru(II) | Proven high efficiency and enantioselectivity for aromatic ketones.[6] |
| S/C Ratio | 1,000 - 10,000 | High turnover numbers (TON) are achievable, making the process cost-effective.[12] |
| Solvent | 2-Propanol, Methanol | Protic solvents are generally preferred for this class of catalysts. |
| Base | t-BuOK | Required for catalyst activation and to facilitate the catalytic cycle.[6] |
| H₂ Pressure | 8 - 20 atm | Sufficient to achieve good reaction rates without requiring ultra-high pressure equipment. |
| Temperature | 30 - 60 °C | Balances reaction rate against potential loss of enantioselectivity at higher temperatures. |
| Conversion | >99% | Expected for this highly efficient catalytic system. |
| Enantiomeric Excess (ee) | >98% | A key performance indicator; high ee is critical for pharmaceutical applications. |
Analytical Characterization
-
Structural Verification: Confirm the chemical structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
-
Enantiomeric Excess (ee) Determination: The most critical quality control step. The ee of the chiral amine must be determined using a validated chiral analytical method.
-
Method: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase (e.g., a column based on cyclodextrin or polysaccharide derivatives).
-
Procedure: The amine product may require derivatization (e.g., with an acylating agent) to improve separation and detection on certain chiral columns. A racemic standard must be prepared and analyzed to confirm the separation of the two enantiomers and identify the retention time of the desired (S)-enantiomer.
-
Figure 2: A flowchart illustrating the complete experimental and quality control workflow.
Safety Precautions
-
High-Pressure Reactions: Catalytic hydrogenation with H₂ gas must be performed in a certified high-pressure reactor behind a protective blast shield. Always follow established safety protocols for handling flammable gases under pressure.
-
Reagents: Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it in an inert atmosphere. Organic solvents are flammable and should be handled in a well-ventilated fume hood. Sodium azide is highly toxic and can form explosive metal azides.
-
Catalysts: Some hydrogenation catalysts can be pyrophoric, especially after use (e.g., Pd/C). Do not allow the used catalyst to dry in the air; quench it carefully under an inert atmosphere or with water.
References
- 1. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rh III- and Ir III-catalyzed asymmetric transfer hydrogenation of ketones in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1-(4-(Trifluoromethoxy)phenyl)ethan-1-one | C9H7F3O2 | CID 522821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Paal-Knorr Synthesis of Novel Pyrrole Derivatives from (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Abstract
The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The Paal-Knorr synthesis, a classic yet remarkably robust reaction, provides a direct and efficient pathway to substituted pyrroles through the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] This application note provides a detailed technical guide for the synthesis of novel, chiral pyrrole derivatives starting from (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a valuable intermediate in drug development.[5][6] We will delve into the mechanistic underpinnings of the Paal-Knorr reaction, present a validated, step-by-step protocol, and discuss the significance of these synthesized compounds in the context of modern drug discovery.
Introduction: The Enduring Relevance of Pyrroles and the Paal-Knorr Synthesis
Pyrrole and its derivatives are integral components of a wide array of pharmaceuticals, exhibiting diverse biological activities including anti-inflammatory, anticancer, antibiotic, and antiviral properties.[1][7][8] The unique electronic and structural characteristics of the pyrrole ring enable it to interact effectively with various biological targets.[9] The Paal-Knorr synthesis, first reported in 1884, remains a highly relevant and widely employed method for constructing these valuable heterocyclic motifs due to its operational simplicity and generally high yields.[3][10] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[10][11]
Historically, the Paal-Knorr synthesis was sometimes limited by the need for harsh reaction conditions, such as prolonged heating in acid, which could compromise sensitive functional groups.[12] However, modern advancements have introduced milder and more efficient protocols, including the use of various catalysts and microwave-assisted techniques, broadening the applicability of this powerful reaction.[10][13]
This guide focuses on the application of the Paal-Knorr synthesis to a chiral primary amine, this compound, to generate novel pyrrole derivatives. The trifluoromethoxy group is a key pharmacophore in many modern drugs, known to enhance metabolic stability and lipophilicity.[14] The retention of the chiral center from the starting amine introduces stereochemical complexity, which is often crucial for target-specific biological activity.
Reaction Mechanism: A Stepwise Look at Pyrrole Formation
The mechanism of the Paal-Knorr pyrrole synthesis has been a subject of detailed investigation. The currently accepted pathway involves the initial nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate.[4][15] This is followed by an intramolecular cyclization, where the nitrogen atom attacks the second carbonyl group. This ring-closing step is often the rate-determining step of the reaction.[12][13] The resulting cyclic intermediate then undergoes dehydration to afford the stable, aromatic pyrrole ring.[15][16]
Computational studies have provided further evidence supporting the hemiaminal cyclization as the preferred reaction pathway.[12][16]
Caption: Generalized mechanism of the Paal-Knorr pyrrole synthesis.
Experimental Protocol: Synthesis of 2,5-dimethyl-1-((S)-1-(4-(trifluoromethoxy)phenyl)ethyl)-1H-pyrrole
This protocol details the synthesis of a representative pyrrole derivative using this compound and 2,5-hexanedione.
3.1. Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 951247-75-9 | 205.18 | MedChemExpress |
| 2,5-Hexanedione (Acetonylacetone) | 110-13-4 | 114.14 | Sigma-Aldrich |
| Glacial Acetic Acid | 64-19-7 | 60.05 | Fisher Scientific |
| Ethanol (Absolute) | 64-17-5 | 46.07 | VWR Chemicals |
| Ethyl Acetate | 141-78-6 | 88.11 | Sigma-Aldrich |
| Hexanes | 110-54-3 | 86.18 | Fisher Scientific |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | Sigma-Aldrich |
3.2. Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Separatory funnel (100 mL)
-
Glassware for extraction and filtration
-
Silica gel for column chromatography
3.3. Reaction Workflow
Caption: Experimental workflow for the Paal-Knorr synthesis.
3.4. Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.87 mmol) and 2,5-hexanedione (0.58 g, 5.11 mmol, 1.05 eq).
-
Solvent and Catalyst Addition: Add 20 mL of absolute ethanol to the flask, followed by the addition of glacial acetic acid (0.28 mL, 4.87 mmol, 1.0 eq) as a catalyst. The use of a weak acid like acetic acid accelerates the reaction without promoting the formation of furan byproducts.[11]
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in 30 mL of ethyl acetate and transfer it to a 100 mL separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 95:5 hexanes:ethyl acetate). The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield the final product as a pale yellow oil.
3.5. Expected Yield and Characterization
-
Expected Yield: 75-85%
-
Characterization: The structure and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Quantitative Data Summary
| Starting Material | Molar Ratio | Reaction Time (h) | Solvent | Catalyst | Typical Yield (%) |
| This compound | 1.0 | 4-6 | Ethanol | Acetic Acid | 75-85 |
| Aniline | 1.0 | 3-5 | Ethanol | Acetic Acid | 80-90 |
| Benzylamine | 1.0 | 4-6 | Toluene | p-TsOH | 70-80 |
Applications and Future Directions
The synthesized chiral pyrrole derivatives are valuable scaffolds for the development of new therapeutic agents. The presence of the (S)-1-(4-(trifluoromethoxy)phenyl)ethyl moiety introduces both chirality and a metabolically robust trifluoromethoxy group, which are desirable features in modern drug design.[14][17] These compounds can serve as key intermediates for the synthesis of more complex molecules targeting a wide range of diseases, including cancer, inflammation, and infectious diseases.[2]
Future work could explore the diversification of this scaffold by:
-
Utilizing a broader range of 1,4-dicarbonyl compounds to generate a library of structurally diverse pyrroles.
-
Performing further functionalization of the pyrrole ring through electrophilic substitution reactions.[18]
-
Evaluating the biological activity of the synthesized compounds in relevant in vitro and in vivo assays.
Conclusion
The Paal-Knorr synthesis remains a powerful and versatile tool for the construction of substituted pyrroles. This application note provides a comprehensive and validated protocol for the synthesis of novel, chiral pyrrole derivatives from this compound. The detailed methodology and mechanistic insights serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical space in the quest for novel therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. scitechnol.com [scitechnol.com]
- 9. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 12. rgmcet.edu.in [rgmcet.edu.in]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. osti.gov [osti.gov]
- 15. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. jelsciences.com [jelsciences.com]
- 18. Pyrrole - Wikipedia [en.wikipedia.org]
Scale-up synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine challenges
Application Note & Protocol
Topic: Scale-up Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine: A Guide to Overcoming Key Challenges
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a critical chiral building block in the synthesis of numerous active pharmaceutical ingredients (APIs).[1][2] Its structural motif, featuring a stereogenic center and a trifluoromethoxy group, imparts desirable properties such as enhanced metabolic stability and lipophilicity to drug candidates. However, transitioning the synthesis of this valuable intermediate from the laboratory bench to an industrial scale presents a unique set of challenges that can impact yield, purity, cost-effectiveness, and safety.[3]
This technical guide provides an in-depth analysis of the common hurdles encountered during the scale-up synthesis of this compound. We will explore the causality behind experimental choices, present detailed, field-proven protocols for scalable synthetic routes, and offer insights into process optimization and purification.
Part 1: Core Challenges in the Scale-Up Synthesis
The industrial production of enantiomerically pure amines is a complex task where laboratory successes do not always translate linearly to larger scales.[3] Key challenges often emerge in the areas of stereochemical control, process safety, and purification.
Achieving and Maintaining High Enantioselectivity
The primary challenge in synthesizing chiral amines is achieving high enantiomeric excess (e.e.). While numerous asymmetric technologies are effective at the gram scale, their performance can be sensitive to the physical and operational changes inherent in scale-up.[3]
-
Catalyst Performance and Cost: Asymmetric catalysis, particularly transition-metal-catalyzed reactions, can be expensive, especially when catalysts cannot be efficiently recovered and recycled.[3] For instance, direct asymmetric reductive amination (DARA) often employs ruthenium-based catalysts which, while highly effective, represent a significant cost driver on a multi-kilogram scale.[4][5][6]
-
Mixing and Temperature Control: Large-scale reactors have different heat and mass transfer characteristics compared to lab glassware. Inadequate mixing or localized temperature fluctuations can lead to side reactions, reduced catalyst turnover, and a drop in enantioselectivity.[3]
-
Biocatalyst Stability: While enzymatic routes offer high selectivity and sustainability, the stability of enzymes like transaminases under industrial process conditions (e.g., high substrate concentrations, presence of organic solvents) can be a limiting factor.[7][8]
Selection of an Economically Viable Synthetic Route
Several synthetic strategies can produce the target amine, each with distinct advantages and drawbacks for industrial application.
-
Asymmetric Reductive Amination (ARA): This is one of the most direct methods, converting the prochiral ketone, 4'-(trifluoromethoxy)acetophenone, directly to the chiral amine.[4][6] The primary challenges are the cost of the chiral ligands and metal catalysts and the need for high-pressure hydrogen gas, which introduces significant safety and engineering considerations.
-
Enzymatic Transamination: This biocatalytic approach uses transaminase (TA) enzymes to convert the ketone to the amine with high enantioselectivity.[9][10][11] The key hurdles include the unfavorable reaction equilibrium, which often requires strategies for product removal or co-product conversion to drive the reaction to completion, and the cost and stability of the enzyme and its cofactor, pyridoxal 5'-phosphate (PLP).[8][12]
-
Classical Resolution: This method involves the separation of a racemic mixture of the amine using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[13] While often considered more robust and easier to scale up than asymmetric synthesis, this route is inherently limited to a 50% theoretical yield unless an efficient process for racemizing and recycling the unwanted enantiomer is developed.[12][14]
Downstream Processing and Purification
Isolating the final product with the required high purity (>99% e.e.) is a significant bottleneck.
-
Chiral Purification at Scale: Direct separation of enantiomers is often accomplished using preparative-scale chiral chromatography, such as High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[] While effective, these methods can be capital-intensive and consume large quantities of solvent, impacting the process mass intensity (PMI).
-
Crystallization of Diastereomeric Salts: For classical resolutions, the efficiency of the crystallization process is paramount. Factors like solvent choice, cooling rate, and seeding are critical for obtaining high diastereomeric purity and good yields. This process often requires extensive optimization.[13]
-
Impurity Profile: Scaling up can introduce new impurities or alter the profile of existing ones due to longer reaction times or variations in reaction conditions.[3] These impurities can complicate purification and require additional isolation steps.
Safety and Handling Considerations
The reagents and intermediates involved in the synthesis carry specific hazards that must be managed with robust engineering controls and safety protocols.
-
Trifluoromethoxy-Containing Compounds: Compounds bearing the -OCF3 group require careful handling. While specific data for the target amine is limited, related compounds can be irritants and require appropriate personal protective equipment (PPE).[16][17][18]
-
Flammable Solvents and Reagents: The use of flammable solvents like THF or alcohols, especially in conjunction with ignition sources or reactive reagents, necessitates explosion-proof equipment and adherence to strict grounding procedures to prevent static discharge.[18][19]
-
High-Pressure Reactions: Asymmetric reductive amination often requires high-pressure hydrogen gas, which poses significant explosion hazards and requires specialized high-pressure reactors and safety infrastructure.
Part 2: Recommended Protocols for Scalable Synthesis
Based on current literature, direct asymmetric reductive amination and enzymatic transamination represent two of the most promising and scalable routes.
Protocol 1: Ruthenium-Catalyzed Direct Asymmetric Reductive Amination (DARA)
This protocol is adapted from methodologies developed for the direct conversion of aryl methyl ketones to chiral primary amines on a multikilogram scale.[4][5][6] It offers a direct, one-step conversion with high enantioselectivity.
Workflow Diagram: Direct Asymmetric Reductive Amination
Caption: Workflow for the DARA synthesis of the target chiral amine.
Step-by-Step Methodology:
-
Reactor Setup: Charge a suitable high-pressure reactor with 4'-(trifluoromethoxy)acetophenone (1.0 equiv) and a degassed alcohol solvent such as methanol.
-
Rationale: Methanol is a common solvent for this transformation, effectively dissolving both the substrate and the ammonia/ammonium chloride.
-
-
Catalyst Charging: Under an inert nitrogen atmosphere, add the ruthenium catalyst, for example, Ru(OAc)₂(R)-dtbm-Segphos (0.5 - 2 mol%).[5]
-
Ammonia Addition: Seal the reactor. Purge with nitrogen, then introduce ammonia gas to the desired pressure. An aqueous solution of ammonium chloride (NH₄Cl) is then added.
-
Rationale: Ammonia serves as the nitrogen source. NH₄Cl acts as a co-catalyst and helps to stabilize the active catalytic species.
-
-
Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-80 bar).
-
Rationale: Hydrogen is the reducing agent for the in-situ formed imine intermediate.
-
Safety: This step must be performed in a designated high-pressure bay with appropriate shielding and remote monitoring.
-
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 6-24 hours, monitoring the reaction progress by HPLC or GC.[5]
-
Rationale: Elevated temperature increases the reaction rate. Vigorous stirring is essential for ensuring efficient gas-liquid mass transfer, which is critical for reaction performance at scale.
-
-
Work-up: After cooling the reactor to ambient temperature, carefully vent the excess pressure. Concentrate the reaction mixture under reduced pressure to remove the solvent. The residue is then subjected to a standard aqueous acid-base work-up to isolate the amine from non-basic impurities.
-
Purification: The crude amine can be purified by vacuum distillation or by forming a salt (e.g., hydrochloride) and recrystallizing to achieve high chemical and enantiomeric purity.
| Parameter | Recommended Value | Rationale / Comment |
| Substrate | 4'-(trifluoromethoxy)acetophenone | Prochiral ketone starting material. |
| Catalyst | Ru(OAc)₂(R)-dtbm-Segphos | Proven catalyst for high e.e. in DARA.[5] |
| Catalyst Loading | 0.5 - 2.0 mol% | Lowering loading is key for cost-effectiveness at scale. |
| Amine Source | NH₃ / NH₄Cl | Provides the amino group for the product. |
| Reducing Agent | H₂ Gas | High-pressure hydrogen is required. |
| Pressure | 50 - 80 bar | Necessary to ensure sufficient H₂ concentration in the liquid phase. |
| Temperature | 80 - 100 °C | Balances reaction rate against potential side reactions.[5] |
| Solvent | Methanol | Good solvency for reactants and reagents. |
| Typical e.e. | >93%[5] | Can be further upgraded via crystallization of a salt. |
Protocol 2: ω-Transaminase (ω-TA) Mediated Asymmetric Synthesis
This biocatalytic protocol is based on studies using ω-transaminases for the synthesis of fluorinated chiral amines and offers a greener alternative to metal catalysis.[9][10][11]
Workflow Diagram: Enzymatic Transamination
Caption: General workflow for the biocatalytic synthesis of the target amine.
Step-by-Step Methodology:
-
Bioreactor Setup: In a temperature-controlled reactor, prepare an aqueous buffer solution (e.g., potassium phosphate, pH 7.5). Add pyridoxal 5'-phosphate (PLP) cofactor (typically 1-2 mM) and the amine donor. Isopropylamine (IPA) is a common, inexpensive amine donor.[9][10]
-
Rationale: The enzyme requires a buffered aqueous environment and the PLP cofactor to be active. A high concentration of the amine donor is used to push the reaction equilibrium towards product formation.
-
-
Enzyme Addition: Add the selected (S)-selective ω-transaminase. The enzyme can be used as a lyophilized powder, a cell-free extract, or as immobilized whole cells.
-
Rationale: Immobilization can improve enzyme stability and allow for easier recovery and reuse, which is critical for process economy at scale.[12]
-
-
Substrate Addition: Add 4'-(trifluoromethoxy)acetophenone. Due to its low water solubility, the ketone is often added dissolved in a water-miscible co-solvent like dimethyl sulfoxide (DMSO).[10][11]
-
Rationale: DMSO can increase substrate solubility and improve enzyme activity, but high concentrations can lead to enzyme denaturation. Optimization is required.[10]
-
-
Bioconversion: Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 24-48 hours. Maintain the pH of the reaction, as the consumption of the amine donor can cause it to shift.
-
Rationale: Transaminases typically operate under mild conditions, reducing energy costs and the formation of degradation byproducts.
-
-
Equilibrium Shift (Optional but Recommended): To drive the reaction past the typical ~50% equilibrium, the acetone co-product can be removed. This can be achieved in situ by coupling the reaction with another enzyme, such as an alcohol dehydrogenase (ADH), which reduces acetone to isopropanol.[20]
-
Work-up and Extraction: Once the reaction reaches completion, the enzyme can be removed by centrifugation (if using whole cells) or filtration (if immobilized). The aqueous phase is then extracted with an organic solvent (e.g., MTBE) to recover the product amine.
-
Purification: The organic extracts are combined, dried, and concentrated. The resulting crude amine is then purified, typically by vacuum distillation.
| Parameter | Recommended Value | Rationale / Comment |
| Enzyme | (S)-selective ω-Transaminase | Biocatalyst providing high enantioselectivity.[9] |
| Cofactor | Pyridoxal 5'-phosphate (PLP) | Essential for transaminase activity. |
| Amine Donor | Isopropylamine (IPA) | Inexpensive, readily available, and drives equilibrium.[10] |
| Co-solvent | DMSO (10-30% v/v) | Improves substrate solubility.[10][11] |
| pH | 7.0 - 8.5 | Optimal range for many transaminases. |
| Temperature | 30 - 45 °C | Mild conditions preserve enzyme activity. |
| Equilibrium Drive | High IPA:Ketone ratio; Co-product removal | Necessary to achieve high conversion. |
| Typical e.e. | >99% | A key advantage of biocatalytic methods.[21] |
Part 3: Comparative Analysis and Data
Table 1: Comparison of Major Synthetic Routes for Scale-Up
| Feature | Asymmetric Reductive Amination | Enzymatic Transamination | Classical Resolution |
| Stereocontrol | High (Catalyst-dependent) | Excellent (>99% e.e. typical) | Depends on resolving agent/crystallization |
| Theoretical Yield | ~100% | ~100% (with equilibrium shift) | 50% (without racemization/recycle) |
| Key Reagents | Ru/Rh/Ir catalyst, Chiral ligand, H₂ | ω-Transaminase, PLP, Amine donor | Chiral acid/base, Racemic amine |
| Scale-Up Pros | Direct, one-step process.[4] | Green (mild conditions, aqueous media).[7] | Robust, well-established technology.[3] |
| Scale-Up Cons | Expensive/toxic metals, high pressure. | Unfavorable equilibrium, enzyme cost.[8] | Low theoretical yield, waste of one enantiomer. |
| Safety Issues | High-pressure H₂, flammable solvents. | Generally low hazard. | Handling of corrosive acids/bases. |
Part 4: Conclusion
The scale-up synthesis of this compound is a multifaceted challenge that requires a holistic approach, balancing chemical efficiency, stereochemical purity, economic viability, and process safety. While traditional methods like classical resolution remain relevant, modern strategies such as direct asymmetric reductive amination and enzymatic transamination offer more elegant and atom-economical pathways.
The choice of the optimal route depends heavily on the specific capabilities and economic constraints of the manufacturing environment. DARA provides a rapid, direct conversion but necessitates significant investment in high-pressure equipment and expensive catalysts. Enzymatic transamination presents a compelling green chemistry alternative, offering exceptional selectivity under mild conditions, though it requires careful process engineering to overcome equilibrium limitations and manage biocatalyst costs. Successful industrial production ultimately hinges on rigorous process development, optimization, and a deep understanding of the chemical and engineering principles that govern scaling from the lab to the plant.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reductive Aminations by Imine Reductases: From Milligrams to Tons - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. synquestlabs.com [synquestlabs.com]
- 17. afgsci.com [afgsci.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Asymmetric Synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Abstract: This document provides comprehensive experimental protocols for the asymmetric synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a chiral amine of significant interest in pharmaceutical and agrochemical research. Two distinct and effective methodologies are presented: a chemo-catalytic asymmetric reductive amination and a biocatalytic approach utilizing an ω-transaminase. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step framework for synthesis, purification, and characterization, grounded in established chemical principles and supported by authoritative references.
Introduction: The Significance of Chiral Amines
Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, with estimates suggesting they are present in over 40% of all active pharmaceutical ingredients (APIs).[1] The specific stereochemistry of these amine-containing compounds is often critical to their pharmacological activity and safety profile. This compound is a valuable chiral building block, incorporating a trifluoromethoxy group which can enhance metabolic stability, lipophilicity, and binding affinity of a parent molecule.
The synthesis of enantiomerically pure amines remains a pivotal challenge in organic chemistry. Traditional methods often involve classical resolution of racemic mixtures, which is inherently inefficient, with a maximum theoretical yield of only 50%. Modern synthetic chemistry has therefore focused on asymmetric methods that directly produce the desired enantiomer in high purity. This guide details two such state-of-the-art approaches: asymmetric reductive amination and enzymatic transamination.
Strategic Approaches to Asymmetric Synthesis
The synthesis of this compound begins from the prochiral ketone, 4'-(trifluoromethoxy)acetophenone. The core challenge is the enantioselective introduction of the amine group.
Chemo-catalysis: Asymmetric Reductive Amination
Asymmetric reductive amination is a powerful one-pot reaction that combines a ketone and an amine source in the presence of a chiral catalyst and a reducing agent.[2][3] The reaction proceeds through the in situ formation of an imine intermediate, which is then stereoselectively reduced by a chiral catalyst. This approach avoids the isolation of potentially unstable imine intermediates.[2] For the synthesis of primary amines, ammonium salts like ammonium acetate serve as a convenient source of ammonia.[3]
// Nodes ketone [label="4'-(Trifluoromethoxy)acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; ammonia [label="Ammonia Source\n(e.g., NH₄OAc)", fillcolor="#F1F3F4", fontcolor="#202124"]; imine [label="Prochiral Imine Intermediate\n(In Situ)", fillcolor="#FBBC05", fontcolor="#202124"]; catalyst [label="Chiral Ru-Diphosphine Catalyst\n+ H₂ (Reductant)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges ketone -> imine [label=" Condensation\n(-H₂O)"]; ammonia -> imine; imine -> product [label=" Asymmetric\nReduction"]; catalyst -> product; } DOT Caption: Asymmetric Reductive Amination Workflow.
Biocatalysis: ω-Transaminase Mediated Synthesis
Biocatalysis offers a green and highly selective alternative to traditional chemical methods.[4] ω-Transaminases (ω-TAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity.[1] The reaction requires the cofactor pyridoxal-5-phosphate (PLP). This method is particularly attractive due to its mild reaction conditions (typically aqueous media at or near physiological pH and temperature) and exceptional stereocontrol, often yielding enantiomeric excess values >99%.[5]
// Nodes ketone [label="4'-(Trifluoromethoxy)acetophenone", fillcolor="#F1F3F4", fontcolor="#202124"]; amine_donor [label="Amine Donor\n(e.g., Isopropylamine)", fillcolor="#F1F3F4", fontcolor="#202124"]; enzyme [label="ω-Transaminase (S-selective)\n+ PLP Cofactor", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; coproduct [label="Co-product\n(e.g., Acetone)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges ketone -> enzyme; amine_donor -> enzyme; enzyme -> product [label=" Asymmetric\nTransamination"]; enzyme -> coproduct; } DOT Caption: Biocatalytic Synthesis Workflow using ω-Transaminase.
Materials and Safety
Reagents and Equipment
| Reagent/Equipment | Supplier | Grade |
| 4'-(Trifluoromethoxy)acetophenone | Sigma-Aldrich | 98% |
| Ammonium Acetate | Fisher Scientific | ACS Grade |
| [RuCl₂(p-cymene)]₂ | Strem Chemicals | 98% |
| (S)-C3-TunePhos | Strem Chemicals | 98% |
| 2,2,2-Trifluoroethanol (TFE) | Alfa Aesar | Anhydrous |
| Hydrogen Gas (H₂) | Airgas | UHP (5.0) |
| ω-Transaminase (S-selective) | Codexis/Sigma | As specified |
| Pyridoxal-5-phosphate (PLP) | Sigma-Aldrich | ≥98% |
| Isopropylamine | Acros Organics | 99% |
| Diethyl Ether, Ethyl Acetate, Hexanes | Fisher Scientific | HPLC Grade |
| Hydrochloric Acid, Sodium Hydroxide | VWR | ACS Grade |
| Anhydrous Magnesium Sulfate | EMD Millipore | ACS Grade |
| High-Pressure Autoclave | Parr Instrument | - |
| HPLC with Chiral Column | Agilent/Waters | - |
| NMR Spectrometer | Bruker | ≥400 MHz |
Safety Precautions
4'-(Trifluoromethoxy)acetophenone:
-
Hazards: Combustible liquid. Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7]
-
Precautions: Wear safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood. Keep away from heat and open flames.[6]
Asymmetric Reductive Amination:
-
The reaction is conducted under high pressure (55 bar) of hydrogen gas. Use a certified high-pressure autoclave behind a blast shield. Ensure proper training and adherence to safety protocols for high-pressure reactions.
-
2,2,2-Trifluoroethanol is a volatile and irritant solvent. Handle exclusively in a fume hood.
General Handling:
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.[6][8]
-
Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory at all times.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination
This protocol is adapted from established procedures for the direct asymmetric reductive amination of aryl ketones using a Ruthenium-TunePhos catalytic system.[3]
Step-by-Step Procedure:
-
Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and (S)-C3-TunePhos (0.0055 mmol, 1.1 mol%). Add 1 mL of degassed 2,2,2-trifluoroethanol (TFE) and stir the mixture at 80 °C for 10 minutes to form the active catalyst.
-
Reaction Setup: In a separate vial, dissolve 4'-(trifluoromethoxy)acetophenone (0.5 mmol, 1.0 equiv) and ammonium acetate (1.0 mmol, 2.0 equiv) in 1 mL of TFE.
-
Reaction Execution: Transfer the substrate solution to the Schlenk tube containing the pre-formed catalyst. Transfer the entire reaction mixture via cannula to a glass-lined high-pressure autoclave.
-
Hydrogenation: Seal the autoclave, purge three times with N₂, and then three times with H₂. Pressurize the autoclave to 55 bar with H₂.
-
Incubation: Place the autoclave in a heating block set to 100 °C and stir for 24 hours.
-
Work-up: After 24 hours, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the TFE.
-
Dissolve the residue in 20 mL of diethyl ether and transfer to a separatory funnel. Wash with 10 mL of 1 M NaOH solution.
-
Extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude amine.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate with 1% triethylamine) to afford the pure this compound.
Protocol 2: Biocatalytic Transamination
This protocol is designed based on successful transaminase-mediated syntheses of structurally similar fluorinated chiral amines.[1][4][9]
Step-by-Step Procedure:
-
Reaction Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5).
-
Reaction Mixture: In a temperature-controlled vessel, combine:
-
100 mM Phosphate Buffer (to final volume)
-
4'-(trifluoromethoxy)acetophenone (25 mM, from a 500 mM stock in DMSO)
-
Isopropylamine (500 mM, amine donor)
-
Pyridoxal-5-phosphate (PLP) (1 mM)
-
S-selective ω-Transaminase (5 mg/mL)
-
Dimethyl sulfoxide (DMSO) (10% v/v to aid substrate solubility)
-
-
Incubation: Incubate the reaction mixture at 30-40 °C with gentle agitation for 24 hours. Monitor the reaction progress by HPLC or GC.
-
Work-up: Once the reaction has reached completion (or plateaued), quench the reaction by adding an equal volume of methyl tert-butyl ether (MTBE).
-
Adjust the pH of the aqueous layer to >10 with 2 M NaOH to ensure the product is in its free base form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into the MTBE layer. Perform two additional extractions of the aqueous layer with MTBE.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure (note: the product is volatile) to yield the crude amine.
-
Purification: Further purification can be achieved by flash chromatography or by forming the hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether and add a stoichiometric amount of 2 M HCl in diethyl ether. The hydrochloride salt will precipitate and can be collected by filtration.
Characterization and Analysis
Product Confirmation (Predicted Data)
The structure of the synthesized this compound should be confirmed using NMR spectroscopy. Based on analogous structures, the following spectral data are predicted:[10]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.35 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.18 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 4.18 (q, J = 6.6 Hz, 1H, CH -NH₂)
-
δ 1.65 (br s, 2H, NH ₂)
-
δ 1.42 (d, J = 6.6 Hz, 3H, CH ₃)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 147.5 (Ar-C)
-
δ 146.0 (Ar-C)
-
δ 126.5 (Ar-CH)
-
δ 121.0 (Ar-CH)
-
δ 120.5 (q, JCF ≈ 257 Hz, C F₃)
-
δ 51.0 (CH-NH₂)
-
δ 25.0 (CH₃)
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -58.0 (s, OCF₃)
-
Enantiomeric Purity Analysis
The enantiomeric excess (ee) of the product is a critical measure of the success of the asymmetric synthesis. This is determined by chiral High-Performance Liquid Chromatography (HPLC).[11]
-
Method:
-
Column: CHIRALPAK AD-H (250 x 4.6 mm) or similar polysaccharide-based chiral stationary phase.[12][13]
-
Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm or 254 nm.
-
Procedure: Prepare a dilute solution of the purified amine in the mobile phase. Inject onto the column and record the chromatogram. The two enantiomers will have different retention times. Calculate the ee% using the peak areas of the (S) and (R) enantiomers:
-
ee% = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
-
-
Conclusion and Further Insights
Both the chemo-catalytic and biocatalytic methods presented provide robust and highly enantioselective pathways to this compound. The choice of method may depend on available equipment, scale, and cost considerations.
-
The asymmetric reductive amination is highly versatile but requires specialized high-pressure equipment and careful handling of a pyrophoric catalyst and flammable gas.
-
The biocatalytic transamination offers a greener, safer alternative under milder conditions, often with superior enantioselectivity. However, it may require process optimization to overcome potential substrate or product inhibition of the enzyme.[4]
Successful synthesis and characterization of this chiral amine will provide researchers with a valuable building block for the development of novel pharmaceuticals and other high-value chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 4 -(Trifluoromethoxy)acetophenone 98 85013-98-5 [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Welcome to the technical support guide for the resolution of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This resource is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the diastereomeric salt crystallization of this key chiral intermediate.
I. Core Principles: The Resolution Workflow
The resolution of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine relies on the formation of diastereomeric salts with a chiral resolving agent. The differing physical properties of these salts, primarily their solubility in a given solvent system, allows for their separation by fractional crystallization. The most common and economically viable resolving agent for this amine is L-(+)-tartaric acid, which selectively crystallizes with the desired (S)-enantiomer.
The entire experimental workflow can be visualized as follows:
Caption: Workflow for the chiral resolution via diastereomeric salt crystallization.
II. Frequently Asked Questions (FAQs)
Q1: What is the recommended resolving agent and solvent for this specific amine?
For resolving 1-(4-(trifluoromethoxy)phenyl)ethanamine, L-(+)-tartaric acid is the most frequently cited and effective resolving agent. The (S)-amine selectively forms a less soluble salt with L-tartaric acid, allowing it to crystallize from the solution. The most common solvent systems are lower alcohols like methanol or ethanol.
Q2: What is the optimal molar ratio of the racemic amine to L-tartaric acid?
A sub-stoichiometric amount of the resolving agent is typically used. The recommended molar ratio of racemic amine to L-tartaric acid is approximately 1.0 : 0.5. Using a half-equivalent of tartaric acid ensures that only the desired (S)-enantiomer crystallizes as a salt, leaving the majority of the (R)-enantiomer in the solution (mother liquor). This maximizes the efficiency of the resolution in a single step.
Q3: My resolution yield is very low. What are the common causes?
Low yield can stem from several factors:
-
Incorrect Solvent Volume: Too much solvent can prevent the diastereomeric salt from reaching supersaturation and crystallizing, leaving it in the mother liquor.
-
Cooling Profile: Cooling the solution too quickly can trap impurities and the undesired diastereomer, but insufficient cooling can result in a low crystal yield.
-
Suboptimal Stoichiometry: Using too little resolving agent will naturally lead to a lower yield of the crystallized salt.
-
Premature Filtration: Not allowing the crystallization slurry to age for a sufficient period can result in incomplete crystallization.
Q4: How do I confirm the enantiomeric excess (ee) of my final product?
The most reliable method for determining the enantiomeric purity of the final (S)-amine is through chiral High-Performance Liquid Chromatography (HPLC). A suitable chiral column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H) with a mobile phase typically consisting of a hexane/isopropanol/diethylamine mixture is used to separate the two enantiomers. The ratio of the peak areas directly corresponds to the enantiomeric excess.
III. In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Problem: The Diastereomeric Salt Fails to Crystallize ("Oiling Out")
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystal. This is a common issue and indicates that the solubility of the salt is too high or the temperature is above its melting point in the solvent.
Caption: Decision workflow for addressing product "oiling out".
Corrective Actions:
-
Increase Solvent Volume: The most immediate action is to add more solvent to the mixture while maintaining the temperature. This will decrease the concentration of the salt, potentially bringing it below the point of liquid-liquid phase separation.
-
Re-heat and Cool Slowly: If oiling has already occurred, re-heat the entire mixture until a homogeneous solution is reformed. Then, cool the solution much more slowly. A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice rather than aggregating as a disordered oil.
-
Introduce a Seed Crystal: If you have a small amount of the desired crystalline salt from a previous successful batch, introducing a seed crystal at the supersaturation temperature can provide a template for proper crystal growth and prevent oiling.
-
Solvent System Modification: If the problem persists, the solvent system may be inappropriate. Consider switching to a solvent in which the salt is slightly less soluble. Alternatively, a strategy of using a binary solvent system can be effective. Dissolve the components in a good solvent (e.g., methanol) and then slowly add an anti-solvent (e.g., isopropanol or MTBE) until turbidity is observed, then allow it to cool.
Problem: Low Enantiomeric Excess (ee) in the Final Product
Achieving high enantiomeric purity is the primary goal. Low ee suggests that the undesired (R)-amine-(L)-tartrate salt has co-crystallized with the desired (S)-amine-(L)-tartrate.
Corrective Actions:
-
Optimize the Solvent: The choice of solvent is critical for selectivity. If methanol provides low ee, switching to ethanol or isopropanol may enhance the solubility difference between the two diastereomeric salts, leading to purer crystals. A systematic solvent screening is highly recommended.
Solvent Typical Purity Outcome Rationale Methanol Good to Excellent High solubility allows for easy handling but may require careful cooling. Ethanol Good to Excellent Lower solubility than methanol can improve selectivity. Isopropanol Potentially Higher ee Tends to offer lower solubility, which can increase the purity of the precipitate. -
Perform a Re-crystallization: The most straightforward way to improve the purity of a crystalline product is to re-crystallize it. Dissolve the filtered diastereomeric salt in a minimum amount of fresh hot solvent and repeat the cooling and filtration process. This "washes" away the trapped, more soluble (R)-diastereomer.
-
Adjust the Stoichiometry: While a 0.5 equivalent of tartaric acid is standard, slight adjustments can be beneficial. If co-crystallization is a major issue, reducing the amount of tartaric acid (e.g., to 0.48 equivalents) can sometimes improve selectivity at the cost of a slightly lower yield.
IV. Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine
This protocol is a synthesized example based on literature procedures and should be adapted and optimized for specific laboratory conditions.
-
Setup: In a flask equipped with a magnetic stirrer and a reflux condenser, charge 100 mmol of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Solvent Addition: Add methanol (approximately 200-250 mL). Stir until the amine is fully dissolved.
-
Resolving Agent Addition: In a separate beaker, dissolve 50 mmol of L-(+)-tartaric acid in a minimum amount of warm methanol.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution. An exothermic reaction will occur, and a precipitate may form.
-
Dissolution: Heat the mixture to reflux (approx. 65°C) and stir until all solids have dissolved completely, forming a clear solution.
-
Crystallization: Remove the heat source and allow the solution to cool slowly to room temperature over several hours. For optimal results, do not disturb the flask during this initial cooling phase.
-
Aging: Once at room temperature, continue to stir the resulting slurry for an additional 2-4 hours to ensure complete crystallization. Further cooling in an ice bath (0-5°C) for 1-2 hours can improve the yield.
-
Isolation: Isolate the crystalline solid by vacuum filtration. Wash the filter cake with a small amount of cold methanol to remove residual mother liquor.
-
Drying: Dry the solid (the (S)-amine-(L)-tartrate salt) under vacuum.
Protocol 2: Liberation of the Free (S)-Amine
-
Suspension: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, add a 2M sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is >12. This will break the salt and liberate the free amine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the free amine into a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or dichloromethane (DCM) (3 x 50 mL).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final this compound as an oil or low-melting solid.
V. References
-
Li, G., et al. (2014). Preparation method of (S)-1-[4-(trifluoromethoxy)phenyl]ethylamine. CN104177002A. --INVALID-LINK--
-
Vaillancourt, L. (2014). Process for the preparation of a chiral amine. WO2014141310A1. --INVALID-LINK--
-
Gal, U.F. (2008). Diastereomeric Resolutions. In: Separation of Enantiomers. Springer, Berlin, Heidelberg. --INVALID-LINK--
Technical Support Center: Optimizing Yield in (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine Synthesis
An advanced technical support resource meticulously crafted for professionals in pharmaceutical and chemical R&D. This guide provides in-depth troubleshooting, FAQs, and optimized protocols for the synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a critical chiral building block.
Welcome to our dedicated technical support center. As Senior Application Scientists, we understand that the path to high-yield, enantiopure chiral amines is often paved with challenges. This guide is designed to be your primary resource for troubleshooting and optimizing the synthesis of this compound, leveraging our field-proven expertise to address the specific issues you may encounter.
Overview of the Primary Synthetic Route: Asymmetric Reductive Amination
The most direct and widely adopted method for synthesizing this compound is the asymmetric reductive amination (ARA) of 4'-(trifluoromethoxy)acetophenone.[1] This one-pot reaction elegantly combines the formation of an imine intermediate with its subsequent enantioselective reduction.[2][3] The success of this synthesis hinges on precise control over each step, from catalyst selection to reaction conditions and final purification.
References
Technical Support Center: Synthesis of Chiral Trifluoromethoxyphenyl Ethanamines
Welcome to the technical support center for the synthesis of chiral trifluoromethoxyphenyl ethanamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable chiral building blocks. The trifluoromethoxy group provides unique pharmacological properties, but its electronic effects can influence the reactivity and selectivity of synthetic transformations, leading to specific side reactions.[1] This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of chiral trifluoromethoxyphenyl ethanamines, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Enantioselectivity in Asymmetric Reduction of a Trifluoromethoxyphenyl Ketone
Q: My asymmetric reduction of 4-(trifluoromethoxy)acetophenone is yielding the corresponding ethanamine with low enantiomeric excess (ee). What are the common causes and how can I improve the stereoselectivity?
A: Low enantioselectivity is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Suboptimal Catalyst or Chiral Ligand: The choice of a chiral catalyst or ligand is paramount for achieving high stereoselectivity.
-
Solution: Screen a variety of chiral catalysts and ligands. For reductions using chiral oxazaborolidines (like the Corey-Bakshi-Shibata catalyst), ensure the catalyst is of high purity and handled under anhydrous conditions to prevent decomposition.[2] For transfer hydrogenation, experiment with different chiral ligands (e.g., those based on diamines or amino alcohols) and metal precursors (e.g., Ru, Rh, Ir).
-
-
Incorrect Reaction Temperature: Temperature plays a critical role in enantioselectivity.
-
Solution: Generally, lower reaction temperatures favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Attempt the reduction at 0 °C, -20 °C, or even -78 °C. However, be aware that reaction rates will decrease significantly at lower temperatures.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the stereochemical outcome.
-
Solution: Experiment with a range of aprotic solvents such as THF, toluene, or dichloromethane. The optimal solvent will depend on the specific catalyst system being used.
-
-
Substrate Purity: Impurities in the starting ketone can poison the catalyst or interfere with the reaction.
-
Solution: Ensure the trifluoromethoxyphenyl ketone is of high purity. Recrystallization or column chromatography may be necessary to remove any interfering impurities.
-
| Parameter | Recommendation | Rationale |
| Catalyst Loading | Start with 1-10 mol% | Balances reaction rate and cost. Higher loading may be needed for less reactive substrates. |
| Temperature | -78 °C to room temperature | Lower temperatures generally improve enantioselectivity. |
| Solvent | Aprotic (THF, Toluene, CH2Cl2) | Solvent can significantly impact catalyst performance and selectivity. |
| Reducing Agent | Borane source (e.g., BH3·THF, Catecholborane) | Choice depends on the catalyst system. Ensure slow addition to control the reaction rate. |
Issue 2: Formation of Over-reduction or Elimination Byproducts
Q: During the synthesis of my target chiral amine, I am observing significant amounts of the corresponding alcohol (from over-reduction) or styrene derivative (from elimination). How can I minimize these side reactions?
A: The formation of these byproducts is often related to the reaction conditions and the nature of the intermediates.
Potential Causes and Solutions:
-
Harsh Reducing Agents: Strong reducing agents like lithium aluminum hydride (LiH4) can be difficult to control and may lead to over-reduction of imine intermediates to the alcohol.
-
Solution: Opt for milder and more selective reducing agents. Sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) are often better choices for reductive amination. For catalytic hydrogenation, controlling the hydrogen pressure and reaction time is crucial.
-
-
Acidic or Basic Conditions Promoting Elimination: The benzylic position of the ethanamine is susceptible to elimination, especially under harsh acidic or basic conditions, to form a trifluoromethoxyphenyl styrene derivative.
-
Solution: Maintain a neutral or near-neutral pH during the reaction and workup. If an acid catalyst is required for imine formation, use a mild one like acetic acid and neutralize it before proceeding with the reduction.
-
-
Prolonged Reaction Times or Elevated Temperatures: These conditions can favor the formation of thermodynamic byproducts.
-
Solution: Monitor the reaction progress closely using techniques like TLC or LC-MS and quench the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures.
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify my chiral trifluoromethoxyphenyl ethanamine from residual starting materials and byproducts. What are some effective purification strategies?
A: The basicity of the amine product can be leveraged for effective purification.
Potential Causes and Solutions:
-
Co-elution in Chromatography: The polarity of the amine product may be similar to that of the starting materials or byproducts, leading to difficult separation by standard silica gel chromatography.
-
Solution 1: Acid-Base Extraction: This is a highly effective method for separating amines. Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The amine will be protonated and move to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove neutral impurities. Finally, basifying the aqueous layer (e.g., with 1M NaOH) and extracting with an organic solvent will yield the purified amine.
-
Solution 2: Modified Chromatography: If chromatography is necessary, consider using an amine-deactivated silica gel or adding a small amount of a volatile base (e.g., triethylamine) to the eluent to prevent peak tailing and improve separation.
-
-
Formation of Emulsions during Workup: The presence of both organic and aqueous phases with the amine product can sometimes lead to the formation of stable emulsions.
-
Solution: Adding a saturated brine solution can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare chiral trifluoromethoxyphenyl ethanamines?
A1: The most prevalent methods include:
-
Asymmetric Reduction of Prochiral Ketones: This involves the reduction of a trifluoromethoxyphenyl ketone using a chiral reducing agent or a combination of an achiral reducing agent and a chiral catalyst.[3] The Corey-Bakshi-Shibata (CBS) reduction is a well-known example.
-
Reductive Amination of Prochiral Ketones: This two-step, one-pot process involves the reaction of a trifluoromethoxyphenyl ketone with an amine source (e.g., ammonia, a primary amine) to form an imine, which is then reduced in situ. The chirality is introduced through a chiral catalyst or a chiral auxiliary.
-
Biocatalytic Methods: Enzymes, particularly transaminases, are increasingly used for the synthesis of chiral amines due to their high enantioselectivity and mild reaction conditions.[4][5] These enzymes can catalyze the asymmetric amination of a ketone using an amino donor.[1][6]
Q2: How does the trifluoromethoxy group influence the synthesis?
A2: The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can:
-
Activate the Carbonyl Group: The electron-withdrawing nature of the -OCF3 group makes the carbonyl carbon of the ketone more electrophilic and thus more reactive towards nucleophilic attack by a reducing agent or an amine.
-
Influence Catalyst-Substrate Interactions: The electronic properties and steric bulk of the -OCF3 group can affect how the substrate binds to the chiral catalyst, which in turn can influence the enantioselectivity of the reaction.
-
Impact the Basicity of the Amine Product: The electron-withdrawing effect will slightly decrease the basicity of the resulting ethanamine compared to its non-fluorinated analog.
Q3: What analytical techniques are essential for monitoring the reaction and determining the enantiomeric excess?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. Liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information about the formation of products and byproducts.
-
Enantiomeric Excess (ee) Determination: Chiral high-performance liquid chromatography (Chiral HPLC) is the most common and reliable method for determining the enantiomeric excess of the final product. It is crucial to develop a separation method that can resolve the two enantiomers of the amine.
Experimental Workflow and Diagrams
Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting workflow for low enantioselectivity.
Reaction Pathway: Desired Synthesis vs. Side Reactions
Caption: Desired reaction pathway and potential side reactions.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Improved asymmetric synthesis of 3,4-dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)phenyl]-alpha-(trifluoromethyl)-1(2H)-quinolineethanol, a potent cholesteryl ester transfer protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Byproduct Formation in Transaminase-Catalyzed Reactions
Welcome to the technical support center for troubleshooting byproduct formation in your transaminase-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals to help you identify, understand, and mitigate common side reactions, ensuring the highest possible yield and purity of your target chiral amine.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing detailed explanations and actionable protocols.
Issue 1: Loss of Enantiomeric Excess (ee) in the Chiral Amine Product
Question: I've successfully produced my chiral amine, but I'm observing a decrease in its enantiomeric excess over time. What could be causing this, and how can I prevent it?
Answer: A loss of enantiomeric excess in your chiral amine product is most likely due to racemization , a process where one enantiomer converts into its mirror image, leading to a mixture of both. In the context of transaminase reactions, this can be a significant issue, particularly during kinetic resolutions or when the product amine is susceptible to racemization under the reaction conditions.
Root Cause Analysis:
The racemization of the chiral amine product is often a PLP-dependent process that can be catalyzed by the transaminase itself. The mechanism involves the formation of a Schiff base between the amine product and the pyridoxal 5'-phosphate (PLP) cofactor, followed by the abstraction of the α-proton to form a resonance-stabilized carbanion intermediate. Reprotonation of this intermediate from either face leads to the formation of both enantiomers.[1][2][3]
Visualizing the Racemization Mechanism:
Caption: PLP-dependent racemization of a chiral amine.
Troubleshooting Protocol:
-
Monitor Enantiomeric Excess Over Time:
-
Take aliquots from your reaction at regular intervals (e.g., every hour).
-
Quench the reaction in each aliquot immediately (e.g., by adding a strong acid or a suitable organic solvent).
-
Analyze the enantiomeric excess of the chiral amine in each aliquot using a suitable chiral chromatography method (HPLC or GC).[4][5][6] A decreasing trend in ee confirms that racemization is occurring.
-
-
Strategies for Mitigation:
-
Reduce Reaction Time: If the desired conversion is reached before significant racemization occurs, shortening the reaction time is the simplest solution.
-
Lower Reaction Temperature: Racemization is often accelerated at higher temperatures. Running the reaction at a lower temperature can significantly reduce the rate of racemization, though it may also slow down the desired transamination reaction.
-
pH Optimization: The protonation state of the enzyme's active site residues and the PLP cofactor can influence the rate of racemization. Experiment with a range of pH values to find an optimum where the transamination rate is high and the racemization rate is low.
-
Enzyme Selection: Some transaminases have a lower propensity to catalyze the racemization of the product amine. If possible, screen different transaminases to identify one that provides high stereoselectivity with minimal product racemization.
-
In Situ Product Removal/Derivatization: If feasible, consider strategies to remove the chiral amine product from the reaction mixture as it is formed. This can be achieved through techniques like liquid-liquid extraction or by adding a reagent that selectively derivatizes the product, rendering it unable to re-enter the enzyme's active site.
-
Issue 2: Unexpected Formation of a Ketone Instead of the Desired Amine from a β-Keto Acid Substrate
Question: I'm using a β-keto acid as my amino acceptor, but my main product is the corresponding ketone, not the expected β-amino acid. Why is this happening?
Answer: The primary culprit here is the inherent instability of β-keto acids, which are prone to decarboxylation (loss of CO₂), especially under neutral or acidic conditions and at elevated temperatures.[7][8][9]
Root Cause Analysis:
β-Keto acids can undergo decarboxylation through a cyclic transition state, leading to the formation of an enol which then tautomerizes to the more stable ketone.[8] This process is often faster than the enzymatic transamination, especially if the reaction conditions are not optimized for the stability of the β-keto acid.
Visualizing the Decarboxylation of a β-Keto Acid:
Caption: Mechanism of β-keto acid decarboxylation.
Troubleshooting Protocol:
-
Confirm Decarboxylation:
-
Analyze your reaction mixture using GC-MS or LC-MS to confirm the presence of the expected ketone byproduct.[10]
-
Monitor the disappearance of the β-keto acid substrate and the appearance of the ketone over time.
-
-
Strategies for Mitigation:
-
pH Control: The stability of β-keto acids is pH-dependent. The decarboxylation rate is significantly faster for the protonated carboxylic acid than for its conjugate base. Maintaining a neutral to slightly alkaline pH (typically pH 7.5-9.0) will keep the β-keto acid in its deprotonated, more stable form.[9]
-
Lower Reaction Temperature: As with many chemical reactions, the rate of decarboxylation increases with temperature. Running the transamination reaction at a lower temperature can help to minimize this side reaction.
-
In Situ Generation of the β-Keto Acid: If the β-keto acid is particularly unstable, consider a chemo-enzymatic or multi-enzyme cascade approach where the β-keto acid is generated in situ from a stable precursor and is immediately consumed by the transaminase.
-
Substrate Feed Strategy: Instead of adding the entire amount of the β-keto acid at the beginning of the reaction, a fed-batch approach where the substrate is added gradually can help to maintain a low concentration of the unstable β-keto acid in the reaction mixture at any given time, thereby reducing the overall rate of decarboxylation.
-
Issue 3: Formation of High Molecular Weight Impurities When Using Isopropylamine as an Amine Donor
Question: I am using isopropylamine as a "sacrificial" amine donor, which should produce acetone as a byproduct. However, I'm observing the formation of unexpected higher molecular weight byproducts. What are these and how can I avoid them?
Answer: When using isopropylamine as the amine donor, the acetone byproduct can undergo a base-catalyzed aldol condensation to form diacetone alcohol, which can further dehydrate to mesityl oxide.[11][12] These can potentially react further to form even larger molecules.
Root Cause Analysis:
The formation of these byproducts is favored by basic conditions and higher temperatures. The enolate of acetone, formed under basic conditions, can act as a nucleophile and attack the carbonyl carbon of another acetone molecule.
Visualizing the Aldol Condensation of Acetone:
Caption: Aldol condensation of acetone byproduct.
Troubleshooting Protocol:
-
Identify the Aldol Products:
-
Use GC-MS to analyze your reaction mixture for the presence of diacetone alcohol (m/z 116) and mesityl oxide (m/z 98).
-
-
Strategies for Mitigation:
-
pH Optimization: While transaminases often work well at slightly alkaline pH, very high pH values can accelerate the aldol condensation. Try to run the reaction at a more neutral pH if the enzyme activity is still acceptable.
-
Temperature Control: Higher temperatures favor the dehydration of diacetone alcohol to mesityl oxide. Running the reaction at a lower temperature can reduce the formation of these byproducts.
-
Acetone Removal: The most effective way to prevent aldol condensation is to remove the acetone byproduct as it is formed. This can be achieved by:
-
Coupled Enzyme System: An alternative to physical removal is to use a coupled enzyme system where an alcohol dehydrogenase reduces the acetone to isopropanol.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridoxal 5'-phosphate (PLP) in byproduct formation?
A1: PLP is a versatile cofactor that is essential for the main transamination reaction. However, its reactivity can also contribute to byproduct formation. As seen in the case of racemization, PLP can form a Schiff base with the amine product, facilitating the loss of stereochemistry.[1][15] Understanding the mechanism of PLP-dependent reactions is key to controlling both the desired reaction and potential side reactions.
Q2: How can I choose the right analytical method to detect byproducts?
A2: The choice of analytical method depends on the nature of the expected byproducts.
-
Chiral HPLC is the gold standard for determining the enantiomeric excess of your chiral amine product and for detecting racemization.[4][5][16]
-
GC-MS is excellent for identifying and quantifying volatile byproducts such as the ketone from decarboxylation or the aldol products of acetone. Derivatization may be necessary for non-volatile compounds.[10][17]
-
LC-MS is a powerful technique for identifying a wide range of byproducts, especially those that are not volatile or thermally stable.
Q3: Can the choice of amine donor influence byproduct formation?
A3: Yes, the choice of amine donor determines the ketone byproduct. For example, using alanine as an amine donor produces pyruvate, which is generally more stable than acetone and less prone to side reactions like aldol condensation. However, the removal of pyruvate is more complex than the removal of the more volatile acetone produced from isopropylamine.[13]
Q4: Are there any "green chemistry" considerations related to byproduct formation?
A4: Absolutely. Minimizing byproduct formation is a key principle of green chemistry as it reduces waste and improves atom economy. Strategies that prevent byproduct formation, such as optimizing reaction conditions or using coupled enzyme systems for byproduct removal, contribute to a more sustainable process.
References
- 1. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. What is the mechanism of Pyridoxal Phosphate Hydrate? [synapse.patsnap.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. Electronic Factors Influencing the Decarboxylation of beta-Keto Acids. A Model Enzyme Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Transaminations with isopropyl amine: equilibrium displacement with yeast alcohol dehydrogenase coupled to in situ cofactor regeneration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Controlling reaction specificity in pyridoxal phosphate enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming product inhibition in enzymatic synthesis of chiral amines.
A Guide to Overcoming Product Inhibition for Researchers, Scientists, and Drug Development Professionals.
Welcome to the Technical Support Center for the enzymatic synthesis of chiral amines. As a Senior Application Scientist, I have designed this guide to provide you with in-depth technical assistance and practical, field-proven insights to overcome one of the most common hurdles in this field: product inhibition. This resource is structured to help you diagnose and solve issues you may encounter during your experiments, ensuring the successful and efficient synthesis of your target chiral amines.
Understanding Product Inhibition in Transaminase-Catalyzed Reactions
In the enzymatic synthesis of chiral amines using transaminases, product inhibition is a frequent challenge that can significantly limit reaction efficiency and overall yield.[1] This phenomenon occurs when the chiral amine product, and sometimes the ketone byproduct, binds to the enzyme's active site or an allosteric site, thereby reducing its catalytic activity.[2] Understanding the nature of this inhibition is the first step toward overcoming it.
Troubleshooting Guides
This section is designed to help you identify and resolve common issues encountered during the enzymatic synthesis of chiral amines, with a focus on problems arising from product inhibition.
Issue 1: My reaction has stalled, or the final conversion is disappointingly low.
Potential Cause: This is a classic symptom of product inhibition. As the concentration of the chiral amine product increases, it begins to inhibit the transaminase, slowing down and eventually halting the reaction far from the desired equilibrium.
Troubleshooting Workflow:
Solutions:
-
Confirm Product Inhibition:
-
Method: Run a series of reactions with varying initial concentrations of the product amine added at the start. A significant decrease in the initial reaction rate with increasing product concentration confirms product inhibition.
-
Causality: This experiment directly tests the inhibitory effect of the product on the enzyme's catalytic activity.
-
-
Implement In Situ Product Removal (ISPR): The most effective strategy is to continuously remove the inhibitory product from the reaction medium.[3][4]
-
a) Biphasic System (Liquid-Liquid Extraction):
-
Concept: The reaction is performed in an aqueous phase containing the enzyme and substrates, while an immiscible organic solvent is added to extract the hydrophobic chiral amine product as it is formed.
-
Protocol: Biphasic Synthesis of (S)-α-Methylbenzylamine
-
Solvent Selection: Choose a biocompatible organic solvent with a high partition coefficient for the amine product and low affinity for the substrates. Common choices include heptane, toluene, or ethyl acetate.
-
Reaction Setup: In a stirred reactor, prepare the aqueous phase containing the transaminase, pyridoxal 5'-phosphate (PLP) cofactor, the ketone substrate (e.g., acetophenone), and the amine donor (e.g., isopropylamine) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Organic Phase Addition: Add an equal volume of the selected organic solvent to the aqueous phase.
-
Reaction: Maintain gentle agitation to ensure sufficient interfacial area for extraction without denaturing the enzyme. Monitor the reaction progress by sampling both the aqueous and organic phases.
-
Work-up: After the reaction, separate the organic phase. The chiral amine product can then be isolated from the organic solvent.
-
-
-
b) Resin-Based Adsorption:
-
Concept: A solid adsorbent resin is added to the reaction mixture to selectively bind the chiral amine product.
-
Protocol: Resin-Based ISPR for Chiral Amine Synthesis
-
Resin Selection: Choose a resin with high affinity and capacity for the target amine. Cation exchange resins are often effective for amine removal.[5]
-
Resin Preparation: Pre-wash the resin with the reaction buffer to remove any impurities and to equilibrate the pH.
-
Reaction Setup: Add the prepared resin to the reaction mixture containing the enzyme, substrates, and cofactor. The amount of resin will depend on its binding capacity and the expected product concentration.
-
Reaction: Proceed with the reaction under gentle agitation to keep the resin suspended.
-
Product Recovery: After the reaction, filter off the resin. The product can be eluted from the resin using a solution of a strong mineral acid.[5]
-
-
-
| Strategy | Pros | Cons |
| Biphasic System | Continuous removal, easy separation of phases. | Potential for enzyme denaturation at the interface, solvent toxicity. |
| Resin-Based Adsorption | High selectivity, potential for resin regeneration. | Can be a batch process, potential for non-specific binding of substrates. |
Issue 2: My reaction shows poor enantioselectivity.
Potential Cause: While product inhibition primarily affects reaction rate and conversion, suboptimal reaction conditions or enzyme choice can lead to poor enantioselectivity.
Solutions:
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can sometimes improve enantioselectivity by increasing the energy difference between the transition states leading to the two enantiomers.[6]
-
pH: The pH of the reaction medium can influence the ionization state of both the enzyme's active site residues and the substrates, which can affect stereoselectivity. It is crucial to operate at the optimal pH for the specific transaminase.
-
Solvent: If using a co-solvent, its nature and concentration can impact enantioselectivity.
-
-
Enzyme Selection:
-
Not all transaminases are created equal. If you are observing poor enantioselectivity, it may be necessary to screen a panel of different transaminases to find one that is highly selective for your specific substrate.
-
-
Consider a Biocatalytic Approach if not already using one:
-
Enzymes like transaminases, oxidases, and imine reductases often provide very high enantiomeric excess (>99% ee) and are particularly useful for challenging substrates.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is product inhibition and how does it affect my reaction kinetics?
A1: Product inhibition is a form of reversible enzyme inhibition where the product of an enzymatic reaction binds to the enzyme and decreases its activity.[2] This can occur through different mechanisms:
-
Competitive Inhibition: The product competes with the substrate for binding to the active site. This increases the apparent Michaelis constant (Km) but does not affect the maximum reaction velocity (Vmax).
-
Non-competitive Inhibition: The product binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency. This decreases Vmax but does not affect Km.
-
Uncompetitive Inhibition: The product binds only to the enzyme-substrate complex. This decreases both Vmax and Km.
The most common type of product inhibition in transaminase reactions is competitive inhibition.
Q2: How can I quantitatively determine the extent of product inhibition?
A2: You can determine the inhibition constant (Ki) by measuring the initial reaction rates at various substrate and product (inhibitor) concentrations. By plotting the data, for example, using a Lineweaver-Burk plot, you can determine the type of inhibition and calculate the Ki value.[7] A lower Ki value indicates stronger inhibition.
Q3: Can enzyme immobilization help in overcoming product inhibition?
A3: Yes, enzyme immobilization can indirectly help by creating a microenvironment around the enzyme that can facilitate product diffusion away from the active site.[8] More importantly, immobilized enzymes are well-suited for use in continuous flow reactors where the product is continuously removed, thus preventing its accumulation and inhibitory effects.[1]
Experimental Protocol: Covalent Immobilization of Transaminase on Epoxy-Activated Resin
-
Resin Preparation: Wash the epoxy-activated resin (e.g., Lifetech™ ECR) with immobilization buffer. The buffer should be at a pH where the enzyme is stable and should not contain primary amine or thiol groups.[9][10]
-
Enzyme Solution: Dissolve the transaminase in the immobilization buffer.
-
Immobilization: Mix the enzyme solution with the prepared resin and incubate with gentle agitation. The immobilization process can take several hours.[10][11]
-
Washing: After immobilization, wash the resin with buffer to remove any unbound enzyme.
-
Storage: Store the immobilized enzyme at 4°C.
Q4: Are there any protein engineering strategies to reduce product inhibition?
A4: Yes, protein engineering is a powerful tool to improve enzyme properties, including reducing product inhibition.[10][12] Strategies include:
-
Rational Design: If the 3D structure of the enzyme is known, amino acid residues in the active site or product binding pocket can be mutated to decrease the binding affinity of the product without significantly affecting substrate binding and catalysis.
-
Directed Evolution: This involves creating a large library of enzyme variants through random mutagenesis and screening for variants with improved properties, such as higher tolerance to product inhibition.
References
- 1. Transaminases for chiral amine synthesis | CoLab [colab.ws]
- 2. In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection [mdpi.com]
- 3. GraphViz Examples and Tutorial [graphs.grevian.org]
- 4. Development of in situ product removal strategies in biocatalysis applying scaled-down unit operations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3159632A - Repetitive process for the removal and/or recovery of amines from aqueous solutions - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medium.com [medium.com]
- 9. sunresinlifesciences.com [sunresinlifesciences.com]
- 10. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-immobilization of amine dehydrogenase and glucose dehydrogenase for the biosynthesis of (S)-2-aminobutan-1-ol in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving Enantioselectivity in the Synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Welcome to the technical support center for the synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the enantioselective synthesis of this critical chiral building block. As a key intermediate in the development of various pharmaceuticals, achieving high enantiomeric purity is paramount.[1][2] This document provides in-depth, field-proven insights into common challenges and their solutions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What are the primary synthetic routes for producing this compound with high enantioselectivity?
There are two predominant and highly effective strategies for the asymmetric synthesis of this chiral amine:
-
Catalytic Asymmetric Reductive Amination (ARA): This is a highly versatile and widely used method in both academic and industrial settings.[3][4] It involves the condensation of the prochiral ketone, 4'-(trifluoromethoxy)acetophenone, with an ammonia source to form an intermediate imine. This imine is then reduced in situ by a chiral catalyst, typically a transition-metal complex (e.g., Iridium, Ruthenium, or Rhodium) with a chiral ligand, to stereoselectively yield the (S)-amine.[5][6]
-
Biocatalytic Transamination: This "green chemistry" approach utilizes enzymes, specifically ω-transaminases (ω-TAs), to convert the ketone into the desired chiral amine.[7][8] These enzymes transfer an amino group from an amine donor (like isopropylamine or L-alanine) to the ketone with exceptional enantioselectivity.[7][9][10] Recent advancements in enzyme engineering have broadened the substrate scope and improved the robustness of these biocatalysts.[9]
Q2: What are the most critical factors influencing the enantiomeric excess (ee%) in this synthesis?
Achieving high enantioselectivity (ee%) is a multifactorial challenge. The following parameters must be meticulously controlled:
-
The Chiral Catalyst or Biocatalyst: This is the most crucial element. For ARA, the choice of metal precursor and chiral ligand is paramount. For biocatalysis, the specific ω-transaminase selected will dictate the stereochemical outcome.[3][9]
-
Reaction Temperature: Temperature can have a profound, and sometimes non-linear, effect on enantioselectivity.[11] Lower temperatures often enhance selectivity by favoring the transition state leading to the desired enantiomer, but they also decrease the reaction rate.
-
Solvent: The solvent can influence catalyst solubility, stability, and the conformation of the catalyst-substrate complex, thereby impacting stereodifferentiation.
-
Purity of Reagents: Impurities in the starting ketone, catalyst, ligands, or solvents can poison the catalyst or lead to competing side reactions, drastically reducing ee%.[12]
Q3: How do I accurately determine the enantiomeric excess (ee%) of my final product?
The standard and most reliable method for determining the ee% of chiral amines is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common technique. The sample is passed through a column containing a chiral stationary phase (CSP) which interacts differently with the two enantiomers, leading to their separation.
-
Chiral Gas Chromatography (GC): This method is also effective, particularly for volatile amine derivatives. The amine may need to be derivatized (e.g., acylated) before analysis to improve its volatility and chromatographic behavior.
For both techniques, the ee% is calculated from the integrated peak areas of the two enantiomers: ee% = [ (AreaS - AreaR) / (AreaS + AreaR) ] × 100.
Part 2: Troubleshooting Guide for Poor Enantioselectivity
This guide provides a structured approach to diagnosing and solving common issues encountered during synthesis.
Problem 1: Low ee% in Asymmetric Reductive Amination (ARA)
You are performing an ARA of 4'-(trifluoromethoxy)acetophenone but the ee% of the resulting (S)-amine is consistently below expectations.
Caption: Troubleshooting workflow for low enantioselectivity.
-
Possible Cause A: Catalyst or Ligand Issues
-
Causality: The chiral ligand and metal precursor form the active catalyst that controls stereoselectivity. Impurities can inhibit catalyst formation, while degradation (sensitivity to air or moisture) can lead to the formation of non-selective or inactive species.[12] The choice of ligand itself is critical, as minor structural changes can dramatically alter the outcome.[13]
-
Recommended Solution:
-
Verify Purity: Ensure both the metal precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., a TsDPEN derivative) are of the highest possible purity.
-
Use Fresh Materials: Many organometallic catalysts and phosphine-based ligands are sensitive to air and moisture. Use a fresh batch or a recently opened bottle stored under an inert atmosphere.
-
Ligand Screening: If purity is confirmed, the chosen ligand may be sub-optimal for this specific substrate. A small screen of related ligands (e.g., with different electronic or steric properties) is highly recommended.
-
-
-
Possible Cause B: Sub-optimal Reaction Temperature
-
Causality: Enantioselectivity is derived from the difference in activation energies (ΔΔG‡) for the pathways leading to the R and S enantiomers. This difference is often temperature-dependent. Generally, lowering the temperature increases this energy difference, favoring one pathway over the other and thus increasing the ee%.[11]
-
Recommended Solution: Conduct a temperature optimization study. Run the reaction at a range of temperatures (e.g., 0°C, -20°C, -40°C) and analyze the ee% for each. Be aware that reaction times will need to be extended at lower temperatures.
-
-
Possible Cause C: Incorrect Solvent Choice
-
Causality: The solvent can play a direct role in the catalytic cycle. It can affect the solubility of the catalyst, coordinate to the metal center, and influence the stability of the key transition states where stereochemistry is determined. Protic solvents like methanol can also act as a hydrogen source in transfer hydrogenation.
-
Recommended Solution: Screen a range of anhydrous solvents. For transfer hydrogenations using formic acid/triethylamine, polar aprotic solvents like acetonitrile or DMF are common. For hydrogenations under H₂, non-coordinating solvents like toluene or dichloromethane are often preferred.
-
Problem 2: Low Conversion and/or ee% in Biocatalytic Transamination
You are using an ω-transaminase to produce the (S)-amine, but the reaction stalls at low conversion, or the final ee% is poor.
-
Possible Cause A: Unfavorable Reaction Equilibrium
-
Causality: The transamination reaction is reversible. If the products (the desired amine and a co-product ketone) accumulate, the reverse reaction can become significant, limiting the maximum achievable conversion.[7]
-
Recommended Solution:
-
Choice of Amine Donor: Use an amine donor that produces a volatile or easily removable co-product. Isopropylamine is ideal as it generates acetone, which can be removed from the reaction mixture.
-
Co-product Removal: If using a donor like L-alanine, which produces pyruvate, an ancillary enzyme system like lactate dehydrogenase (LDH) can be added to convert pyruvate to lactate, thereby pulling the equilibrium forward.[7]
-
-
-
Possible Cause B: Product or Substrate Inhibition
-
Causality: High concentrations of the substrate (ketone) or the product (amine) can bind to the enzyme's active site in a non-productive manner, inhibiting its catalytic activity. This is a common issue with ω-transaminases, especially with bulky substrates.[10]
-
Recommended Solution:
-
Substrate Fed-Batch: Instead of adding all the ketone at the beginning, add it slowly over the course of the reaction to maintain a low, steady concentration.
-
In Situ Product Removal (ISPR): Introduce a water-immiscible organic solvent (e.g., hexadecane) to the reaction. The hydrophobic amine product will preferentially partition into the organic phase, lowering its concentration in the aqueous phase and alleviating product inhibition.[10]
-
-
-
Possible Cause C: Sub-optimal Reaction Conditions (pH, Temperature, Co-factor)
-
Causality: Like all enzymes, ω-transaminases have optimal pH and temperature ranges for activity and stability. They also require pyridoxal-5'-phosphate (PLP) as a co-factor to function. Insufficient PLP will result in a non-functional enzyme.
-
Recommended Solution:
-
pH and Temperature Screen: Consult the enzyme's technical data sheet for its optimal pH (typically 7.0-9.0) and temperature (typically 30-45°C) and verify these conditions experimentally.
-
Ensure Sufficient PLP: Always supplement the reaction buffer with an adequate concentration of PLP (typically 0.5-1.0 mM).
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol provides a starting point for optimizing the ATH of 4'-(trifluoromethoxy)acetophenone.
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (e.g., (1S,2S)-(+)-N-(4-toluenesulfonyl)-1,2-diphenylethylenediamine, 0.01 mmol, 1 mol%) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.005 mmol, 0.5 mol%) in anhydrous, degassed solvent (e.g., acetonitrile, 5 mL).
-
Activation: Stir the mixture at room temperature for 20-30 minutes.
-
Reaction Setup: In a separate flask, dissolve 4'-(trifluoromethoxy)acetophenone (1.0 mmol) in the same solvent (5 mL).
-
Initiation: Add a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N, 5 eq. of HCOOH) to the ketone solution.
-
Catalysis: Transfer the activated catalyst solution to the ketone/formate mixture via cannula.
-
Incubation: Stir the reaction at the desired temperature (e.g., 25°C) and monitor its progress by TLC or GC.
-
Workup: Once the reaction is complete, quench with a saturated NaHCO₃ solution. Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Analysis: Purify the crude product by column chromatography and determine the ee% by chiral HPLC.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Amine Synthesis (Note: This table is a representative summary based on typical results found in the literature for similar substrates. Actual results for 4'-(trifluoromethoxy)acetophenone will require experimental validation.)
| Catalyst System | Reductant | Solvent | Temp (°C) | Typical Yield (%) | Typical ee% (S) |
| [Ru(p-cymene)Cl₂]₂ / (S,S)-TsDPEN | HCOOH/Et₃N | CH₃CN | 25 | >90% | >95% |
| [IrCp*Cl₂]₂ / (S,S)-TsDPEN | HCOOH/Et₃N | H₂O | 40 | >95% | >97% |
| Chiral Phosphoric Acid / Hantzsch Ester | Hantzsch Ester | Toluene | 20 | >85% | >92% |
| ω-Transaminase (e.g., from V. fluvialis) | Isopropylamine | Buffer/DMSO | 35 | >90% (equilibrium) | >99% |
Protocol 2: General Procedure for Biocatalytic Transamination
-
Reaction Buffer: Prepare a potassium phosphate buffer (100 mM) at the optimal pH (e.g., pH 7.5). Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1.0 mM.
-
Reaction Setup: In a temperature-controlled vessel, add the reaction buffer.
-
Enzyme Addition: Add the ω-transaminase (as a lyophilizate or whole-cell preparation) to the desired activity loading.
-
Reagent Addition: Add the amine donor (e.g., isopropylamine, 500 mM) and any co-solvents (e.g., DMSO, 10% v/v) required to solubilize the ketone.[10]
-
Initiation: Add 4'-(trifluoromethoxy)acetophenone to the desired starting concentration (e.g., 50 mM).
-
Incubation: Stir the reaction at the optimal temperature (e.g., 35°C). Monitor the reaction progress by taking aliquots, quenching the enzyme (e.g., with a strong acid or base), and analyzing by HPLC.
-
Workup: Once the reaction has reached equilibrium or the desired conversion, acidify the mixture to pH < 2 to protonate the amine product. Extract any remaining ketone with an organic solvent (e.g., MTBE). Basify the aqueous layer to pH > 10 and extract the amine product with an organic solvent.
-
Analysis: Dry the organic extracts, concentrate, and determine the ee% by chiral HPLC.
Part 4: Visualization of Key Synthetic Pathways
The two primary routes to the target chiral amine are fundamentally different, one relying on chemocatalysis and the other on biocatalysis.
Caption: Key synthetic pathways to the target chiral amine.
Part 5: Concluding Remarks
Achieving high enantioselectivity in the synthesis of this compound is a challenging yet achievable goal. Success hinges on a systematic and logical approach to optimization and troubleshooting. Both asymmetric reductive amination and biocatalytic transamination are powerful strategies, but each requires careful control over key parameters. By rigorously evaluating the catalyst system, reaction conditions, and reagent purity, researchers can consistently produce this valuable intermediate with the high enantiomeric purity required for pharmaceutical applications.
Part 6: References
-
Shin, J. S., & Kim, B. G. (2002). Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. 7
-
Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis. Sigma-Aldrich. --INVALID-LINK--
-
Xiao, Y., et al. (2020). Direct catalytic asymmetric synthesis of α-chiral primary amines. Chemical Society Reviews. 14
-
Ellman Laboratory. Asymmetric Synthesis of Amines. Yale University. 15
-
BenchChem. (2025). A Comparative Guide to Chiral Amines in Asymmetric Synthesis. BenchChem. 16
-
Semenov, S., et al. (2018). Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. Semantic Scholar. 5
-
Wang, Y., et al. (2022). Catalytic Asymmetric Reductive Amination for Axially Chiral Aryl Aldehydes via Desymmetrization/Kinetic Resolution Cascade. Organic Letters. 17
-
ResearchGate. (n.d.). Examples of asymmetric reductive aminations catalyzed by chiral transition metal complexes. ResearchGate. 6
-
BenchChem. (2025). Comparative study of catalysts for asymmetric reductive amination. BenchChem. 3
-
Kumar, A., & List, B. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis. 4
-
BenchChem Technical Support Team. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. BenchChem. 12
-
ResearchGate. (n.d.). Optimization of reaction conditions a Optimization for enantioselective... ResearchGate. 18
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the enantioselective synthesis of 2 a. [a]. ResearchGate. 19
-
Duan, Z. W., et al. (2024). Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine. Semantic Scholar. 9
-
Contente, M. L., et al. (2021). ω-Transaminase-Mediated Asymmetric Synthesis of (S)-1-(4-Trifluoromethylphenyl)Ethylamine. ResearchGate. 10
-
MedChemExpress. This compound. MedChemExpress. 1
-
Kim, Y. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI. 11
-
Bode Research Group. (2015). Asymmetric reactions_synthesis. ETH Zurich. 13
-
MedChemExpress. This compound - Product Data Sheet. MedChemExpress. 2
-
Bisogno, F. R., & Lavandera, I. (2012). Enzymatic strategies for asymmetric synthesis. PubMed Central. 8
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Direct Asymmetric Reductive Amination for the Synthesis of Chiral β-Arylamines. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineered the Active Site of ω-Transaminase for Enhanced Asymmetric Synthesis Towards (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Deactivation in the Synthesis of Chiral Amines
Welcome to the technical support center for troubleshooting catalyst deactivation in the synthesis of chiral amines. This guide is designed for researchers, scientists, and drug development professionals to diagnose, mitigate, and prevent common issues encountered during these critical catalytic reactions. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental work.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst deactivation in the synthesis of chiral amines, providing concise answers and foundational knowledge.
Q1: What are the primary signs of catalyst deactivation in my chiral amine synthesis?
A1: The most common indicators of catalyst deactivation include a decrease in reaction rate, a drop in product yield, and a loss of enantioselectivity (a lower enantiomeric excess, or ee%). In some cases, you might observe a change in the color of the reaction mixture, suggesting alteration of the catalyst's chemical state. Monitoring your reaction kinetics and product purity over time is crucial for early detection.
Q2: How can I differentiate between reversible catalyst inhibition and irreversible deactivation?
A2: Reversible inhibition is a temporary loss of activity that can often be overcome by increasing the substrate concentration or removing the inhibiting species.[1][2] A classic example is competitive inhibition where the inhibitor vies with the substrate for the active site.[1][2] Irreversible deactivation, on the other hand, involves a permanent change to the catalyst's structure or composition, such as poisoning or thermal degradation, and the initial activity cannot be restored by simple adjustments to the reaction conditions.[3][4]
Q3: My chiral amine product seems to be inhibiting the reaction. Is this a common issue?
A3: Yes, product inhibition is a well-documented phenomenon in chiral amine synthesis, particularly in the asymmetric hydrogenation of imines.[5][6][7] The amine product, being a Lewis base, can coordinate to the metal center of the catalyst, blocking active sites and hindering further reaction cycles.[7] This is especially prevalent with highly basic and nucleophilic N-alkyl amines.[5][6]
Q4: What are common catalyst poisons I should be aware of in my reagents and solvents?
A4: Catalyst poisons are substances that strongly adsorb to the active sites of a catalyst, rendering them inactive.[8] Common poisons for transition metal catalysts used in chiral amine synthesis include:
-
Sulfur compounds (e.g., thiols, thioethers)
-
Phosphorus compounds (e.g., phosphines, phosphates)
-
Halides
-
Cyanides
-
Carbon monoxide[8]
It is imperative to use high-purity reagents and solvents to minimize the risk of introducing these poisons into your reaction system.
Q5: Can the chiral ligand degrade during the reaction, and how would that affect my results?
A5: Chiral ligand degradation is a significant concern, especially in reactions requiring elevated temperatures.[9] Thermal degradation can lead to a loss of the ligand's structural integrity, which is essential for inducing chirality. This results in a decrease in enantioselectivity and can also lead to the formation of catalytically inactive or less active species.
Section 2: Troubleshooting Guides
This section provides systematic approaches to diagnose and resolve specific issues related to catalyst deactivation.
Guide 1: Diagnosing the Root Cause of Catalyst Deactivation
A systematic investigation is key to identifying the cause of catalyst deactivation.[3] The following workflow can guide your diagnostic process.
Caption: A decision-making workflow for troubleshooting catalyst deactivation.
Step-by-Step Protocol for Diagnosing Deactivation:
-
Confirm Experimental Parameters: Double-check that the temperature, pressure, stirring rate, and reagent concentrations match the established protocol. Ensure the purity of all starting materials and solvents.
-
Evaluate for Product Inhibition:
-
Run the reaction with a known amount of the chiral amine product added at the beginning.
-
If the initial reaction rate is significantly lower than a control reaction without the added product, product inhibition is likely a contributing factor.[7]
-
-
Screen for Catalyst Poisons:
-
If you suspect contamination, analyze your starting materials and solvents using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for organic impurities or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal contaminants.
-
Common poisons include sulfur, halides, and phosphorus-containing compounds.[8]
-
-
Characterize the Deactivated Catalyst:
| Analytical Technique | Information Gained | Potential Indication of Deactivation |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of the surface.[3][10] | Presence of poisons (e.g., S, Cl), change in metal oxidation state. |
| Brunauer-Emmett-Teller (BET) Analysis | Surface area and pore volume.[3][11] | Reduction in surface area due to fouling or sintering. |
| Inductively Coupled Plasma (ICP) Analysis | Bulk elemental composition. | Leaching of the active metal from a supported catalyst. |
| X-ray Diffraction (XRD) | Crystalline structure and crystallite size.[12][13] | Sintering (increase in crystallite size), phase changes. |
| Thermogravimetric Analysis (TGA) | Thermal stability and presence of volatile components.[14][15] | Decomposition of chiral ligands at lower than expected temperatures. |
Guide 2: Mitigating Product Inhibition
If product inhibition is identified, consider the following strategies:
-
In Situ Product Protection: For primary amines, adding an acylating agent like Boc-anhydride (Boc₂O) can protect the newly formed amine, preventing it from coordinating with the catalyst.[7]
-
Process Engineering Solutions:
-
Continuous Flow Reaction: A continuous flow setup can maintain a low concentration of the product in the reactor, minimizing inhibition.
-
Product Removal: Implement in situ product removal techniques, such as extraction or precipitation, to shift the equilibrium and reduce inhibition.
-
Guide 3: Catalyst Regeneration
For catalysts that have undergone deactivation due to fouling or reversible poisoning, regeneration may be possible.[3][16][17]
General Protocol for Solvent Washing of a Homogeneous Catalyst:
-
Catalyst Precipitation: At the end of the reaction, add a non-polar solvent (e.g., hexane, pentane) to precipitate the polar catalyst complex.
-
Isolation: Isolate the precipitated catalyst by filtration or decantation.
-
Washing: Wash the catalyst with fresh, deoxygenated solvent to remove adsorbed impurities and residual product.
-
Drying: Dry the catalyst under vacuum or an inert atmosphere.
-
Activity Test: Test the activity of the regenerated catalyst on a small scale to confirm the restoration of its performance.
Caption: A workflow for the regeneration of a homogeneous catalyst by solvent washing.
Section 3: Biocatalyst Deactivation in Chiral Amine Synthesis
Enzymes, such as transaminases, are increasingly used for the synthesis of chiral amines.[18][19] They are also susceptible to deactivation.
FAQs for Biocatalyst Deactivation
Q1: What are the common causes of deactivation for enzymes like transaminases?
A1: Enzyme deactivation can be caused by:
-
Thermal Denaturation: Exposure to temperatures outside the enzyme's optimal range can cause it to unfold and lose its catalytic activity.
-
pH Extremes: Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, leading to a loss of function.
-
Substrate or Product Inhibition: High concentrations of the substrate or product can sometimes bind to the enzyme in a non-productive manner, inhibiting its activity.[20][21]
-
Solvent Effects: Organic solvents used in the reaction can strip essential water molecules from the enzyme's surface, leading to denaturation.[22]
-
Mechanical Stress: High shear forces from vigorous stirring can physically damage the enzyme's structure.
Q2: How can I improve the stability of my enzyme catalyst?
A2: Enzyme stability can be enhanced through:
-
Immobilization: Attaching the enzyme to a solid support can improve its thermal and operational stability and simplifies its recovery and reuse.[18][22]
-
Protein Engineering: Techniques like directed evolution can be used to develop more robust enzyme variants with improved stability under process conditions.[18]
-
Reaction Medium Optimization: The careful selection of co-solvents and the control of water activity can create a more favorable environment for the enzyme.
Troubleshooting Guide for Biocatalyst Deactivation
| Issue | Potential Cause | Recommended Action |
| Low Activity | Suboptimal pH or temperature | Determine the optimal pH and temperature for the enzyme and ensure the reaction is run under these conditions. |
| Activity Loss Over Time | Thermal denaturation | Consider enzyme immobilization or using a more thermostable enzyme variant. |
| Inhibition at High Substrate Concentration | Substrate inhibition | Run the reaction with a lower initial substrate concentration or use a fed-batch approach. |
| Poor Performance in Organic Solvents | Solvent-induced deactivation | Screen for more biocompatible solvents or use an immobilized enzyme preparation.[22] |
References
- 1. Effect of Enzyme Inhibition on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 9. Development of Chiral Ligands for the Transition-Metal-Catalyzed Enantioselective Silylation and Borylation of C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. uobabylon.edu.iq [uobabylon.edu.iq]
- 13. Catalyst Characterization Techniques [hidenanalytical.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. youtube.com [youtube.com]
- 21. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enantioselective Synthesis of Trifluoromethoxy Phenylalkanamines
Welcome to the technical support center for the enantioselective synthesis of trifluoromethoxy-substituted phenylalkanamines. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions, focusing on the critical role of solvent selection in achieving high enantioselectivity and yield. Our approach is rooted in mechanistic principles to provide not just solutions, but a deeper understanding of your chemical system.
Frequently Asked Questions (FAQs)
Q1: Why is the trifluoromethoxy (-OCF3) group a valuable substituent in drug candidates?
The trifluoromethoxy (-OCF3) group is a powerful modulator of molecular properties in drug design. Its inclusion can significantly enhance a drug candidate's profile in several ways:
-
Improved Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making them resistant to metabolic degradation by enzymes in the body. This can prolong a drug's half-life, potentially reducing the required dosage.[1]
-
Enhanced Lipophilicity and Permeability: The -OCF3 group significantly increases a molecule's lipophilicity (fat-solubility). This property is crucial for effective transport across biological membranes, such as the cell membrane or the blood-brain barrier, leading to better absorption and distribution (ADME properties).[1][2]
-
Modulation of Physicochemical Properties: The trifluoromethoxy group uniquely combines the lipophilicity of a methyl group with the strong electron-withdrawing nature of fluorine atoms. This allows for fine-tuning of a molecule's electronic environment, which can optimize its binding affinity to biological targets.[3][4]
Troubleshooting Guide: Low Enantioselectivity and Poor Conversion
Q2: My reaction suffers from low enantiomeric excess (ee). What are the most likely solvent-related causes and how can I fix them?
Low enantioselectivity is one of the most common hurdles in asymmetric catalysis. The solvent plays a pivotal role in stabilizing the chiral transition state that dictates the stereochemical outcome. If your ee is suboptimal, consider the following solvent-related factors:
Cause 1: Inappropriate Solvent Polarity. The polarity of the solvent can dramatically affect the energy difference between the two diastereomeric transition states leading to the (R) and (S) enantiomers. Nonpolar solvents often provide a more rigid and well-defined chiral environment around the catalyst, leading to higher enantioselectivity.
-
Troubleshooting Steps:
-
Start with Nonpolar Aprotic Solvents: If you are using a polar solvent, switch to a nonpolar aprotic solvent like toluene, benzene, or dichloromethane. These solvents are less likely to interfere with the subtle non-covalent interactions (e.g., hydrogen bonding, π-π stacking) that are crucial for stereodifferentiation.
-
Systematic Screening: If initial results are still low, perform a systematic screen of solvents with varying polarities. Sometimes, a solvent of intermediate polarity may offer the best balance of solubility and selectivity.
-
Cause 2: Catalyst Inhibition by Coordinating Solvents. Solvents with Lewis basic properties, such as tetrahydrofuran (THF), can directly coordinate to the metal center of a catalyst (e.g., in Rhodium- or Ruthenium-based transfer hydrogenation). This coordination can either block the substrate from binding or alter the catalyst's electronic properties, leading to a loss of selectivity and often a sharp drop in reaction rate.
-
Troubleshooting Steps:
-
Avoid Strongly Coordinating Solvents: As a first step, replace solvents like THF or dimethylformamide (DMF) with non-coordinating alternatives like toluene or dichloromethane.
-
Observe Reaction Rate: A significant increase in reaction rate upon switching away from a solvent like THF is a strong indicator that catalyst inhibition was the primary issue. In a model study on asymmetric transfer hydrogenation, switching from various effective solvents to THF resulted in a dramatic drop in conversion from >90% to just 25% in the same timeframe.[3]
-
Cause 3: Unintended Role of Protic Solvents. Protic solvents like methanol or ethanol can participate in the reaction mechanism, for instance, by forming hydrogen bonds with the catalyst or substrate.[3] While this can sometimes be beneficial (e.g., in a water/methanol co-solvent system for certain transfer hydrogenations[3][5][6]), it can also disrupt the carefully organized transition state, leading to lower ee.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Unless the protocol specifically calls for a protic co-solvent, ensure your reaction is run under strictly anhydrous conditions. Dry your chosen aprotic solvent over molecular sieves or another appropriate drying agent.
-
Evaluate Protic Additives Cautiously: If the reaction is sluggish in aprotic media, a small amount of a protic co-solvent can sometimes be beneficial, but it should be screened carefully as it may negatively impact enantioselectivity.
-
Q3: My reaction has stalled or shows very low conversion. Could the solvent be the culprit?
Yes, poor conversion is frequently linked to solvent choice, often for reasons related to solubility or catalyst deactivation.
-
Solubility Issues: The starting materials (imine, catalyst) must be sufficiently soluble in the chosen solvent at the reaction temperature. If you observe precipitation or a heterogeneous mixture where one is not expected, select a solvent with better solubilizing properties.
-
Catalyst Deactivation: As mentioned in Q2, coordinating solvents like THF are known to deactivate common transition metal catalysts used in asymmetric transfer hydrogenation, leading to low conversion.[3]
-
Solvent-Substrate Interaction: In some cases, the solvent can interact unfavorably with the substrate. For instance, highly polar solvents might overly stabilize the ground state of the reactants, increasing the activation energy barrier for the reaction.[1]
Data Summary & Protocols
Table 1: Effect of Solvent on a Model Asymmetric Transfer Hydrogenation of an Imine
To illustrate the profound impact of solvent choice, the following data is adapted from a study on the Rh-TsDPEN catalyzed asymmetric transfer hydrogenation of 1-methyl-3,4-dihydroisoquinoline. While not a trifluoromethoxy phenylalkanamine, this system serves as an excellent model for understanding how different solvent classes affect both conversion and enantioselectivity in a typical imine reduction.
| Entry | Solvent System (1:1 with H₂O) | Solvent Type | Conversion (%) in 20-30 min | Enantiomeric Excess (ee, %) |
| 1 | Methanol | Polar Protic | 98 | 95 |
| 2 | Ethanol | Polar Protic | 97 | 94 |
| 3 | Isopropanol | Polar Protic | 95 | 92 |
| 4 | DMF | Polar Aprotic | 95 | 93 |
| 5 | DMSO | Polar Aprotic | 88 | 84 |
| 6 | THF | Polar Aprotic / Ethereal | 25 | 92 |
Data adapted from Shende, V.S., et al., RSC Advances, 2014.[3]
Key Insights from Table 1:
-
High Performance of Alcohols: Short-chain alcohols as co-solvents delivered excellent conversion and high ee.
-
Strong Catalyst Inhibition by THF: THF, a common laboratory solvent, proved detrimental to the reaction rate (25% conversion), highlighting its inhibitory effect on the catalyst.[3]
-
Balance of Properties: The success of methanol/water suggests that a polar, protic environment can be highly effective for this specific catalytic system, possibly by stabilizing the transition state through hydrogen bonding.[3]
Experimental Protocol: General Procedure for Solvent Screening in Asymmetric Transfer Hydrogenation
This protocol outlines a general method for screening solvents for the synthesis of a trifluoromethoxy phenylalkanamine via asymmetric transfer hydrogenation of the corresponding ketimine.
Workflow Diagram: Solvent Screening Protocol
Caption: Workflow for systematic solvent screening.
Step-by-Step Procedure:
-
Preparation: To a series of oven-dried reaction vials, add the trifluoromethoxy-substituted ketimine (1.0 equiv), the catalyst precursor (e.g., [Rh(Cp*)Cl₂]₂ or [Ru(p-cymene)Cl₂]₂, 0.5-2.0 mol%), and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1-2.2 mol% relative to metal).
-
Solvent Addition: To each vial, add 1.0 mL of a different anhydrous candidate solvent (e.g., Toluene, Dichloromethane, Methanol, THF, etc.).
-
Initiation: Add the hydrogen source (e.g., a 5:2 mixture of formic acid/triethylamine or sodium formate[3]) and seal the vials.
-
Reaction: Stir the vials at the desired temperature (e.g., 25-50 °C) for a fixed period (e.g., 12-24 hours).
-
Analysis: Quench the reactions appropriately. Determine the percentage conversion using an achiral chromatography method (e.g., GC or HPLC). Determine the enantiomeric excess of the resulting amine product using a chiral HPLC column with a suitable mobile phase.
Mechanistic Considerations: The Role of the Solvent in the Transition State
The enantioselectivity of a reaction is determined by the energy difference (ΔΔG‡) between the transition states leading to the major and minor enantiomers. Solvents influence this energy difference through various interactions.
Diagram: Solvent Influence on the Chiral Transition State
Caption: How different solvent types interact with the catalytic cycle.
In many asymmetric transformations, particularly those catalyzed by chiral phosphoric acids (CPAs), the catalyst acts as a bifunctional agent, activating the imine via hydrogen bonding.[7] A non-coordinating, nonpolar solvent ensures that the primary interactions are between the catalyst and the substrate, preserving the integrity of the chiral pocket. A coordinating solvent can disrupt this delicate balance, while a protic solvent might create alternative, less-ordered hydrogen bonding networks, diminishing the enantiocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Asymmetric Hydrogenation of N-Methyl and N-Alkyl Imines with an Ir(III)H Catalyst [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Asymmetric synthesis of either diastereomer of trifluoromethylated allylic amines by the selective reduction of trifluoromethyl α,β-unsaturated N-tert-butanesulfinyl ketoimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetric Transfer Hydrogenation of o-Hydroxyphenyl Ketones: Utilizing Directing Effects That Optimize the Asymmetric Synthesis of Challenging Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Common impurities in (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine and their identification
Technical Support Center: Chiral HPLC Resolution of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Welcome to the technical support center for the enantiomeric separation of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered during method development for this specific chiral amine.
Q1: Where should I start? What are the recommended initial screening conditions?
A: For a primary amine like 1-(4-(trifluoromethoxy)phenyl)ethanamine, polysaccharide-based chiral stationary phases (CSPs) are the most successful and versatile starting point.[1][2] We recommend screening a small, diverse set of columns and mobile phases to quickly identify a promising lead.
-
Recommended CSPs: Polysaccharide-based columns, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for resolving a wide range of racemates, including primary amines.[1]
-
Recommended Mobile Phase Modes:
-
Normal Phase (NP): Heptane/Hexane with an alcohol modifier (e.g., Isopropanol or Ethanol).
-
Polar Organic Mode (POM): Acetonitrile or Methanol-based. The benefit of POM is particularly realized for compounds with poor solubility in non-polar normal phase solvents.
-
Table 1: Recommended Initial Screening Conditions
| Parameter | Condition 1 (Normal Phase) | Condition 2 (Normal Phase) | Condition 3 (Polar Organic) |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dichlorophenylcarbamate) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | n-Hexane / Ethanol (80:20, v/v) | Acetonitrile / Methanol (90:10, v/v) |
| Additive | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) | 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min (for 4.6 mm I.D. column) | 1.0 mL/min (for 4.6 mm I.D. column) | 1.0 mL/min (for 4.6 mm I.D. column) |
| Temperature | 25 °C (Ambient) | 25 °C (Ambient) | 25 °C (Ambient) |
| Detection | UV (e.g., 220 nm or 254 nm) | UV (e.g., 220 nm or 254 nm) | UV (e.g., 220 nm or 254 nm) |
Q2: My peaks are tailing severely. What is the cause and how do I fix it?
A: Peak tailing for basic compounds like your amine is most commonly caused by secondary ionic interactions with acidic residual silanols on the silica gel surface of the column.[3] The primary amine group is protonated and interacts strongly with deprotonated silanols, leading to a distorted peak shape.
-
Primary Solution: Use a Basic Additive. The most effective solution is to add a small concentration (typically 0.1% to 0.5%) of a competing base to your mobile phase.[1][4] Diethylamine (DEA) or Triethylamine (TEA) are common choices. These additives compete for the active silanol sites, masking them from your analyte and resulting in a more symmetrical peak.
-
Secondary Cause: Column Overload. Chiral compounds can exhibit peak tailing at lower concentrations than achiral compounds, which is characteristic of overloading on some CSPs.[5] Try reducing your sample concentration or injection volume.
-
Tertiary Cause: Column Contamination. If the column has been used extensively, strongly retained contaminants can act as active sites. Flushing the column according to the manufacturer's instructions may resolve the issue.[6] For immobilized polysaccharide columns, a regeneration procedure with solvents like DMF or EtOAc can be used.[7]
Q3: I see only one peak or two poorly resolved peaks. How can I improve the separation (resolution)?
A: Resolution is a function of three factors: efficiency (N), selectivity (α), and retention factor (k). Of these, selectivity is the most powerful and influential parameter for improving chiral separations.[8]
-
Change Mobile Phase Composition:
-
Vary the Alcohol Modifier: In normal phase, switch from Isopropanol (IPA) to Ethanol (EtOH) or vice-versa. Different alcohols alter the hydrogen bonding interactions with the CSP, which can dramatically change selectivity.[4]
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier (e.g., from 5% to 20%). This will change both retention time and selectivity.
-
-
Change the Chiral Stationary Phase: If optimizing the mobile phase doesn't yield sufficient resolution, the next step is to try a different CSP. An amylose-based column and a cellulose-based column can offer complementary selectivity.[1][8]
-
Adjust Temperature: Temperature has a complex and unpredictable effect on chiral separations.[9] Both increasing and decreasing the temperature can improve resolution by altering the thermodynamics of the analyte-CSP interaction. It is a valuable tool for optimization and should be explored in 5-10 °C increments (e.g., 15 °C, 25 °C, 35 °C).[8]
-
Decrease Flow Rate: Chiral stationary phases often suffer from slow mass transfer kinetics. Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase peak efficiency and, consequently, improve resolution, especially for critical separations.
Q4: Can I use acidic additives for my basic amine?
A: While counterintuitive, acidic additives have sometimes shown a dramatic and beneficial effect on the chiral separation of basic compounds on polysaccharide CSPs.[10][11] The proposed mechanism involves the formation of an ion-pair in the mobile phase, which then interacts differently with the CSP. If standard basic additives are not providing adequate separation, screening acidic additives like Trifluoroacetic Acid (TFA) or even Methanesulfonic Acid (MSA) can be a powerful, albeit less common, optimization strategy.[10][11]
Troubleshooting Guides
This section provides systematic workflows for resolving more challenging separation issues.
Guide 1: Systematic Workflow for Chiral Method Optimization
This guide provides a step-by-step protocol when initial screening fails to provide a baseline separation.
Objective: To systematically adjust chromatographic parameters to achieve a resolution (Rs) of > 1.5.
Workflow Diagram:
Caption: Systematic workflow for optimizing chiral HPLC resolution.
Experimental Protocol:
-
Establish a Baseline: Using your best initial condition, confirm the poor resolution.
-
Step 1: Mobile Phase Modification.
-
Prepare mobile phases with the alternative alcohol (e.g., if you started with IPA, switch to EtOH).
-
Prepare a range of modifier concentrations (e.g., 5%, 10%, 15%, 20% EtOH in Hexane with 0.1% DEA).
-
Inject the sample with each mobile phase after proper column equilibration (~20 column volumes).
-
-
Step 2: Temperature Adjustment.
-
Using the best condition from Step 1, set the column thermostat to 15 °C. Allow the system to equilibrate for at least 30 minutes. Inject the sample.
-
Repeat the process at 35 °C.
-
Causality: Changing temperature alters the Gibbs free energy (ΔG) of the interaction between the enantiomers and the CSP. Since ΔG = ΔH - TΔS, a change in T can shift the equilibrium and thus the selectivity of the separation.[9]
-
-
Step 3: Change Chiral Stationary Phase.
-
If resolution is still inadequate, switch to a CSP with a different backbone (e.g., from Chiralpak IA [amylose] to Chiralcel OD [cellulose]).
-
Repeat the mobile phase screening (Step 1) on the new column. The optimal mobile phase is often different for different CSPs.[8]
-
-
Step 4: Fine-Tuning.
-
If you have partial but incomplete separation (Rs ≈ 1.0-1.4), decrease the flow rate to 0.5 mL/min to improve efficiency.
-
Consider screening an alternative additive if peak shape is still suboptimal or if you suspect it may improve selectivity.[10]
-
Guide 2: Diagnosing and Resolving Column Performance Issues
This guide addresses situations where a previously working method begins to fail, exhibiting peak tailing, splitting, or loss of resolution.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting column performance degradation.
Self-Validating Protocols:
-
System Check: Before assuming column failure, always confirm the system is performing correctly. Prepare a fresh batch of mobile phase and re-analyze a trusted standard. An error in mobile phase preparation is a common and easily correctable issue.[12]
-
Guard Column: If you are not using a guard column, install one. It acts as an inexpensive, disposable filter that protects the more expensive analytical column from particulates and strongly adsorbed contaminants.[6]
-
Column Regeneration (Immobilized CSPs Only):
-
Disconnect the column from the detector.
-
Flush with 20 column volumes of Ethanol or Isopropanol.
-
Flush with 20 column volumes of a strong solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Warning: Using these solvents will irreversibly damage traditional "coated" polysaccharide columns.[7]
-
Flush again with 20 column volumes of Ethanol or Isopropanol.
-
Equilibrate with your mobile phase until the baseline is stable.
-
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. yakhak.org [yakhak.org]
- 3. uhplcs.com [uhplcs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral Separations 3: Overloading and Tailing [discover.restek.com]
- 6. chiraltech.com [chiraltech.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
Chiral Chromatography of Amines: A Technical Guide to Overcoming Peak Tailing
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the chiral separation of amines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying causes, enabling you to develop robust and efficient analytical methods.
Understanding the Root Cause: Why Do Amine Peaks Tail in Chiral Chromatography?
Peak tailing in the chromatography of basic compounds like amines is a prevalent issue, primarily stemming from their interaction with acidic silanol groups present on the surface of silica-based stationary phases. These interactions are strong and lead to a non-ideal chromatographic process, resulting in asymmetrical peak shapes.
Here's a breakdown of the key contributing factors:
-
Silanol Interactions: The silica backbone of most chiral stationary phases (CSPs) has residual silanol groups (Si-OH) that are acidic in nature. Amines, being basic, can interact strongly with these silanols through hydrogen bonding and ionic interactions. This leads to some amine molecules being retained longer than others, causing the characteristic tailing.
-
Mobile Phase pH: The pH of the mobile phase plays a crucial role in the ionization state of both the amine analyte and the silanol groups. At a low pH, the amine is protonated (R-NH3+), and at a high pH, the silanol groups are deprotonated (Si-O-). Both scenarios can lead to strong ionic interactions and, consequently, peak tailing.
-
Stationary Phase Chemistry: The type of chiral stationary phase being used can also influence the degree of peak tailing. Some CSPs may have a higher density of accessible silanol groups, making them more prone to this issue.
Troubleshooting Guide: Strategies to Eliminate Peak Tailing
This section provides a systematic approach to troubleshooting and resolving peak tailing in your chiral amine separations.
Mobile Phase Optimization: The First Line of Defense
Optimizing the mobile phase is often the most effective and straightforward way to address peak tailing. The primary goal is to suppress the undesirable interactions between the amine and the stationary phase.
a) The Role of Additives:
The addition of a small amount of a basic or acidic modifier to the mobile phase is a common and highly effective strategy. These additives work by competitively binding to the active sites on the stationary phase or by modifying the ionization state of the analyte.
Table 1: Common Mobile Phase Additives for Chiral Amine Separations
| Additive | Typical Concentration | Mechanism of Action | Considerations |
| Basic Additives | |||
| Diethylamine (DEA) | 0.1% - 0.5% (v/v) | Competitively binds to acidic silanol groups, masking them from the amine analyte. | Can sometimes affect enantioselectivity. May need to be balanced with an acidic modifier. |
| Triethylamine (TEA) | 0.1% - 0.5% (v/v) | Similar to DEA, acts as a silanol blocker. | Stronger base than DEA, may be more effective for highly basic amines. |
| Ethanolamine | 0.1% - 0.5% (v/v) | Another effective silanol masking agent. | |
| Acidic Additives | |||
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | Protonates the amine analyte (R-NH3+), reducing its interaction with silanols. Also suppresses the ionization of silanol groups. | Can be corrosive to the HPLC system over time. May alter the retention characteristics significantly. |
| Formic Acid | 0.1% (v/v) | A less aggressive acid than TFA, serves a similar purpose in protonating the analyte. |
Experimental Protocol: Mobile Phase Additive Screening
-
Prepare Stock Solutions: Prepare 1% (v/v) stock solutions of DEA, TEA, and TFA in your primary mobile phase solvent (e.g., methanol or ethanol).
-
Initial Mobile Phase: Start with your standard mobile phase (e.g., 80:20 Hexane:Ethanol).
-
Additive Introduction: Add 0.1% (v/v) of DEA to your mobile phase. Equilibrate the column for at least 15-20 column volumes.
-
Injection and Analysis: Inject your amine sample and analyze the peak shape.
-
Iterative Optimization: If tailing persists, incrementally increase the DEA concentration up to 0.5%. If tailing is still not resolved, switch to TEA and repeat the process.
-
Acidic Modifier Trial: If basic additives do not yield the desired peak shape, try adding 0.1% TFA to the mobile phase.
-
Data Comparison: Compare the chromatograms obtained with each additive to determine the optimal mobile phase composition for your specific separation.
b) Adjusting Mobile Phase pH:
Careful control of the mobile phase pH is critical. For basic amines, working at a slightly acidic pH (e.g., pH 3-5) can protonate the amine, which can then be repelled by the protonated silanol groups, reducing interaction. Conversely, a higher pH can deprotonate the silanols, but may also deprotonate the amine, leading to other issues. The optimal pH is often a delicate balance and should be determined empirically.
Stationary Phase Selection and Care
If mobile phase optimization does not fully resolve the issue, consider the stationary phase itself.
-
Column Choice: Modern chiral stationary phases are often end-capped to reduce the number of free silanol groups. If you are using an older column, switching to a newer generation, end-capped CSP could significantly improve peak shape.
-
Column Conditioning: Always ensure your column is properly conditioned with the mobile phase before analysis. This allows the stationary phase to equilibrate with the mobile phase additives, ensuring reproducible results.
-
Column Washing: If you suspect your column has become contaminated with strongly retained compounds, a thorough washing procedure is recommended. Consult the column manufacturer's guidelines for appropriate washing solvents.
Sample Preparation and Injection
The way you prepare and inject your sample can also impact peak shape.
-
Sample Solvent: Ideally, your sample should be dissolved in the mobile phase. Injecting a sample in a solvent that is much stronger or weaker than the mobile phase can lead to peak distortion.
-
Sample Concentration: Overloading the column is a common cause of peak tailing. Try injecting a smaller amount of your sample to see if the peak shape improves.
Frequently Asked Questions (FAQs)
Q1: I've added DEA to my mobile phase, but my amine peak is still tailing. What should I do next?
A1: If 0.1-0.5% DEA is not sufficient, you can try a stronger base like TEA. Alternatively, you can try a combination of a basic additive and a small amount of an acidic additive (e.g., 0.1% DEA and 0.05% TFA). This "ion-pairing" approach can sometimes be very effective. Also, ensure your column is thoroughly equilibrated with the new mobile phase.
Q2: Will adding a basic modifier affect the enantioselectivity of my separation?
A2: It is possible. The additives can sometimes interact with the chiral selector of the stationary phase, which may alter the enantioselectivity. It is important to monitor both peak shape and the resolution between your enantiomers when optimizing the mobile phase.
Q3: Can I use a buffer in my mobile phase to control the pH?
A3: Yes, using a buffer is an excellent way to maintain a constant pH. However, ensure the buffer is compatible with your stationary phase and detection method. For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are preferred.
Q4: My peak shape is good, but my retention time is not reproducible. What could be the cause?
A4: Lack of reproducibility can be due to insufficient column equilibration between injections or changes in the mobile phase composition over time (e.g., evaporation of a volatile component). Ensure your mobile phase is well-mixed and that you allow adequate time for the column to equilibrate after any changes.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing peak tailing in chiral amine chromatography.
Caption: A logical workflow for troubleshooting peak tailing.
Visualizing the Mechanism of Action
This diagram illustrates how basic additives work to reduce peak tailing.
Validation & Comparative
A Senior Scientist's Comparative Guide to the Chiral HPLC Analysis of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
Introduction: The Analytical Imperative for Enantiopurity
In the landscape of modern drug development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of pharmacological activity and safety. The compound 1-(4-(Trifluoromethoxy)phenyl)ethanamine is a valuable chiral building block, with its distinct enantiomers often serving as precursors to vastly different biologically active agents. The presence of a trifluoromethoxy group can enhance metabolic stability and cell permeability, making this a desirable scaffold. Consequently, the ability to accurately quantify the enantiomeric purity of a target enantiomer, such as (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine, is paramount for process chemistry, quality control, and regulatory compliance.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) stands as the gold standard for this analytical challenge.[1][2] This guide provides a comparative analysis of established chiral HPLC methodologies, grounded in the fundamental principles of chiral recognition, to empower researchers in developing robust and reliable analytical methods for this specific analyte. We will explore the interplay between stationary phase chemistry and mobile phase composition, offering field-proven insights to navigate the path to baseline separation.
Logical Framework for Chiral Method Development
A successful chiral separation is not a matter of chance but the result of a systematic approach. The workflow involves screening a logical selection of CSPs and mobile phases, followed by optimization of the most promising conditions.
References
A Comparative Guide to Enantiomeric Excess Determination of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
For the modern researcher, scientist, and drug development professional, the precise determination of enantiomeric excess (e.e.) is not merely a procedural step but a cornerstone of stereoselective synthesis and the assurance of therapeutic efficacy and safety. In the context of chiral amines, such as (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key building block in medicinal chemistry, robust and reliable analytical methodologies are paramount. This guide provides an in-depth, comparative analysis of the predominant techniques employed for the e.e. determination of this specific chiral amine and its analogs. We will delve into the mechanistic underpinnings of each method, present detailed, field-tested experimental protocols, and offer a quantitative comparison to empower you in selecting the optimal strategy for your research endeavors.
The Imperative of Enantiopurity in Drug Development
The physiological activities of enantiomers can vary significantly. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in the worst-case scenario, induce toxic side effects. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drug substances. This compound, with its trifluoromethoxy-substituted phenyl ring, presents unique analytical challenges and opportunities that necessitate a nuanced understanding of the available analytical techniques.
Comparative Analysis of Key Methodologies
The determination of enantiomeric excess for chiral amines primarily revolves around three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents. Each method offers a distinct set of advantages and is suited to different experimental constraints and objectives.
| Method | Principle | Advantages | Disadvantages | Typical Resolution (Rs) | Typical Analysis Time |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP). | High versatility, broad applicability to non-volatile compounds, well-established and robust.[1] | Longer analysis times compared to GC, higher solvent consumption. | > 1.5 | 10 - 30 min |
| Chiral GC-MS | Separation of volatile enantiomers (or their derivatives) on a chiral capillary column, coupled with mass spectrometry for detection. | High efficiency and sensitivity, faster analysis for volatile compounds, provides structural information from MS.[2] | Requires volatile and thermally stable analytes; derivatization is often necessary.[3] | > 2.0 | 5 - 20 min |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer. | Rapid, non-separative technique, provides direct measure of enantiomeric ratio, requires only small sample amounts.[4] | Lower sensitivity compared to chromatographic methods, potential for signal overlap, requires a suitable CSA. | N/A (based on signal separation) | < 10 min per sample |
In-Depth Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted technique for enantiomeric excess determination due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[1] The separation is based on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.
Caption: Workflow for Chiral HPLC Analysis.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.
Column:
-
Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or a similar polysaccharide-based CSP).
Mobile Phase:
-
Isocratic mixture of n-Hexane and Isopropanol (IPA) (e.g., 90:10 v/v).
-
Additive: 0.1% Diethylamine (DEA) to improve peak shape and reduce tailing for the basic amine.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group)
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of the amine sample at a concentration of approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Causality of Choices:
-
Polysaccharide-based CSPs like Chiralpak® AD-H are broadly effective for a wide range of chiral compounds, including aromatic amines, due to a combination of hydrogen bonding, π-π interactions, and steric hindrance that facilitate chiral recognition.
-
The use of a normal-phase mobile phase (Hexane/IPA) is typical for these columns and often provides better selectivity than reversed-phase conditions.
-
Diethylamine (DEA) is a crucial additive that acts as a competing base, minimizing interactions between the amine analyte and any acidic silanol groups on the silica support, thereby improving peak symmetry.[2]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, chiral GC offers exceptional resolution and speed. While this compound itself may be amenable to direct analysis, derivatization is often employed to enhance volatility and improve chromatographic performance.
Caption: Workflow for Chiral GC-MS Analysis.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.
Column:
-
Chirasil-Dex CB, 25 m x 0.25 mm x 0.25 µm (or a similar cyclodextrin-based chiral GC column).
Derivatization Agent:
-
Trifluoroacetic anhydride (TFAA).
Derivatization Protocol:
-
Dissolve approximately 1 mg of the amine sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Add 100 µL of trifluoroacetic anhydride (TFAA).
-
Heat the mixture at 60 °C for 30 minutes.
-
Evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic fragment ions of the derivatized amine.
Causality of Choices:
-
Cyclodextrin-based chiral stationary phases are highly effective for the separation of a wide range of chiral compounds in the gas phase.[5]
-
Derivatization with TFAA converts the primary amine into a less polar and more volatile trifluoroacetamide, which is more amenable to GC analysis and often exhibits better chiral separation.
-
Mass Spectrometry (MS) detection provides high sensitivity and selectivity, and the use of SIM mode can further enhance the signal-to-noise ratio, allowing for the accurate quantification of minor enantiomers.[3]
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy
Chiral NMR spectroscopy offers a rapid and non-separative approach for determining enantiomeric excess. This technique relies on the use of a chiral solvating agent (CSA) that interacts with the enantiomers to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to the splitting of NMR signals corresponding to the two enantiomers.[4]
Caption: Workflow for Chiral NMR Analysis.
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
Chiral Solvating Agent (CSA):
-
(R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or a similar chiral alcohol or acid.
Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of the amine sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the amine alone.
-
Add the chiral solvating agent (e.g., (R)-BINOL) in a molar ratio of approximately 1:1 to 1:2 (amine:CSA).
-
Gently shake the NMR tube to ensure thorough mixing.
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the mixture.
-
Carefully examine the spectrum for splitting of signals corresponding to the protons near the chiral center of the amine (e.g., the methine proton or the methyl group protons). The trifluoromethoxy group's ¹⁹F signal could also be monitored in a ¹⁹F NMR experiment for potential splitting.
Data Analysis:
-
Integrate the well-resolved signals corresponding to each diastereomeric complex.
-
The enantiomeric excess is calculated from the integration values:
-
e.e. (%) = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100
-
Causality of Choices:
-
(R)-BINOL is a commonly used chiral solvating agent that can form hydrogen bonds and π-π stacking interactions with chiral amines, leading to the formation of diastereomeric complexes with distinct NMR signatures.[6]
-
¹H NMR is a readily accessible technique, and the protons alpha to the nitrogen in the amine are often sensitive to the formation of diastereomeric complexes.
-
The presence of the trifluoromethoxy group also opens the possibility of using ¹⁹F NMR, which can offer a cleaner spectrum with a wider chemical shift range, potentially leading to better resolution of the diastereomeric signals.[7]
Conclusion: A Multi-faceted Approach to Enantiopurity
The determination of the enantiomeric excess of this compound is a critical analytical task that can be confidently addressed by several robust methodologies.
-
Chiral HPLC remains the gold standard for its versatility and reliability, especially in regulated environments.
-
Chiral GC-MS offers a powerful alternative, particularly when high throughput and sensitivity are required for volatile analogs or derivatives.
-
Chiral NMR provides a rapid, non-separative screening tool that can be invaluable in a research and development setting for quick assessments of enantioselectivity.
The choice of the most appropriate technique will ultimately depend on the specific requirements of the analysis, including the sample matrix, the required level of sensitivity and accuracy, and the available instrumentation. By understanding the principles and practical considerations of each method presented in this guide, researchers can make informed decisions to ensure the stereochemical integrity of their chiral amines and advance their drug discovery and development programs.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
- 5. gcms.cz [gcms.cz]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Catalytic Synthesis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Introduction: The Significance of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine in Modern Drug Discovery
The chiral amine this compound is a critical building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in numerous compounds investigated for the treatment of a range of diseases, making its efficient and stereoselective synthesis a topic of considerable interest to researchers in medicinal chemistry and drug development. The trifluoromethoxy group, in particular, can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, underscoring the demand for robust synthetic routes to enantiopure amines bearing this functional group.
This guide provides an in-depth comparison of four distinct catalytic methodologies for the synthesis of this compound: biocatalytic transamination using ω-transaminases, asymmetric reductive amination with rhodium and iridium-based catalysts, and enzymatic kinetic resolution via lipases. Each method is evaluated based on its reaction mechanism, experimental protocol, and performance metrics, offering a comprehensive resource for scientists to select the most suitable approach for their specific research and development needs.
Biocatalytic Asymmetric Transamination with ω-Transaminases
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis. ω-Transaminases (ω-TAs) are particularly adept at the asymmetric synthesis of chiral amines from prochiral ketones, offering exceptional enantioselectivity and mild reaction conditions.[1]
Mechanism of Action
The catalytic cycle of ω-transaminases follows a ping-pong bi-bi mechanism, relying on the cofactor pyridoxal-5'-phosphate (PLP).[1][2] The process begins with the reaction of the PLP-bound enzyme with an amine donor (e.g., isopropylamine), forming a pyridoxamine-5'-phosphate (PMP) intermediate and releasing a ketone byproduct (e.g., acetone).[1] The PMP intermediate then reacts with the ketone substrate (4'-(trifluoromethoxy)acetophenone) to generate the desired chiral amine product and regenerate the PLP cofactor for the next catalytic cycle.[1][2] The high stereoselectivity is dictated by the specific three-dimensional structure of the enzyme's active site.[3]
Experimental Protocol: Synthesis using a Marine ω-Transaminase (TR8)
This protocol is adapted from the work of Coscolín et al., who utilized a ω-TA from a marine bacterium for the synthesis of (S)-1-(4-(trifluoromethylphenyl)ethylamine).[4]
Materials:
-
4'-(trifluoromethoxy)acetophenone
-
Isopropylamine (IPA)
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
ω-Transaminase (TR8) enzyme preparation
-
n-Hexadecane (for in situ product removal, optional)
Procedure:
-
Prepare the aqueous phase by dissolving the amine donor (e.g., 75 mM isopropylamine), the ketone substrate (e.g., 10 mM 4'-(trifluoromethoxy)acetophenone), and the cofactor (0.5 mM PLP) in 100 mM Tris-HCl buffer (pH 7.5).
-
Add DMSO as a co-solvent to a final concentration of 25-30% (v/v) to enhance substrate solubility.[5]
-
Initiate the reaction by adding the ω-transaminase (TR8) preparation to the mixture.
-
For reactions prone to product inhibition, an optional in situ product removal (ISPR) can be implemented by adding an equal volume of an organic phase, such as n-hexadecane, to the aqueous reaction mixture.[4]
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the reaction progress by periodically taking samples and analyzing the conversion and enantiomeric excess of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the product can be extracted from the reaction mixture using an appropriate organic solvent after adjusting the pH.
Performance Data
| Parameter | Value | Reference |
| Enantiomeric Excess (ee) | >99% | [3] |
| Conversion | ~30% (at equilibrium) | [5] |
| Temperature | 30°C | [4] |
| pH | 7.5 | [4] |
| Amine Donor | Isopropylamine | [4] |
Note: Conversion can be improved by employing techniques like in situ product removal (ISPR) to overcome equilibrium limitations.[4]
Experimental Workflow Diagram
Caption: Workflow for ω-Transaminase Catalyzed Synthesis.
Asymmetric Reductive Amination with Iridium-Based Catalysts
Transition metal-catalyzed asymmetric reductive amination (ARA) is a highly efficient one-pot method for the synthesis of chiral amines. Iridium complexes, in particular, have demonstrated broad applicability and high enantioselectivity for the reductive amination of a variety of ketones.[6][7]
Mechanism of Action
The iridium-catalyzed direct asymmetric reductive amination involves the in-situ formation of an imine from the ketone and an amine source, followed by an iridium-hydride mediated asymmetric reduction. The mechanism is believed to proceed through an outer-sphere hydride transfer from a chiral iridium-hydride complex to the C=N bond of the imine.[6][8] The chiral phosphoramidite ligand coordinates to the iridium center, creating a chiral environment that dictates the stereochemical outcome of the hydride addition. Additives like Ti(OiPr)₄ can facilitate the initial imine formation.[9]
Experimental Protocol: A General Approach
This protocol is a generalized procedure based on the successful asymmetric reductive amination of acetophenone derivatives using iridium catalysts.[6][9]
Materials:
-
4'-(trifluoromethoxy)acetophenone
-
Amine source (e.g., diphenylmethanamine or ammonia)
-
[Ir(COD)Cl]₂ (Iridium precursor)
-
Chiral phosphoramidite ligand (e.g., based on BINOL)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Trifluoroacetic acid (TFA)
-
Hydrogen source (e.g., H₂) or a transfer hydrogenation agent (e.g., formic acid/triethylamine)
-
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Procedure:
-
In a glovebox, charge a reaction vessel with the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphoramidite ligand in an anhydrous solvent. Stir to form the catalyst complex.
-
Add 4'-(trifluoromethoxy)acetophenone and the amine source to the reaction vessel.
-
Add Ti(OiPr)₄ and a catalytic amount of TFA to the mixture.
-
If using gaseous hydrogen, purge the vessel with H₂ and maintain a positive pressure (e.g., 50 atm). If using transfer hydrogenation, add the hydrogen donor (e.g., a formic acid/triethylamine mixture).
-
Heat the reaction mixture to a specified temperature (e.g., 40-60°C) and stir for the required reaction time (e.g., 12-24 hours).
-
Monitor the reaction by TLC, GC, or HPLC.
-
Upon completion, quench the reaction, and perform an extractive workup. The product is then purified by column chromatography.
-
If a protecting group like diphenylmethyl is used, a subsequent deprotection step (e.g., hydrogenolysis) is required to obtain the primary amine.
Performance Data (Estimated for the Target Molecule)
| Parameter | Estimated Value | Reference |
| Enantiomeric Excess (ee) | 90-99% | [9] |
| Yield | 85-95% | [9] |
| Catalyst Loading | 0.02-1 mol% | [6][9] |
| Temperature | 40-60°C | [6] |
| Pressure (H₂) | 50 atm | [10] |
Experimental Workflow Diagram
Caption: Workflow for Iridium-Catalyzed Asymmetric Reductive Amination.
Asymmetric Reductive Amination with Rhodium-Based Catalysts
Rhodium-based catalysts are also highly effective for asymmetric reductive amination and transfer hydrogenation, providing another powerful tool for the synthesis of chiral amines.[11] These systems often utilize chiral diphosphine ligands to induce high enantioselectivity.
Mechanism of Action
The mechanism of rhodium-catalyzed asymmetric hydrogenation typically involves the coordination of the ketone to the chiral rhodium complex.[12] In the presence of a hydrogen source, a rhodium-hydride species is formed, which then delivers the hydride to the imine (formed in situ) in a stereoselective manner.[12] The chirality of the ligand framework dictates the facial selectivity of the hydride attack on the C=N bond. For transfer hydrogenation, a hydrogen donor like formic acid provides the hydride to the rhodium center.[13]
Experimental Protocol: A General Approach
This protocol is a generalized procedure based on established methods for rhodium-catalyzed asymmetric reductive amination of related ketones.[11][14]
Materials:
-
4'-(trifluoromethoxy)acetophenone
-
Amine source (e.g., ammonia or an ammonium salt like ammonium acetate)
-
Rhodium precursor (e.g., [Rh(COD)₂]BF₄)
-
Chiral diphosphine ligand (e.g., a derivative of BINAP or Josiphos)
-
Hydrogen source (H₂ or a transfer hydrogenation agent)
-
Anhydrous solvent (e.g., Methanol or Toluene)
Procedure:
-
In an inert atmosphere, dissolve the rhodium precursor and the chiral diphosphine ligand in an anhydrous solvent to form the catalyst.
-
Add the 4'-(trifluoromethoxy)acetophenone and the amine source to the catalyst solution.
-
If using hydrogen gas, place the reaction vessel in an autoclave and pressurize with H₂ (e.g., 20-50 atm). For transfer hydrogenation, add the hydrogen donor.
-
Heat the reaction to the desired temperature (e.g., 50-80°C) and stir for the necessary duration (e.g., 12-48 hours).
-
Monitor the reaction's progress via GC or HPLC.
-
After completion, cool the reaction, release any pressure, and remove the solvent.
-
The crude product is then purified, typically by chromatography, after an appropriate workup.
Performance Data (Estimated for the Target Molecule)
| Parameter | Estimated Value | Reference |
| Enantiomeric Excess (ee) | 85-99% | [14] |
| Yield | 70-95% | [14] |
| Catalyst Loading | 0.5-2 mol% | [14] |
| Temperature | 50-80°C | [14] |
| Pressure (H₂) | 20-50 atm | [14] |
Experimental Workflow Diagram
Caption: Workflow for Rhodium-Catalyzed Asymmetric Reductive Amination.
Enzymatic Kinetic Resolution with Lipases
Kinetic resolution is a classical method for separating enantiomers from a racemic mixture. Lipases are widely used for this purpose due to their stereoselectivity, commercial availability, and operational simplicity. This approach involves the selective acylation of one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer.
Mechanism of Action
Lipase-catalyzed kinetic resolution relies on the differential rate of reaction of the two enantiomers of the racemic amine with an acyl donor.[15] The enzyme's active site preferentially binds one enantiomer, facilitating its acylation at a much faster rate than the other. This results in an enantioenriched unreacted amine and an enantioenriched acylated amine, which can then be separated. The theoretical maximum yield for the desired enantiomer is 50%.
Experimental Protocol: A General Approach
This protocol is a general procedure for the lipase-catalyzed kinetic resolution of a racemic amine.
Materials:
-
Racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine
-
Lipase (e.g., Candida antarctica lipase B - Novozym 435)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to maintain anhydrous conditions)
Procedure:
-
To a solution of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine in an anhydrous organic solvent, add the acyl donor.
-
Add the lipase preparation (often immobilized on a solid support).
-
Stir the mixture at a controlled temperature (e.g., 30-50°C).
-
Monitor the reaction progress by chiral HPLC or GC, aiming for approximately 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated product.
-
Once the desired conversion is reached, filter off the immobilized enzyme.
-
Remove the solvent under reduced pressure.
-
Separate the unreacted (S)-amine from the acylated (R)-amine by column chromatography or by an acid-base extraction procedure.
-
The acylated amine can be hydrolyzed back to the (R)-amine if desired.
Performance Data (Estimated)
| Parameter | Estimated Value | Reference |
| Enantiomeric Excess (ee) | >99% (for both product and remaining substrate at ~50% conversion) | [16] |
| Yield | <50% (for the desired enantiomer) | [16] |
| Temperature | 30-50°C | [17] |
| Acyl Donor | Ethyl Acetate or Vinyl Acetate | [16][18] |
Experimental Workflow Diagram
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Comparative Summary of Catalytic Methods
| Feature | ω-Transaminase | Iridium Catalyst | Rhodium Catalyst | Lipase (Kinetic Resolution) |
| Methodology | Asymmetric Synthesis | Asymmetric Reductive Amination | Asymmetric Reductive Amination | Kinetic Resolution |
| Starting Material | Prochiral Ketone | Prochiral Ketone | Prochiral Ketone | Racemic Amine |
| Theoretical Max. Yield | 100% | 100% | 100% | 50% |
| Enantioselectivity | Excellent (>99% ee) | Very Good to Excellent (90-99% ee) | Very Good to Excellent (85-99% ee) | Excellent (>99% ee) |
| Reaction Conditions | Mild (aqueous, ambient temp.) | Moderate (elevated temp/pressure) | Moderate (elevated temp/pressure) | Mild (organic solvent, ambient temp.) |
| Catalyst Source | Biological (Enzyme) | Synthetic (Metal Complex) | Synthetic (Metal Complex) | Biological (Enzyme) |
| Key Advantages | High enantioselectivity, green process, mild conditions | High yields, broad substrate scope | High yields, well-established | High enantioselectivity, simple setup |
| Key Disadvantages | Equilibrium limitations, potential substrate/product inhibition | Cost of precious metals, requires anhydrous conditions, potential for catalyst poisoning | Cost of precious metals, may require high pressure | 50% theoretical yield limit, requires separation of enantiomers |
Expert Insights and Recommendations
The choice of catalyst for the synthesis of this compound is contingent on the specific priorities of the research or production campaign.
-
For Green Chemistry and High Enantiopurity: ω-Transaminases are the superior choice. They operate in aqueous media under mild conditions and consistently deliver exceptionally high enantiomeric excess. While equilibrium limitations can be a challenge, process optimization strategies such as in situ product removal can significantly enhance productivity. The high selectivity often simplifies downstream purification.
-
For High Throughput and Yield: Iridium and Rhodium-catalyzed asymmetric reductive amination offer the most direct route from the ketone to the chiral amine with the potential for high yields. These methods are well-suited for medicinal chemistry efforts where rapid access to a variety of chiral amines is necessary. The primary drawbacks are the cost of the precious metal catalysts and the need for more stringent reaction conditions (anhydrous solvents, and in some cases, high pressure).
-
For Simplicity and High Enantiomeric Excess when Racemate is Available: Lipase-catalyzed kinetic resolution is a straightforward and effective method if a source of the racemic amine is readily available. It provides access to both enantiomers in high purity. However, the inherent 50% yield limitation for the desired enantiomer makes it less atom-economical compared to asymmetric synthesis methods.
References
- 1. mdpi.com [mdpi.com]
- 2. A quantum chemical study of the ω-transaminase reaction mechanism - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Asymmetric Reductive Amination for the Synthesis of (S)-Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric synthesis of γ-branched amines via rhodium-catalyzed reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral Amines in Asymmetric Synthesis: (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to construct chiral molecules is paramount. Chiral amines, particularly those derived from 1-phenylethanamine, have established themselves as indispensable tools, serving as versatile chiral auxiliaries and catalysts. This guide provides an in-depth comparison of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine with its parent compound, (S)-1-phenylethanamine, and other electronically modified analogues. While direct, side-by-side comparative studies are limited, this analysis synthesizes established principles of stereocontrol and electronic effects to provide a predictive framework for the performance of this fluorinated chiral amine in key asymmetric transformations.
The Archetype: (S)-1-Phenylethylamine as a Chiral Auxiliary
(S)-1-Phenylethylamine (α-PEA) is a foundational chiral amine in asymmetric synthesis, widely employed due to its low cost, commercial availability in both enantiomeric forms, and robust performance in inducing stereoselectivity.[1][2] Its primary mode of action as a chiral auxiliary is rooted in steric hindrance. The bulky phenyl group effectively shields one face of a reactive intermediate, such as an enolate, compelling an incoming electrophile to approach from the less hindered side, thereby dictating the stereochemical outcome of the reaction.[3]
Asymmetric Alkylation
A classic application of α-PEA is in the diastereoselective alkylation of carbonyl compounds. The chiral amine is first converted to a chiral amide, which is then deprotonated to form a chiral enolate. The subsequent alkylation proceeds with high diastereoselectivity, governed by the steric influence of the phenylethyl group.
The Contender: this compound
This compound introduces a unique electronic feature to the phenylethylamine scaffold: the trifluoromethoxy (-OCF₃) group. This substituent is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic perturbation is expected to significantly influence the reactivity and stereoselectivity of this chiral amine in asymmetric synthesis compared to the electronically neutral phenyl group in α-PEA.
Expected Impact of the Trifluoromethoxy Group:
-
Electronic Effects: The electron-withdrawing nature of the -OCF₃ group will decrease the electron density of the aromatic ring. In the context of a chiral auxiliary, this can influence the Lewis basicity of nearby coordinating groups (e.g., the carbonyl oxygen of an amide), which in turn can affect the structure and stability of the transition state. For imines derived from this amine, the C=N bond will be more electrophilic, potentially enhancing its reactivity towards nucleophiles.
-
Physical Properties: The trifluoromethoxy group will increase the lipophilicity of the molecule, which could alter its solubility in various reaction solvents and potentially influence the aggregation state of organometallic intermediates, thereby impacting stereoselectivity.
Comparative Performance in Key Asymmetric Transformations
While direct experimental data comparing this compound with other chiral amines is scarce, we can infer its potential performance by examining studies on related systems with electron-donating and electron-withdrawing substituents.
Diastereoselective Addition to Imines
The addition of nucleophiles to chiral imines is a powerful method for the synthesis of chiral amines. The diastereoselectivity of these reactions is highly dependent on the structure of the chiral auxiliary. Studies on the addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine have shown high levels of diastereoselectivity (up to 98% de).[5]
For imines derived from (S)-1-(4-methoxyphenyl)ethanamine (an electron-donating group), high yields and diastereoselectivities have also been reported in 1,2-addition reactions.[6] Conversely, imines bearing electron-withdrawing groups on the N-aryl substituent have been shown to be effective electrophiles in various asymmetric additions.[7] This suggests that imines derived from this compound would be highly reactive and capable of inducing high levels of stereocontrol.
Table 1: Representative Performance of (S)-1-Phenylethylamine Derived Imines in Asymmetric Additions
| Nucleophile | Aldehyde for Imine Formation | Diastereomeric Excess (de%) | Yield (%) | Reference |
| Allyl-BBN | 2-Methylpropanal | >96 | - | [5] |
| Diallylcuprate | Benzaldehyde | 98 | - | [5] |
| Allyl-BBN | 2,5-Dimethoxybenzaldehyde | 94 | - | [5] |
Based on these findings, it is reasonable to predict that this compound would serve as an effective chiral auxiliary in asymmetric additions to imines, likely affording high yields and diastereoselectivities. The precise level of stereocontrol would, however, be highly dependent on the specific nucleophile, substrate, and reaction conditions.
Experimental Protocols
Below are detailed, step-by-step methodologies for key experiments utilizing the benchmark chiral amine, (S)-1-phenylethylamine. These protocols provide a validated starting point for researchers wishing to evaluate the performance of this compound in comparison.
Protocol 1: Asymmetric Alkylation using (S)-1-Phenylethylamine as a Chiral Auxiliary
This protocol outlines the synthesis of a chiral carboxylic acid via diastereoselective alkylation of an amide derived from (S)-1-phenylethylamine.[3]
Step 1: Formation of the N-Acyl Amide
-
To a solution of (S)-1-phenylethylamine (1.0 equiv.) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 equiv.).
-
Slowly add propionyl chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-propionyl amide by column chromatography on silica gel.
Step 2: Diastereoselective Alkylation
-
Dissolve the purified N-propionyl amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under a nitrogen atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 equiv.) in THF.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 equiv.) dropwise.
-
Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or gas chromatography (GC) analysis before purification by column chromatography.
Step 3: Cleavage of the Chiral Auxiliary
-
Reflux the alkylated amide in a mixture of ethanol and 6 M H₂SO₄ for 12-18 hours.
-
Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH).
-
Extract the liberated (S)-1-phenylethylamine auxiliary with an organic solvent.
-
Acidify the aqueous layer with concentrated HCl and extract the desired α-substituted carboxylic acid product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the carboxylic acid as needed.
Visualizing the Workflow and Mechanism
Diagrams are essential for conceptualizing the intricate steps of an asymmetric synthesis workflow and the underlying mechanistic principles that govern stereoselectivity.
Caption: A generalized experimental workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Transition state model for diastereoselective alkylation.
Conclusion and Future Outlook
(S)-1-Phenylethylamine remains a workhorse in asymmetric synthesis, providing a reliable and cost-effective means of introducing chirality. The introduction of the strongly electron-withdrawing trifluoromethoxy group in this compound presents an intriguing modification that is poised to influence its performance as a chiral amine in asymmetric synthesis. Based on established principles of electronic tuning in asymmetric catalysis, it is anticipated that this fluorinated analogue will exhibit distinct reactivity and selectivity profiles.
While this guide provides a predictive comparison based on logical inference and data from related systems, direct, empirical studies are needed to fully elucidate the catalytic and auxiliary potential of this compound. Such investigations will undoubtedly contribute to the expanding toolkit of chiral amines available to synthetic chemists and may unlock new avenues for the efficient synthesis of complex, high-value chiral molecules in research and drug development.
References
- 1. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective addition of allylmetal compounds to imines derived from (S)-1-phenylethanamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Diastereo- and enantioselective additions of α-nitro esters to imines for anti-α,β-diamino acid synthesis with α-alkyl-substitution - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Enantioselective Analysis
(S)-1-(4-(trifluoromethoxy)phenyl)ethanamine is a chiral amine, a class of compounds of significant interest in the pharmaceutical industry. As with many chiral molecules, the individual enantiomers can exhibit markedly different pharmacological and toxicological profiles. Therefore, the development and rigorous validation of analytical methods capable of accurately and precisely quantifying the desired (S)-enantiomer, while also detecting and quantifying the unwanted (R)-enantiomer, is a non-negotiable aspect of drug development and quality control.
This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative analysis of this compound. The validation parameters discussed are in accordance with the globally recognized International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring data reliability and regulatory compliance.[1][2][3][4]
The Foundation: Understanding Analytical Method Validation
Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] It is a cornerstone of quality assurance, providing confidence that the generated data is reliable, reproducible, and accurate. The key validation characteristics, as outlined by the ICH, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[6] For chiral analysis, this means resolving the (S)-enantiomer from the (R)-enantiomer and any other impurities.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[7]
-
Accuracy: The closeness of the test results to the true value.[6][7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[6] This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][8]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][8]
-
Range: The interval between the upper and lower concentration of analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[6][7]
Recommended Analytical Methods and Alternatives
While specific validated methods for this compound are not extensively published in peer-reviewed literature, established methods for structurally similar chiral phenethylamines can be readily adapted and validated.[9][10][11]
Primary Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used technique for the separation and quantification of enantiomers due to its versatility and the availability of a wide range of chiral stationary phases (CSPs).[12][13][14]
Alternative Method 1: Supercritical Fluid Chromatography (SFC)
SFC is a powerful "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase.[12] This significantly reduces organic solvent consumption and can offer faster analysis times and improved resolution.[12]
Alternative Method 2: Gas Chromatography (GC) with Chiral Derivatization
GC can be a viable option, particularly for volatile amines. Since direct enantiomeric separation on a chiral GC column can be challenging, a common approach is pre-column derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[9][10]
Comparative Performance of Analytical Methods
The following table provides a comparative overview of the typical performance characteristics of the recommended analytical methods for the analysis of this compound. The data presented is illustrative and based on typical performance for similar chiral amines.
| Parameter | Chiral HPLC-UV | Chiral SFC-UV | GC-MS (with Chiral Derivatization) |
| Principle | Chromatographic separation on a chiral stationary phase with UV detection. | Chromatographic separation using a supercritical fluid mobile phase on a chiral stationary phase with UV detection. | Formation of diastereomers followed by gas chromatographic separation and mass spectrometric detection. |
| Selectivity | High; dependent on the choice of chiral stationary phase and mobile phase. | High to Very High; often provides superior resolution to HPLC. | Very High; mass spectrometry provides an additional layer of specificity. |
| Sensitivity (Typical LOQ) | Good (µg/mL range). | Good to Excellent (µg/mL to high ng/mL range). | Excellent (ng/mL to pg/mL range). |
| Application | Routine quality control, purity testing, and quantification in bulk drug and pharmaceutical formulations. | Both analytical and preparative scale separations; suitable for high-throughput screening. | Trace-level impurity analysis, bioanalysis (with appropriate sample preparation). |
| Instrumentation | Widely available, relatively low cost. | More specialized, higher initial cost. | Widely available, moderate cost. |
| Analysis Time | Typically 15-30 minutes per sample. | Typically 5-15 minutes per sample. | Typically 20-40 minutes per sample (including derivatization). |
| Environmental Impact | Moderate to high organic solvent consumption. | Low organic solvent consumption ("Green" chemistry). | Moderate organic solvent consumption. |
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Validation of a Chiral HPLC-UV Method
This protocol outlines the key steps for validating a chiral HPLC-UV method for the quantification of this compound and its (R)-enantiomer.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is a good starting point for screening.[14]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typical for normal-phase chiral separations. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., diethylamine) is often necessary to improve peak shape.[14]
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 10-20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine reference standard and dissolve in 100 mL of the mobile phase.
-
(S)-Enantiomer Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the (S)-enantiomer stock solution with the mobile phase to achieve concentrations spanning the expected range of the samples (e.g., 1 µg/mL to 100 µg/mL).
-
Specificity/Resolution Solution: Prepare a solution containing both the (S)- and (R)-enantiomers (from the racemic stock solution).
3. Validation Parameters and Acceptance Criteria:
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Inject the resolution solution. Ensure baseline separation of the two enantiomers. | Resolution (Rs) > 1.5 between the (S)- and (R)-enantiomer peaks. |
| Linearity | Inject the calibration standards in triplicate. Plot the peak area versus concentration and perform linear regression analysis. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples of known concentration (e.g., spiked placebo) at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). | Percent recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | Perform six replicate injections of a standard solution at 100% of the target concentration. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Precision (Intermediate) | Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument. | RSD ≤ 2.0%. |
| Limit of Quantitation (LOQ) for the (R)-enantiomer | Determine the concentration that gives a signal-to-noise ratio of approximately 10:1. | Precision at the LOQ should have an RSD ≤ 10.0%. |
| Robustness | Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). | System suitability parameters (e.g., resolution) should remain within acceptable limits. |
Visualization of the Validation Workflow
Caption: A typical workflow for analytical method validation.
Interdependence of Validation Parameters
The validation parameters are not independent entities but are interconnected, collectively ensuring the reliability of the analytical method.
Caption: Interdependence of analytical method validation parameters.
Conclusion: Ensuring Quality and Compliance
The validation of analytical methods for chiral compounds like this compound is a scientifically rigorous and legally mandated process. A thorough understanding of the principles of method validation and the comparative strengths of different analytical techniques is essential for generating reliable data that can withstand regulatory scrutiny. The choice between Chiral HPLC, SFC, or GC will depend on the specific requirements of the analysis, including the desired sensitivity, sample matrix, and available instrumentation. Regardless of the method chosen, a comprehensive validation study following ICH guidelines is paramount to ensuring the quality, safety, and efficacy of the final drug product.
References
- 1. fda.gov [fda.gov]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 4. starodub.nl [starodub.nl]
- 5. biopharminternational.com [biopharminternational.com]
- 6. propharmagroup.com [propharmagroup.com]
- 7. Validation criteria for an analytical method - Phytocontrol [phytocontrol.com]
- 8. USP <1225> Method Validation - BA Sciences [basciences.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
The Synthetic Chemist's Guide to Biocatalytic Asymmetric Amination: A Comparative Study of Transaminases
For researchers, scientists, and professionals in the dynamic field of drug development, the synthesis of enantiomerically pure chiral amines is a cornerstone of modern medicinal chemistry. These vital building blocks are integral to a vast array of pharmaceuticals, with an estimated 40-45% of small-molecule drugs featuring at least one chiral amine moiety.[1] While traditional chemical methods have long been the workhorse for their synthesis, they often come with inherent drawbacks, including harsh reaction conditions, the use of toxic heavy metal catalysts, and challenges in achieving high stereoselectivity.[2]
In recent years, the paradigm has shifted towards greener and more efficient alternatives, with biocatalysis emerging as a powerful and elegant solution.[3] Among the arsenal of enzymatic tools, ω-transaminases (ω-TAs) have garnered significant attention for their ability to catalyze the asymmetric synthesis of chiral amines from prochiral ketones with exceptional stereoselectivity.[4] This guide provides a comprehensive and objective comparison of different transaminases, offering experimental insights and data to aid in the selection of the optimal biocatalyst for your synthetic needs.
Understanding the Power of Transaminases: Mechanism and Classification
Transaminases, specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that facilitate the transfer of an amino group from an amine donor to a carbonyl acceptor.[5] This elegant "ping-pong" mechanism allows for the direct and highly stereoselective synthesis of chiral amines.
The utility of transaminases in asymmetric synthesis stems from their distinct enantioselectivity, broadly classifying them into two main groups:
-
(S)-selective ω-Transaminases (Fold Type I): These enzymes typically produce the (S)-enantiomer of the chiral amine.
-
(R)-selective ω-Transaminases (Fold Type IV): Conversely, these enzymes yield the (R)-enantiomer.
This stereocomplementarity is a significant advantage, enabling the synthesis of either enantiomer of a target chiral amine, often with high optical purity.[5]
A Comparative Analysis of Key Transaminases
The selection of an appropriate transaminase is critical for the success of a biocatalytic amination. Factors such as substrate scope, stereoselectivity, operational stability, and optimal reaction conditions vary significantly between enzymes from different microbial sources. Here, we present a comparative overview of two widely studied and commercially relevant transaminases: an (R)-selective ω-transaminase from Aspergillus terreus and an (S)-selective ω-transaminase from Vibrio fluvialis.
Enzyme Selection Logic
Caption: Decision workflow for selecting the appropriate transaminase.
Performance Comparison of Wild-Type Transaminases
| Enzyme Source | Selectivity | Model Substrate | Amine Donor | Temp (°C) | pH | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Aspergillus terreus | (R)-selective | Acetophenone | Isopropylamine | 30 | 7.5 | ~46 | >99 | [6] |
| Vibrio fluvialis | (S)-selective | Acetophenone | L-Alanine | 30 | 7.0 | 92.1 | >99 | [7] |
| Klebsiella pneumoniae | (S)-selective | (S)-α-Methylbenzylamine | Pyruvate | 37 | 8.0 | - | E > 50 | [3] |
| Bacillus thuringiensis | (S)-selective | (S)-α-Methylbenzylamine | Pyruvate | 37 | 8.0 | - | E > 50 | [3] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols: A Practical Guide
To facilitate the application of transaminases in your research, we provide detailed, step-by-step protocols for key experimental workflows.
General Workflow for Chiral Amine Synthesis
Caption: General experimental workflow for biocatalytic chiral amine synthesis.
Protocol 1: Recombinant Transaminase Expression and Purification
This protocol provides a general method for the expression and purification of His-tagged transaminases in E. coli.
1. Transformation and Expression: a. Transform the expression vector containing the transaminase gene into a suitable E. coli expression strain (e.g., BL21(DE3)). b. Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. c. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.[8] e. Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C).
2. Cell Lysis and Purification: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and DNase I). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at high speed (e.g., 15000 x g for 30 min at 4°C) to pellet the cell debris. d. Load the supernatant onto a pre-equilibrated Ni-NTA affinity column. e. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). f. Elute the His-tagged transaminase with elution buffer (lysis buffer with 250 mM imidazole).[9] g. Dialyze the purified enzyme against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and store at -80°C.
Protocol 2: Asymmetric Synthesis of a Chiral Amine
This protocol describes a typical small-scale reaction for the asymmetric synthesis of a chiral amine from a prochiral ketone.
1. Reaction Setup: a. In a reaction vessel, prepare a reaction mixture containing:
- Prochiral ketone (e.g., 10-50 mM)
- Amine donor (e.g., L-alanine or isopropylamine, typically in excess, e.g., 100-500 mM)
- Pyridoxal-5'-phosphate (PLP) cofactor (e.g., 1 mM)
- Purified transaminase (e.g., 1-5 mg/mL)
- Buffer (e.g., 100 mM phosphate buffer, pH 7.0-8.0) b. The final reaction volume can be adjusted as needed. A co-solvent such as DMSO (5-10% v/v) may be added to improve substrate solubility.[7]
2. Reaction Execution and Monitoring: a. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation. b. Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by TLC, GC, or HPLC.
3. Work-up and Product Isolation: a. Once the reaction has reached completion (or the desired conversion), quench the reaction by adding a strong base (e.g., 1 M NaOH) to raise the pH to >12. b. Extract the chiral amine product with an organic solvent (e.g., ethyl acetate or dichloromethane). c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. d. Purify the product by column chromatography if necessary.
Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC
This protocol provides a general method for determining the enantiomeric excess of a chiral amine using chiral HPLC.
1. Sample Preparation: a. Dissolve a small amount of the purified chiral amine product in the mobile phase to a concentration of approximately 1 mg/mL. b. If the amine lacks a chromophore for UV detection, derivatization with a suitable agent (e.g., Marfey's reagent) may be necessary.[1]
2. HPLC Analysis: a. Use a chiral stationary phase (CSP) column suitable for the separation of amines (e.g., a polysaccharide-based column). b. The mobile phase is typically a mixture of hexane/isopropanol or a buffered aqueous/organic mixture, depending on the column and analyte.[10] c. Set the flow rate and column temperature as recommended for the specific column. d. Inject the sample and record the chromatogram.
3. Data Analysis: a. Identify the peaks corresponding to the two enantiomers. b. Integrate the peak areas of the two enantiomers. c. Calculate the enantiomeric excess using the following formula: ee (%) = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100
Overcoming Challenges and Future Perspectives
While transaminases offer a powerful platform for chiral amine synthesis, challenges such as unfavorable reaction equilibria and substrate/product inhibition can limit their practical application.[7] Several strategies have been developed to overcome these limitations:
-
Protein Engineering: Directed evolution and rational design have been successfully employed to improve the stability, activity, and substrate scope of transaminases.[11]
-
Process Engineering: Strategies such as in situ product removal, the use of co-solvents, and enzyme immobilization can enhance reaction efficiency and enzyme reusability.[4]
-
Enzyme Cascades: Coupling transaminases with other enzymes in one-pot cascade reactions can drive unfavorable equilibria towards product formation and enable the synthesis of more complex molecules.[11]
The continued development of novel and robust transaminases through enzyme discovery and engineering, coupled with innovative process design, will undoubtedly expand the synthetic toolbox for the efficient and sustainable production of chiral amines, paving the way for the next generation of pharmaceuticals.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the omega-transaminases from different microorganisms and application to production of chiral amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Process considerations for the asymmetric synthesis of chiral amines using transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. opensciencepublications.com [opensciencepublications.com]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cloning and Characterization of a Novel β-Transaminase from Mesorhizobium sp. Strain LUK: a New Biocatalyst for the Synthesis of Enantiomerically Pure β-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recombinant l‐Amino Acid Oxidase with Broad Substrate Spectrum for Co‐substrate Recycling in (S)‐Selective Transaminase‐Catalyzed Kinetic Resolutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Codonopsis pilosula polysaccharides alleviate neuronal apoptosis induced by endoplasmic reticulum stress-activated PERK-ATF4-CHOP signaling in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC and SFC for the Enantioselective Analysis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine
Introduction: The Critical Role of Chirality in Modern Drug Development
In the pharmaceutical industry, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different effects in a biological system. The analysis of (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine, a key chiral building block for various pharmaceutically active compounds, exemplifies this challenge. Ensuring its enantiomeric purity is paramount for the safety and efficacy of the final drug product.
This guide provides an in-depth, objective comparison of two powerful chromatographic techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). As researchers, scientists, and drug development professionals, understanding the nuances, advantages, and practical considerations of each technique is essential for efficient and reliable method development. This document moves beyond a simple listing of features to explain the causality behind experimental choices, grounded in established chromatographic principles and supported by experimental data.
The Foundation: Principles of Chiral Recognition in Chromatography
The separation of enantiomers is achieved by creating a chiral environment where the two mirror-image molecules can interact differently. In both HPLC and SFC, this is most commonly accomplished by using a Chiral Stationary Phase (CSP). The fundamental mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, separation. For primary amines like our target analyte, key interactions often include hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral pockets of the stationary phase.
Chiral High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a mature and robust technique, widely adopted in quality control and analytical labs. The separation can be performed in several modes, with Normal-Phase (NP) HPLC being particularly effective for polar analytes like primary amines.
Mechanistic Insight & Experimental Causality in HPLC
The choice of a polysaccharide-based CSP, such as those derived from cellulose or amylose tris(3,5-dimethylphenylcarbamate), is a logical starting point. These phases offer a versatile range of interactions, including hydrogen bonding with the carbamate groups on the polysaccharide backbone, which is crucial for resolving primary amines.
The mobile phase composition is critical. A typical NP-HPLC mobile phase consists of a non-polar solvent like hexane and a polar modifier, usually an alcohol (e.g., isopropanol or ethanol). The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention. For basic compounds like amines, peak tailing is a common issue due to strong interactions with residual acidic silanols on the silica support. To counteract this, a small amount of a basic additive, such as diethylamine (DEA), is incorporated into the mobile phase. The DEA competitively binds to the active sites, resulting in improved peak symmetry and efficiency.
Illustrative HPLC Protocol
Below is a detailed, step-by-step protocol that serves as a validated starting point for the chiral separation of the target analyte.
-
System Preparation:
-
Instrument: Standard HPLC system with a UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Prepare a mixture of n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v). Filter and degas the mobile phase thoroughly.
-
-
Sample Preparation:
-
Dissolve the racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine standard in the mobile phase to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Chiral Supercritical Fluid Chromatography (SFC): The High-Speed, Green Alternative
SFC has emerged as a powerful and often superior alternative to HPLC for chiral separations, particularly for preparative-scale purification and high-throughput screening. The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase component.
Mechanistic Insight & Experimental Causality in SFC
A key advantage of SFC is that the same CSPs used in NP-HPLC are highly effective. The mobile phase, however, is fundamentally different. Supercritical CO2 is non-polar, but its elution strength can be finely tuned by adding an organic modifier (co-solvent), typically methanol or ethanol. This mobile phase has significantly lower viscosity and higher diffusivity compared to liquid mobile phases used in HPLC. This allows for the use of much higher flow rates without generating prohibitive backpressure, leading to dramatically faster separations—often 3 to 5 times quicker than HPLC.
Similar to HPLC, analyzing a basic amine requires a basic additive in the modifier to ensure good peak shape. The lower organic solvent consumption (typically 80-90% less than HPLC) makes SFC an environmentally friendly or "green" technology, reducing both solvent purchase and disposal costs.
Illustrative SFC Protocol
-
System Preparation:
-
Instrument: An analytical SFC system with a back-pressure regulator (BPR) and UV detector.
-
Column: A polysaccharide-based chiral column (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase: Supercritical CO2 (A) and Methanol with 0.2% Diethylamine (B).
-
-
Sample Preparation:
-
Dissolve the racemic 1-(4-(trifluoromethoxy)phenyl)ethanamine standard in methanol to a concentration of 1 mg/mL.
-
-
Chromatographic Conditions:
-
Flow Rate: 3.0 mL/min.
-
Elution Mode: Isocratic with 15% B.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 5 µL.
-
-
Analysis:
-
Equilibrate the column under the specified conditions until the pressure and baseline are stable. Column equilibration in SFC is significantly faster than in HPLC.
-
Inject the sample and record the chromatogram.
-
Performance Comparison: HPLC vs. SFC
The choice between HPLC and SFC often depends on the specific goals of the analysis, whether it be high throughput, cost savings, or adherence to established protocols. The following table summarizes the key performance differences based on typical experimental outcomes for a chiral primary amine.
| Performance Metric | Chiral HPLC (Normal Phase) | Chiral SFC | Advantage |
| Analysis Time | 15 - 25 minutes | 2 - 5 minutes | SFC |
| Resolution (Rs) | Good to Excellent (≥ 1.5) | Often Superior or Comparable | SFC |
| Organic Solvent Consumption | High (~15-25 mL per run) | Very Low (~0.5-1.5 mL per run) | SFC |
| Column Equilibration Time | Long (20-30 min) | Fast (3-5 min) | SFC |
| Throughput | Lower | High | SFC |
| Environmental Impact | Significant Solvent Waste | "Green" Technology | SFC |
| Instrument Ubiquity | High (Standard in most labs) | Lower, but growing | HPLC |
| Cost per Sample | Higher (Solvent & Waste) | Lower | SFC |
Visualizing the Method Development Workflow
A systematic approach to method development is crucial for achieving optimal chiral separations. The workflow below is applicable to both HPLC and SFC, involving a screening process to identify the most suitable column and mobile phase conditions.
Caption: A generalized workflow for chiral method development.
Conclusion and Recommendation
Both Chiral HPLC and Chiral SFC are highly capable techniques for the enantioselective analysis of this compound. HPLC represents a robust, reliable, and widely accessible method that is deeply entrenched in the pharmaceutical industry.
However, the evidence and practical advantages overwhelmingly favor Chiral SFC as the more advanced and efficient technique for this application. Its dramatic reduction in analysis time and solvent consumption translates directly to higher throughput and lower operational costs, making it the ideal choice for method development, high-throughput screening, and preparative-scale separations. The ability to achieve faster column equilibration further enhances its productivity. While the initial capital investment for SFC instrumentation may be higher, the long-term savings in solvents, waste disposal, and analyst time present a compelling economic and environmental argument for its adoption.
For laboratories focused on green chemistry, speed, and efficiency, Chiral SFC is the clear successor to HPLC for the chiral analysis of this and many other pharmaceutical compounds.
Spectroscopic comparison of (S)- and (R)-enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine
A Comprehensive Spectroscopic Guide to the Enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine
Introduction
In the landscape of modern drug discovery and development, the principle of chirality is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to distinguish and characterize enantiomers is a critical aspect of pharmaceutical research and quality control. This guide provides an in-depth spectroscopic comparison of the (S)- and (R)-enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine, a chiral amine of interest in medicinal chemistry.
Due to the limited availability of published spectroscopic data for the title compound, this guide will utilize a combination of established spectroscopic principles and experimental data from the closely related structural analog, 1-phenylethanamine (also known as α-methylbenzylamine), to illustrate the expected spectroscopic differences. This approach provides a scientifically robust framework for understanding the chiral discrimination of the target enantiomers.
We will explore a suite of powerful spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD). For each technique, we will delve into the theoretical underpinnings, provide detailed experimental protocols, and present a comparative analysis of the spectral data for the (S)- and (R)-enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Discrimination
Standard NMR spectroscopy is inherently unable to differentiate between enantiomers in an achiral solvent, as their respective nuclei experience identical magnetic environments, resulting in superimposable spectra. However, by introducing a chiral auxiliary, such as a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), it is possible to create a diastereomeric environment for the enantiomers. These diastereomeric pairs have distinct magnetic properties, leading to separable signals in the NMR spectrum, allowing for both qualitative and quantitative analysis of the enantiomeric composition.
Chiral Solvating Agents (CSAs)
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers. The differential interactions within these complexes lead to distinct chemical shifts for the corresponding protons in the (S)- and (R)-enantiomers.
Experimental Protocol: NMR with a Chiral Solvating Agent
The following protocol outlines the use of (R)-(-)-Mandelic acid as a chiral solvating agent for the discrimination of a racemic mixture of 1-phenylethanamine, serving as an analog for 1-(4-(trifluoromethoxy)phenyl)ethanamine.
-
Sample Preparation :
-
In an NMR tube, dissolve approximately 5-10 mg of the racemic amine analyte in 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the racemic amine alone.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent, (R)-(-)-Mandelic acid.
-
Gently shake the tube to ensure thorough mixing and formation of the diastereomeric complexes.
-
-
NMR Acquisition :
-
Acquire a ¹H NMR spectrum of the mixture at a suitable frequency (e.g., 400 or 500 MHz).
-
Optimize spectral parameters, including the number of scans, to achieve a good signal-to-noise ratio.
-
Data Analysis and Comparison
In the absence of the CSA, the ¹H NMR spectrum of racemic 1-phenylethanamine shows a single set of signals. For instance, the methine proton (CH) adjacent to the nitrogen atom appears as a quartet, and the methyl protons (CH₃) as a doublet.
Upon addition of (R)-(-)-Mandelic acid, the single quartet for the methine proton and the single doublet for the methyl protons will each split into two distinct signals. One set of signals corresponds to the (S)-amine/(R)-acid complex, and the other to the (R)-amine/(R)-acid complex. The separation of these signals (Δδ) allows for the determination of the enantiomeric excess (ee) by integrating the respective peaks.
Table 1: Expected ¹H NMR Chemical Shift Differences for 1-Phenylethanamine Enantiomers with (R)-Mandelic Acid
| Proton | Signal without CSA (δ, ppm) | Signal of (S)-enantiomer with CSA (δ, ppm) | Signal of (R)-enantiomer with CSA (δ, ppm) | Δδ (ppm) |
| Methine (CH) | ~4.1 (q) | Shifted | Shifted | >0.01 |
| Methyl (CH₃) | ~1.4 (d) | Shifted | Shifted | >0.01 |
Chiral Derivatizing Agents (CDAs)
CDAs react with the enantiomers of the analyte to form stable, covalent diastereomeric products. These diastereomers can then be analyzed by standard NMR, where the different chemical environments of the nuclei lead to distinct and well-resolved signals. A commonly used CDA for primary amines is Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
Experimental Protocol: NMR with a Chiral Derivatizing Agent
This protocol details the derivatization of a racemic amine with (R)-Mosher's acid chloride.
-
Derivatization :
-
Dissolve approximately 10 mg of the racemic amine in 1 mL of an anhydrous aprotic solvent (e.g., CH₂Cl₂) in a dry flask.
-
Add a slight excess (1.1 equivalents) of a non-nucleophilic base, such as pyridine or triethylamine.
-
Slowly add 1.1 equivalents of (R)-Mosher's acid chloride to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until completion as monitored by TLC.
-
Work up the reaction by washing with dilute acid and brine, then dry the organic layer and remove the solvent under reduced pressure.
-
-
NMR Analysis :
-
Dissolve the resulting diastereomeric amides in CDCl₃.
-
Acquire ¹H and ¹⁹F NMR spectra.
-
Data Analysis and Comparison
The ¹⁹F NMR spectrum is particularly useful for analyzing Mosher's amides due to the presence of the trifluoromethyl group. The fluorine signals for the two diastereomers will appear at different chemical shifts, providing a clean and often baseline-separated view for accurate integration and ee determination. Similarly, protons in the vicinity of the newly formed chiral center in the ¹H NMR spectrum will also show distinct chemical shifts.
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule.[1] Enantiomers have ECD spectra that are mirror images of each other, making this technique a powerful tool for determining absolute configuration and enantiomeric purity.[2] The sign and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional structure of the molecule.[1]
Experimental Protocol: ECD Spectroscopy
-
Sample Preparation :
-
Prepare solutions of the (S)- and (R)-enantiomers in a suitable UV-transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL.
-
The solvent should be of high purity to minimize background absorbance.
-
-
Instrument Setup :
-
Use a calibrated CD spectrometer.
-
Set the wavelength range to scan the UV region where the chromophores of the molecule absorb (typically 200-400 nm for aromatic compounds).
-
Acquire a baseline spectrum of the solvent in the same cuvette.
-
-
Spectral Acquisition :
-
Record the ECD spectra of the (S)- and (R)-enantiomer solutions.
-
The spectra are typically an average of multiple scans to improve the signal-to-noise ratio.
-
Subtract the solvent baseline from the sample spectra.
-
Data Analysis and Comparison
The ECD spectra of the (S)- and (R)-enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine are expected to be mirror images. The aromatic chromophore will give rise to Cotton effects in the 200-300 nm region. Based on empirical rules for similar chiral aromatic amines, the (S)-enantiomer might be expected to show a negative Cotton effect at a certain wavelength, while the (R)-enantiomer would exhibit a positive Cotton effect at the same wavelength.
Table 2: Expected ECD Spectral Characteristics for the Enantiomers
| Enantiomer | Expected Sign of Major Cotton Effect | Wavelength Range (nm) |
| (S)-enantiomer | Negative | 200-300 |
| (R)-enantiomer | Positive | 200-300 |
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[3] Like ECD, the VCD spectra of enantiomers are mirror images of each other.[4] VCD is particularly sensitive to the stereochemistry of the entire molecule and can provide detailed information about the absolute configuration and conformational preferences in solution.[3]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation :
-
Prepare concentrated solutions (10-50 mg/mL) of the (S)- and (R)-enantiomers in a suitable IR-transparent solvent (e.g., CDCl₃ or CCl₄).
-
The solvent should have minimal absorption in the spectral regions of interest.
-
-
Instrument Setup :
-
Use a VCD spectrometer, which is typically a Fourier-transform infrared (FTIR) spectrometer equipped with a photoelastic modulator (PEM).
-
Select an appropriate sample cell with a short path length (e.g., 50-100 µm) to minimize solvent absorption.
-
-
Spectral Acquisition :
-
Acquire the VCD and IR spectra of the (S)- and (R)-enantiomer solutions, as well as a spectrum of the pure solvent.
-
Data collection times are typically longer than for standard IR spectroscopy to achieve an adequate signal-to-noise ratio.
-
Subtract the solvent spectrum from the sample spectra.
-
Data Analysis and Comparison
The VCD spectra of the (S)- and (R)-enantiomers will show bands with opposite signs for each vibrational mode. Key vibrational modes to examine for 1-(4-(trifluoromethoxy)phenyl)ethanamine would include the C-H stretching and bending modes of the chiral center, as well as vibrations associated with the aromatic ring and the trifluoromethoxy group. The comparison of the experimental VCD spectrum with quantum chemical calculations can provide an unambiguous assignment of the absolute configuration.
Table 3: Expected VCD Spectral Characteristics for Key Vibrational Modes
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Expected VCD Signal for (S)-enantiomer | Expected VCD Signal for (R)-enantiomer |
| C-H stretch (chiral center) | 2800-3000 | +/- | -/+ |
| N-H bend | 1550-1650 | +/- | -/+ |
| C-O-C stretch (trifluoromethoxy) | 1200-1300 | +/- | -/+ |
| Aromatic C-H bend | 700-900 | +/- | -/+ |
Conclusion
The spectroscopic toolbox available to modern chemists provides powerful and complementary methods for the characterization of chiral molecules. As we have demonstrated through the discussion of NMR with chiral auxiliaries, ECD, and VCD spectroscopy, a comprehensive analysis of the (S)- and (R)-enantiomers of 1-(4-(trifluoromethoxy)phenyl)ethanamine is readily achievable. While standard NMR provides the foundational structural information, the use of chiral solvating or derivatizing agents allows for the clear differentiation and quantification of the enantiomers. Furthermore, the chiroptical techniques of ECD and VCD offer elegant and definitive methods for the assignment of absolute configuration by observing the mirror-image relationship of their spectra. The integration of these techniques provides a robust and self-validating system for the complete stereochemical analysis of chiral compounds, an essential capability in the fields of pharmaceutical development and chemical research.
References
A Senior Application Scientist's Guide to the Relative Reactivity of Trifluoromethoxy vs. Trifluoromethyl Substituted Phenylamines
For researchers in drug development and synthetic chemistry, the choice of substituent on an aromatic ring is a critical decision that dictates molecular properties and reaction outcomes. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly prevalent, valued for their ability to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, their profound impact on the electronic nature of the parent molecule significantly alters the reactivity of adjacent functional groups.
This guide provides an in-depth comparison of the reactivity of trifluoromethoxy- and trifluoromethyl-substituted phenylamines. We will dissect the electronic similarities and differences between these two "super-halogen" groups, quantify their effects on the basicity and nucleophilicity of the aniline nitrogen, and provide a practical experimental framework for direct comparison. Understanding these nuances is paramount for optimizing synthetic routes and predicting molecular behavior in complex biological systems.
The Electronic Tug-of-War: Inductive vs. Resonance Effects
The reactivity of an aniline's amino group is fundamentally governed by the availability of its lone pair of electrons. Electron-withdrawing groups (EWGs) pull electron density from the aromatic ring and, by extension, from the nitrogen atom, reducing its basicity and nucleophilicity. Both -CF3 and -OCF3 are potent EWGs, but the mechanisms through which they exert their influence differ subtly yet significantly.
-
The Trifluoromethyl (-CF3) Group: This group's effect is straightforward. The three highly electronegative fluorine atoms create a powerful dipole, pulling electron density away from the aromatic ring through the sigma bonds. This is a classic, strong inductive effect (-I).[1][4] The -CF3 group has a negligible resonance effect, meaning its electron-withdrawing nature is dominated by this inductive pull.
-
The Trifluoromethoxy (-OCF3) Group: The electronic character of the -OCF3 group is more complex. Like the -CF3 group, it exerts a very strong -I effect, as the fluorine atoms inductively withdraw electron density through the oxygen. However, the oxygen atom also possesses lone pairs that can, in principle, donate into the aromatic π-system—a positive resonance effect (+R). In practice, this +R effect is severely attenuated. The strong pull from the fluorine atoms draws the oxygen's lone-pair electrons towards the CF3 moiety, making them less available for donation to the ring.[5][6] This internal electron tug-of-war results in the -OCF3 group being a net electron-withdrawing substituent, but generally less so than the -CF3 group, especially when positioned para to the reaction center.[3]
The Hammett constants (σ) provide a quantitative measure of these electronic effects. The σ_meta value reflects primarily the inductive effect, while σ_para captures the sum of both inductive and resonance effects.
Caption: Electronic effects of -CF3 and -OCF3 substituents.
Table 1: Comparison of Electronic Parameters for -CF3 and -OCF3 Groups
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Causality Behind the Numbers |
|---|---|---|---|
| -CF3 | 0.44[7] | 0.57[7] | The strong -I effect dominates at both positions. The slightly stronger effect at the para position reflects some π-electron aspiration. |
| -OCF3 | 0.38[8] | 0.35[8] | The -I effect is strong at the meta position. At the para position, the weak +R effect slightly counteracts the -I effect, resulting in a slightly lower overall electron-withdrawing strength compared to the meta position and significantly lower than -CF3. |
Impact on Basicity and Nucleophilicity
A direct consequence of a substituent's electron-withdrawing strength is its effect on the basicity of the aniline nitrogen. A lower electron density on the nitrogen makes it a weaker base (lower pKa of its conjugate acid) and a poorer nucleophile.
Based on the Hammett constants, we can establish a clear hierarchy:
Aniline > 4-Trifluoromethoxyaniline > 4-Trifluoromethylaniline (Decreasing Basicity and Nucleophilicity)
The stronger net electron-withdrawing character of the -CF3 group, particularly at the para position, renders the lone pair on the nitrogen of 4-trifluoromethylaniline less available for donation than in 4-trifluoromethoxyaniline.
Table 2: Acidity Constants (pKa) of Phenylaminium Ions
| Phenylamine | Substituent | pKa of Conjugate Acid (Anilinium ion) | Interpretation |
|---|---|---|---|
| Aniline | -H | 4.63 | Baseline basicity. |
| 4-Trifluoromethoxyaniline | p-OCF3 | 3.69 (estimated based on Hammett constants) | The -OCF3 group significantly reduces basicity compared to aniline due to its electron-withdrawing nature. |
| 4-Trifluoromethylaniline | p-CF3 | 3.51 | The more powerful electron-withdrawing -CF3 group further reduces basicity, making it the weakest base of the three. |
| 3-Trifluoromethylaniline | m-CF3 | 3.20 | At the meta position, the purely inductive effect of -CF3 strongly destabilizes the anilinium ion, resulting in the lowest basicity. |
Note: Experimental pKa values can vary slightly with measurement conditions. The values provided serve as a reliable guide for relative basicity.
This trend in basicity correlates directly with nucleophilic reactivity. In reactions such as N-acylation or N-alkylation, where the aniline acts as the nucleophile, we expect trifluoromethoxyanilines to react faster than their trifluoromethylaniline isomers under identical conditions.[9][10]
Experimental Verification: A Competitive Acylation Protocol
Theoretical parameters provide a strong predictive framework, but experimental data is the ultimate arbiter of reactivity. A competitive reaction, where two nucleophiles compete for a limited amount of an electrophile, is a robust and self-validating method to determine relative reactivity.
Objective: To experimentally determine the relative nucleophilicity of 4-trifluoromethoxyaniline and 4-trifluoromethylaniline.
Principle: An equimolar mixture of the two anilines is treated with a substoichiometric amount of an acylating agent. The more nucleophilic aniline will react faster, leading to a higher proportion of its corresponding acetanilide product in the reaction mixture. The product ratio, determined by chromatography (GC or HPLC), directly reflects the relative reaction rates.
Caption: Workflow for the competitive acylation experiment.
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 4-trifluoromethoxyaniline (1.0 mmol), 4-trifluoromethylaniline (1.0 mmol), and 2,6-lutidine (1.2 mmol) in a suitable anhydrous solvent (e.g., 10 mL of Dichloromethane).
-
Causality: Using equimolar amounts of the nucleophiles ensures a fair competition. 2,6-lutidine is a sterically hindered, non-nucleophilic base used to scavenge the acetic acid byproduct without competing in the acylation.
-
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. While stirring, add a solution of acetic anhydride (0.5 mmol in 2 mL of Dichloromethane) dropwise over 5 minutes.
-
Causality: A substoichiometric amount of the electrophile is critical; if it is in excess, both anilines would eventually react to completion, masking any kinetic differences. A low temperature helps control the reaction rate.
-
-
Monitoring and Quenching: Allow the reaction to stir at 0 °C. Take aliquots at specific time points (e.g., 15 min, 30 min, 60 min) and immediately quench them in a vial containing a saturated aqueous sodium bicarbonate solution.
-
Causality: Quenching stops the reaction by neutralizing the acid byproduct and destroying any remaining acetic anhydride. A time-course analysis can provide kinetic data.
-
-
Workup: For each quenched aliquot, add ethyl acetate, separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the crude organic extract by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an appropriate internal standard. Identify the peaks corresponding to the starting anilines and the two acetanilide products (N-(4-(trifluoromethoxy)phenyl)acetamide and N-(4-(trifluoromethyl)phenyl)acetamide).
-
Data Interpretation: Calculate the ratio of the two acetanilide products. A ratio greater than 1 for [OCF3-acetanilide] / [CF3-acetanilide] confirms that 4-trifluoromethoxyaniline is the more potent nucleophile.
Conclusion and Implications
The electronic properties of -OCF3 and -CF3 groups, while both strongly electron-withdrawing, are distinct. The trifluoromethyl group (-CF3) is a more powerful deactivating group due to its purely inductive electron withdrawal. The trifluoromethoxy group (-OCF3) exhibits a slightly weaker deactivating effect because its strong inductive pull is minimally opposed by a severely weakened resonance donation from the oxygen lone pairs.
This fundamental electronic difference translates directly to reactivity: trifluoromethyl-substituted phenylamines are less basic and less nucleophilic than their trifluoromethoxy-substituted counterparts.
For the medicinal or process chemist, this has practical implications:
-
Reaction Conditions: Syntheses involving the nucleophilic attack of a trifluoromethylaniline may require more forcing conditions (higher temperatures, longer reaction times, or stronger electrophiles) compared to the analogous trifluoromethoxyaniline.[11]
-
Drug-Receptor Interactions: The lower basicity of the amino group in a CF3-substituted aniline compared to an OCF3-substituted one can influence its protonation state at physiological pH, potentially altering hydrogen bonding capabilities and overall binding affinity to a biological target.[12]
By understanding the underlying physical organic principles and verifying them with robust experimental designs, researchers can harness the unique properties of these important fluorinated substituents to accelerate discovery and optimize chemical processes.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. global.oup.com [global.oup.com]
- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes to Enantiopure Trifluoromethoxyphenyl Ethanamines
Introduction: The Strategic Importance of Chiral Trifluoromethoxylated Amines
Enantiomerically pure ethanamines bearing a trifluoromethoxy-substituted phenyl group are privileged scaffolds in modern drug discovery. The trifluoromethoxy (OCF₃) group is a powerful bioisostere for other functionalities, offering a unique combination of high lipophilicity, metabolic stability, and electron-withdrawing character that can significantly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.[1] The stereocenter at the benzylic position is often critical for target engagement, making the synthesis of single-enantiomer compounds a mandatory objective in pharmaceutical development.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing these valuable chiral building blocks. We will move beyond simple procedural descriptions to analyze the underlying chemical principles, practical trade-offs, and scalability considerations that guide process development in both academic and industrial settings. Our focus will be on providing a robust framework for selecting the optimal synthetic route based on project-specific criteria such as cost, timeline, available equipment, and required purity.
Strategic Overview: Choosing the Right Path
The synthesis of a single-enantiomer chiral amine from a prochiral ketone precursor fundamentally presents a strategic choice between two divergent philosophies: direct asymmetric synthesis or classical resolution of a racemic mixture.[1] A third, increasingly powerful approach, biocatalysis, offers a green and highly selective alternative.
The decision is not trivial and involves a trade-off between the upfront investment in chiral catalysts or resolving agents and the potential loss of 50% of the material in resolution unless an efficient racemization and recycling protocol is established.[1][2][3]
Figure 1: High-level decision workflow for producing enantiopure trifluoromethoxyphenyl ethanamines.
Asymmetric Synthesis: The Direct Approach
Asymmetric synthesis aims to create the desired enantiomer directly from a prochiral precursor, most commonly the corresponding trifluoromethoxyphenyl ketone. This strategy is often favored for its elegance and high theoretical atom economy. The primary methods in this category are catalytic asymmetric reduction of the ketone followed by conversion to the amine, or direct asymmetric reductive amination.
Catalytic Asymmetric Reduction
This well-established method involves the enantioselective reduction of the prochiral ketone to a chiral alcohol, which is then converted to the amine with retention or inversion of stereochemistry.[4]
-
Mechanism & Rationale: Transition metal catalysts, typically based on Ruthenium or Rhodium complexed with chiral ligands (e.g., BINAP), facilitate the transfer of hydrogen from a source like H₂ gas or isopropanol (transfer hydrogenation).[4] The chiral ligand creates a chiral environment around the metal center, forcing the ketone to coordinate in a specific orientation, which leads to hydride delivery to one prochiral face of the carbonyl, yielding one enantiomer of the alcohol in excess. Oxazaborolidine catalysts are also effective for these reductions.[4] The choice of catalyst and ligand is critical and often requires screening to achieve high enantioselectivity for a specific substrate.
-
Advantages:
-
High enantioselectivities (often >99% e.e.) are achievable.
-
Catalytic nature reduces the amount of expensive chiral material required.
-
-
Challenges:
-
Requires a two-step process (reduction then amination), which can lower overall yield.
-
Metal catalysts can be expensive and may require removal to ppm levels for pharmaceutical applications.
-
The subsequent conversion of the alcohol to the amine (e.g., via Mitsunobu reaction or activation/substitution) can sometimes lead to racemization if not carefully controlled.
-
Asymmetric Reductive Amination
This powerful "one-pot" method combines the formation of an imine from the ketone and an ammonia source with a subsequent asymmetric reduction to directly yield the chiral amine.[1]
-
Mechanism & Rationale: The ketone first reacts with an amine source (e.g., ammonia or a protected amine) to form a prochiral imine or enamine intermediate. A chiral catalyst then reduces this intermediate in an enantioselective manner.[5] Alternatively, a chiral auxiliary can be used, which reacts with the ketone to form a chiral imine that is then reduced diastereoselectively. The auxiliary is cleaved in a final step to release the enantiopure amine.[1]
Figure 2: Generalized pathway for direct asymmetric reductive amination.
-
Advantages:
-
Convergent, one-pot process increases efficiency and reduces waste.[1]
-
Avoids the isolation of potentially unstable intermediates.
-
-
Challenges:
-
Achieving high enantioselectivity can be challenging due to the difficulty of reducing C=N bonds compared to C=O bonds.[5]
-
Requires careful optimization of reaction conditions (catalyst, solvent, temperature, pressure) to favor imine formation and selective reduction.
-
Chiral Resolution: The Classical Workhorse
Chiral resolution remains a widely used and robust method, particularly on an industrial scale.[1][6] This strategy involves the synthesis of a racemic mixture of the trifluoromethoxyphenyl ethanamine, which is then separated into its constituent enantiomers.
Diastereomeric Salt Crystallization
This is the most common classical resolution technique.[3]
-
Mechanism & Rationale: The racemic amine is treated with a single enantiomer of a chiral acid (the resolving agent), such as tartaric acid or dibenzoyltartaric acid. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility.[3][6] By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt is then isolated, and the chiral resolving agent is removed by treatment with a base to liberate the desired enantiopure amine.
Figure 3: Workflow for chiral resolution via diastereomeric salt crystallization.
-
Advantages:
-
Technically straightforward and scalable.
-
Often cost-effective, as resolving agents like tartaric acid are inexpensive.
-
-
Challenges:
-
The theoretical maximum yield is 50% without a racemization/recycling loop for the unwanted enantiomer.[3]
-
The process can be labor-intensive and requires significant screening of resolving agents and solvents to find optimal conditions.[6]
-
The success of the crystallization is difficult to predict.[3]
-
Biocatalysis: The Green and Selective Alternative
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral amines.[7] Enzymes operate under mild conditions (aqueous media, room temperature) and exhibit exquisite chemo-, regio-, and stereoselectivity.
-
Mechanism & Rationale: Transaminases (TAs), or aminotransferases, are enzymes that catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.[7] By selecting an R- or S-selective transaminase, the prochiral trifluoromethoxyphenyl ketone can be directly converted into the corresponding (R)- or (S)-amine with exceptionally high enantiomeric excess. To drive the reaction equilibrium towards the product amine, the ketone by-product from the amino donor (e.g., acetone) is often removed, for instance, by using a coupled enzyme system with an alcohol dehydrogenase (ADH) that reduces it to isopropanol.[7]
-
Advantages:
-
Challenges:
-
Substrate scope can be limited, although protein engineering is rapidly expanding the range of acceptable substrates.
-
Reaction equilibrium can be unfavorable, requiring strategies like by-product removal to drive the reaction to completion.
-
Enzyme cost and stability can be a concern, though immobilization techniques can mitigate this.
-
Comparative Data Summary
| Method | Typical e.e. (%) | Theoretical Yield (%) | Key Reagents/Catalysts | Pros | Cons |
| Asymmetric Reduction | >95% | ~80-90% (2 steps) | Chiral Ru/Rh catalysts, Oxazaborolidines[4] | High e.e., catalytic | Two-step process, potential metal contamination |
| Asymmetric Reductive Amination | 90-99% | ~70-85% (1 pot) | Chiral catalysts, Chiral auxiliaries[1] | High atom economy, one-pot efficiency | Challenging to optimize, catalyst sensitivity |
| Diastereomeric Salt Resolution | >99% (after cryst.) | 50% (up to 100% with recycle) | Chiral acids (e.g., Tartaric acid)[3][6] | Robust, scalable, cost-effective | 50% yield loss, requires screening, labor-intensive |
| Biocatalysis (Transaminase) | >99.9% | >95% | Transaminase enzyme, amino donor[7] | Exceptional selectivity, green process, mild conditions | Substrate scope, equilibrium limitations |
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination (General Procedure)
This protocol is a representative example adapted from established methodologies for synthesizing chiral amines.[1]
-
Imine Formation: To a solution of the trifluoromethoxyphenyl acetophenone (1.0 eq) in a suitable solvent (e.g., toluene or methanol) is added the amine source (e.g., ammonium acetate, 5-10 eq). The mixture is heated to reflux with a Dean-Stark trap to remove water and drive the formation of the imine.
-
Catalytic Reduction: The reaction mixture is cooled to the desired temperature (e.g., 25-50 °C). The chiral catalyst (e.g., a pre-formed chiral iridium or rhodium complex, 0.5-2 mol%) and a reducing agent (e.g., Hantzsch ester or hydrogen gas under pressure) are added.
-
Reaction Monitoring: The reaction is stirred under an inert atmosphere for 12-48 hours. Progress is monitored by TLC or LC-MS until the imine is consumed.
-
Workup and Purification: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched amine.
-
Purity Analysis: The enantiomeric excess (e.e.) is determined by chiral HPLC analysis.
Protocol 2: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol is a representative example adapted from established methodologies.[3][6]
-
Salt Formation: Dissolve the racemic trifluoromethoxyphenyl ethanamine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or isopropanol) with gentle heating. In a separate flask, dissolve the chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid, 0.5-1.0 eq) in the same solvent.
-
Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath or refrigerator to induce crystallization. Stirring may be required.
-
Isolation: Collect the precipitated diastereomeric salt by vacuum filtration and wash the filter cake with a small amount of cold solvent.
-
Enantiomeric Enrichment (Optional): The enantiomeric purity of the salt can often be improved by recrystallization from a suitable solvent.
-
Liberation of Free Amine: Suspend the purified diastereomeric salt in water and add an aqueous base (e.g., 2M NaOH) until the pH is >11.
-
Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure amine.
-
Purity Analysis: Determine the enantiomeric excess (e.e.) by chiral HPLC.
Conclusion and Outlook
The synthesis of enantiopure trifluoromethoxyphenyl ethanamines is a critical task in pharmaceutical chemistry, and multiple robust strategies are available.
-
For rapid, early-stage discovery, where material quantity is less critical, asymmetric synthesis offers the quickest route to a specific enantiomer, provided a suitable catalytic system is known or can be rapidly identified.
-
For large-scale manufacturing, where cost and process robustness are paramount, classical chiral resolution remains a highly competitive and proven strategy, especially if an efficient racemization loop for the undesired enantiomer can be implemented.[2]
-
Looking to the future, biocatalysis represents the most elegant and sustainable approach.[7] As enzyme libraries expand and protein engineering techniques become more routine, enzymatic routes using transaminases will likely become the gold standard, offering unparalleled selectivity under environmentally benign conditions.
The optimal choice depends on a careful evaluation of project goals, timelines, and available resources. A thorough understanding of the advantages and limitations of each approach, as outlined in this guide, is essential for making an informed and strategic decision.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for Chiral Purity Analysis
In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a trivial detail—it is a critical quality attribute that directly impacts safety and efficacy. The differential pharmacological and toxicological profiles of enantiomers have been underscored by historical events, compelling regulatory bodies worldwide to mandate stringent control over chiral purity. Consequently, the analytical methods employed to determine enantiomeric excess must be robust, reliable, and rigorously validated.
This guide provides an in-depth comparison of the primary analytical techniques for chiral purity analysis. Moving beyond a simple recitation of methods, we will explore the strategic imperative of cross-validation using orthogonal techniques. This approach ensures that the analytical results are a true reflection of the product's quality, free from the artifacts or limitations of a single method. Here, we synthesize technical principles with field-proven insights to equip researchers, scientists, and drug development professionals with the knowledge to select, develop, and validate dependable chiral analysis methods.
The Pillars of Chiral Analysis: Core Techniques
The selection of an analytical technique for chiral separation is a decision driven by the physicochemical properties of the analyte, the required sensitivity, the sample matrix, and the intended application (e.g., high-throughput screening vs. quality control). Let's dissect the most prevalent methods.
High-Performance Liquid Chromatography (HPLC)
HPLC is the undisputed workhorse for chiral analysis in the pharmaceutical industry, primarily due to its versatility, robustness, and wide availability of chiral stationary phases (CSPs).
-
Principle of Separation: Chiral recognition is achieved through the differential interaction between the enantiomers and the chiral selectors immobilized on the stationary phase. These interactions are transient and stereospecific, leading to different retention times for each enantiomer. The most common CSPs are polysaccharide-based (e.g., cellulose or amylose derivatives), which offer broad applicability.
-
Expertise & Causality: The choice of mobile phase is critical. In normal-phase mode (using solvents like hexane and ethanol), interactions are primarily driven by hydrogen bonding and dipole-dipole interactions. In reversed-phase mode (using aqueous-organic mixtures), hydrophobic interactions play a more significant role. Method development often involves screening various CSPs and mobile phase modifiers to achieve the necessary resolution (Rs > 1.5 is typically desired). The addition of acids or bases can be crucial for ionizing analytes, enhancing interaction with the CSP.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful "green" alternative to HPLC, offering significant advantages in speed and solvent reduction.
-
Principle of Separation: SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. Its low viscosity and high diffusivity result in faster analysis times and reduced backpressure compared to HPLC. The separation mechanism on CSPs is similar to normal-phase HPLC, relying on polar interactions.
-
Expertise & Causality: The power of SFC lies in its unique mobile phase properties. CO2 is non-polar, but its elution strength can be finely tuned by adding polar co-solvents (modifiers) like methanol or ethanol. This allows for rapid gradient elution and faster column equilibration. This speed makes SFC exceptionally well-suited for high-throughput screening applications in drug discovery.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a distinct, charge-based mechanism, making it an excellent orthogonal method to pressure-driven chromatography.
-
Principle of Separation: In CE, charged molecules migrate in a capillary filled with an electrolyte solution under the influence of an electric field. Chiral separation is achieved by adding a chiral selector to the background electrolyte (BGE). The selector, often a cyclodextrin derivative, forms transient, diastereomeric complexes with the enantiomers, which then migrate at different velocities due to their differing charge-to-size ratios.
-
Expertise & Causality: Method development in CE focuses on optimizing the BGE composition—specifically the type and concentration of the chiral selector, pH, and applied voltage. The choice of cyclodextrin is key; neutral cyclodextrins separate based on inclusion complexation, while charged cyclodextrins add an electrophoretic mobility component, often enhancing resolution. CE's extremely high theoretical plate count allows it to resolve impurities that may co-elute in HPLC or SFC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While not a separative technique in the same vein as chromatography, NMR offers a distinct advantage as an absolute method for determining enantiomeric excess without the need for enantiopure reference standards.
-
Principle of Separation (Discrimination): Chiral discrimination by NMR is achieved by converting the enantiomers into diastereomers by adding a chiral derivatizing agent or by using a chiral solvating agent. These diastereomers have distinct chemical shifts, allowing for the integration and quantification of their respective signals.
-
Expertise & Causality: The key to successful NMR chiral analysis is the selection of a suitable chiral auxiliary that reacts completely and without racemization. The resulting signals must be baseline-resolved for accurate integration. While less sensitive and more time-consuming than chromatographic methods, NMR is invaluable for primary characterization and for validating the purity of reference standards themselves.
The Cross-Validation Imperative: Why One Method is Not Enough
Relying on a single analytical method, no matter how well-optimized, carries inherent risks. An unobserved co-elution of an impurity with one of the enantiomer peaks could lead to an inaccurate (and often overestimated) purity result. Regulatory bodies, such as those following the International Council for Harmonisation (ICH) guidelines, emphasize the importance of specificity in analytical methods.
Cross-validation using an orthogonal method —a technique with a fundamentally different separation or detection principle—provides the highest level of confidence in the analytical data.
The goal of cross-validation is to demonstrate that two distinct methods yield equivalent results for chiral purity, within statistically defined limits. This process significantly enhances the reliability of the analytical data.[1] For example, confirming an HPLC result with an SFC or CE method provides strong evidence that the measured purity is accurate and not an artifact of the primary method.[2]
Caption: Workflow for cross-validating orthogonal analytical techniques.
A Comparative Analysis: Selecting the Right Tool
The optimal technique is always context-dependent. A method ideal for rapid screening in early discovery may not be suitable for final product release testing. The following table provides a comparative summary.
| Parameter | HPLC | SFC | Capillary Electrophoresis (CE) | NMR Spectroscopy |
| Principle | Chromatographic (Partitioning) | Chromatographic (Partitioning) | Electrophoretic (Mobility) | Spectroscopic (Magnetic Resonance) |
| Speed | Moderate (10-30 min) | Very Fast (2-10 min) | Fast (5-20 min) | Slow (>30 min per sample) |
| Resolution | Good to Excellent | Good to Excellent | Excellent to Superior | N/A (signal separation) |
| Sensitivity (LOD/LOQ) | High (ng/mL range) | High (ng/mL range) | Very High (pg/mL to ng/mL) | Low (mg quantities needed) |
| Solvent Consumption | High | Very Low (Green Chemistry) | Extremely Low (µL/run) | Moderate (deuterated solvents) |
| Orthogonality to HPLC | N/A | Moderate (often similar CSPs) | High (different mechanism)[3][4] | Very High (non-separative)[5] |
| Method Development | Moderate to Complex | Fast (amenable to screening) | Moderate | Simple (for known structures) |
| Best For... | QC/GMP environments, versatility | High-throughput screening, green chemistry, preparative scale[6][7] | Highly polar/ionic compounds, limited sample volume, orthogonal validation[8] | Structural confirmation, absolute quantification, reference standard validation[9] |
Experimental Protocols: A Practical Framework
Trustworthy data is built on meticulously executed and well-documented protocols. Below are foundational, step-by-step methodologies for developing and cross-validating HPLC and SFC methods for a hypothetical chiral amine.
Protocol: Primary Method - Chiral HPLC
-
Objective: Develop a robust HPLC method to quantify the enantiomeric purity of "Compound-X," targeting a resolution (Rs) > 1.7 and a limit of quantitation (LOQ) of 0.1% for the minor enantiomer.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column Selection: Screen a set of polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H). Start with a 250 x 4.6 mm, 5 µm column.
-
Mobile Phase Screening (Isocratic):
-
System A (Normal Phase): n-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20 v/v).
-
System B (Polar Organic): Acetonitrile (ACN) / Methanol (MeOH) mixtures.
-
Additive: Add 0.1% diethylamine (DEA) to the mobile phase to improve the peak shape of the basic amine analyte.
-
-
Optimization:
-
Once separation is achieved, adjust the mobile phase ratio to optimize resolution and analysis time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm (or λmax of the analyte).
-
-
System Suitability: Prepare a sample of racemic Compound-X. The system is deemed suitable if Rs ≥ 1.7, tailing factor ≤ 1.5, and %RSD of peak areas from six replicate injections is ≤ 2.0%.
-
Validation (per ICH Q2(R2)): [10]
-
Specificity: Demonstrate that no impurities or degradants co-elute with either enantiomer peak.
-
Linearity: Analyze a series of dilutions of the minor enantiomer spiked into the major enantiomer to cover the range from LOQ to 1.0%.
-
Accuracy & Precision: Analyze samples spiked at LOQ, 0.5%, and 1.0% on multiple days to determine intra- and inter-day variability.
-
Protocol: Orthogonal Method - Chiral SFC
-
Objective: Develop and validate an SFC method orthogonal to the primary HPLC method to confirm the enantiomeric purity of Compound-X.
-
Instrumentation: Analytical SFC system with a back-pressure regulator and UV detector.
-
Column Selection: Utilize the same set of polysaccharide-based CSPs screened for HPLC. The selectivity order may differ between HPLC and SFC, providing orthogonality.[][12]
-
Mobile Phase Screening:
-
Primary Mobile Phase: Supercritical CO2.
-
Co-solvent (Modifier): Screen methanol, ethanol, and IPA.
-
Gradient: Start with a rapid generic gradient (e.g., 5% to 40% co-solvent in 5 minutes).
-
Additive: Add 0.1% DEA to the co-solvent.
-
-
Optimization:
-
Based on the screening results, select the best co-solvent and optimize the gradient or switch to an isocratic method for speed.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
-
System Suitability & Validation: Follow the same validation principles as outlined for the HPLC method, ensuring the method meets predefined acceptance criteria.
Cross-Validation & Data Comparison
-
Sample Analysis: Analyze at least three independent batches of Compound-X using both the validated HPLC and SFC methods.
-
Acceptance Criteria: The results for enantiomeric purity should be in close agreement. A typical acceptance criterion is that the difference between the values obtained by the two methods should not exceed a predetermined limit (e.g., ±10% relative difference or ±0.1% absolute difference, depending on the level of the impurity).
-
Documentation: All data, including chromatograms, integration results, and statistical comparisons, must be fully documented in a validation report.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. bio-rad.com [bio-rad.com]
- 4. Principles of Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 5. NMR methods for determination of enantiomeric excess - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
This guide provides a detailed, procedural framework for the safe and compliant disposal of (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine. As a halogenated organic amine, this compound requires specific handling protocols to ensure laboratory safety, environmental protection, and regulatory adherence. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar chemicals.
Core Chemical Profile and Hazard Assessment
This compound is a chiral primary amine containing a trifluoromethoxy group.[1][2][3][4] This structure dictates its chemical properties and, critically, its classification for waste disposal.
Key Properties:
| Property | Value |
| Molecular Formula | C₉H₁₀F₃NO[2][3] |
| Molecular Weight | 205.18 g/mol [2][3] |
| Classification | Halogenated Organic Compound, Primary Amine |
Inherent Hazards: While a specific, comprehensive Safety Data Sheet (SDS) for the (S)-enantiomer is not readily available in the search results, data from structurally similar fluorinated amines indicate a clear hazard profile.
-
Corrosivity and Irritation: Like many amines, this compound is expected to be a skin and eye irritant, with the potential to cause serious burns upon contact.[5][6] The basic nature of the amine group is the primary driver of this corrosive potential.
-
Environmental Hazard: Improper disposal can be harmful to aquatic life.[8]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen fluoride.[5][6]
The Causality Behind Its Classification: The presence of fluorine atoms from the trifluoromethoxy group firmly places this compound in the halogenated organic waste category.[9][10] This is the single most important factor determining its disposal pathway.
The Regulatory Imperative: RCRA and Waste Segregation
The disposal of laboratory chemicals in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] RCRA establishes a "cradle-to-grave" framework, meaning hazardous waste must be managed safely from its point of generation to its final disposal.[12][13][14]
A core principle of this framework is the meticulous segregation of waste streams .
-
Halogenated vs. Non-Halogenated Waste: Halogenated organic compounds require high-temperature incineration and specialized scrubbing equipment to neutralize the acidic gases (e.g., HF, HCl) produced during combustion. This makes their disposal significantly more complex and costly than that of non-halogenated organics.[10][15]
-
The Consequence of Cross-Contamination: Mixing even a small amount of halogenated waste into a container of non-halogenated solvents renders the entire volume "halogenated."[10] This unnecessarily inflates disposal costs and prevents the non-halogenated portion from being recycled as fuel for cement kilns, a common and more sustainable disposal route.[10]
Standard Operating Procedure (SOP) for Disposal
This protocol ensures that this compound and its associated waste are handled in a manner that is safe, compliant, and environmentally responsible.
3.1. Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles. For larger quantities, a face shield is recommended.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of contaminated gloves as solid hazardous waste.[7]
-
Body Protection: A standard laboratory coat.
3.2. Step-by-Step Waste Collection Protocol
-
Identify the Correct Waste Stream: All waste containing this compound, whether in pure form or dissolved in a solvent, must be disposed of as Halogenated Organic Waste .[9][16]
-
Select an Appropriate Waste Container:
-
Use a designated, leak-proof container with a secure screw-top cap, provided by your institution's Environmental Health & Safety (EHS) department.[10]
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) is generally suitable. Avoid metal containers for amines due to potential corrosion.[17]
-
Ensure the container is clearly labeled for "Halogenated Organic Waste" or a similar designation used by your facility.[16]
-
-
Transfer the Waste:
-
Label the Container Meticulously:
-
As soon as the first drop of waste is added, the container must be labeled.[16]
-
The label must include the words "Hazardous Waste" .[15]
-
List all chemical constituents by their full name (e.g., "this compound", "Dichloromethane"). Do NOT use abbreviations or chemical formulas.[16]
-
Include the approximate percentages or volumes of each component.
-
-
Temporary On-Site Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[18]
-
This area should be under the direct control of laboratory personnel, well-ventilated, and equipped with secondary containment to catch any potential leaks.[18]
-
Store away from incompatible materials, particularly strong acids and oxidizers.[19]
-
-
Arrange for Final Disposal:
3.3. Disposal of Contaminated Solids
Any solid materials that come into contact with the chemical, such as gloves, absorbent pads, or weigh paper, must also be treated as hazardous waste.
-
Collect these items in a sealed plastic bag or a designated container for solid hazardous waste.[21]
-
Label the container clearly as "Hazardous Waste" and list the contaminants.
-
Dispose of this solid waste through your EHS department.
Emergency Procedures: Spills and Exposures
Small Spills (in a fume hood):
-
Place absorbent pads or an inert material (e.g., vermiculite, sand) on the spill.[16]
-
Once absorbed, carefully collect the material using non-sparking tools.
-
Place the contaminated absorbent material into a sealed, labeled container for disposal as halogenated hazardous waste.[16][20]
-
Clean the spill area thoroughly.
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is an inhalation hazard or fire risk, activate the fire alarm to evacuate the building.[16]
-
Contact your institution's emergency response line and EHS department immediately.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[6]
-
Skin Contact: Wash the affected area immediately and thoroughly with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek medical attention.[6]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]
Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
Caption: Disposal decision workflow for laboratory waste.
References
- 1. (1S)-1-[4-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochlo… [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (1S)-1-[4-(TRIFLUOROMETHOXY)PHENYL]ETHYLAMINE CAS#: [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. bucknell.edu [bucknell.edu]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
- 13. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 14. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 15. 7.2 Organic Solvents [ehs.cornell.edu]
- 16. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 17. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 19. tcichemicals.com [tcichemicals.com]
- 20. vumc.org [vumc.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
A Researcher's Guide to Safely Handling (S)-1-(4-(Trifluoromethoxy)phenyl)ethanamine
As a cornerstone in the synthesis of various active pharmaceutical ingredients, this compound is a valuable drug intermediate.[1][2] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information, from personal protective equipment (PPE) and operational procedures to disposal plans, ensuring the well-being of laboratory personnel and the integrity of research.
Immediate Safety Profile & Hazard Assessment
This compound and structurally related compounds are classified as hazardous chemicals.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact. The known hazards include:
-
Skin Corrosion/Irritation: Causes skin irritation, and similar compounds are known to cause severe skin burns.[3][5][6] Prolonged or repeated contact can lead to dryness and redness.
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye irritation or damage.[3][5][6]
-
Respiratory Irritation: Vapors or mists may cause respiratory irritation.[3][5]
Given these hazards, adherence to the following PPE and handling protocols is mandatory.
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles & Face Shield | ANSI Z87.1 / EN166 | Provides impact protection and a barrier against splashes to the entire face.[4] |
| Hands | Chemical-Resistant Gloves | EN 374 | Protects against direct skin contact and potential burns or irritation.[7] Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.[8] |
| Body | Laboratory Coat/Coveralls | N/A | Prevents contamination of personal clothing and protects underlying skin.[8] |
| Respiratory | Government-Approved Respirator | NIOSH (US) / EN 149 (EU) | Required when handling outside of a certified chemical fume hood or if vapors/mists are generated.[4][8] |
| Feet | Closed-Toed Shoes | N/A | Protects feet from potential spills. |
The "Why" Behind the Gear
Simply wearing PPE is not enough; understanding its purpose ensures correct usage. The trifluoromethoxy group and the amine functionality present in the molecule contribute to its irritant and corrosive properties. Chemical-resistant gloves are essential because skin is a primary route of exposure that can lead to irritation or burns.[3] Safety goggles are the minimum for eye protection, but a face shield is strongly recommended due to the risk of splashes causing severe eye damage.[3][5] All handling of the solid or solutions should be conducted in a well-ventilated chemical fume hood to minimize the inhalation of vapors, which can irritate the respiratory system.[5][8]
Part 2: Operational Plan - From Receipt to Use
A systematic approach to handling ensures safety at every step. The following workflow diagram illustrates the key stages.
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Receiving and Storage :
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[9]
-
-
Preparation :
-
Before handling, ensure an eyewash station and safety shower are readily accessible.[8]
-
Don all required PPE as outlined in the table above.
-
-
Handling in the Laboratory :
-
In Case of a Spill :
-
Evacuate all non-essential personnel from the area.[8]
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand) and place it into a suitable, labeled container for disposal.[4][5]
-
Ventilate the area and wash the spill site after the material pickup is complete.[8]
-
Part 3: Disposal Plan - Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Waste Segregation and Collection
All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Solid Waste : Collect in a designated, clearly labeled, and sealed container.
-
Liquid Waste : Collect in a separate, labeled, and sealed container compatible with the solvent used.
-
Empty Containers : Triple rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
Disposal Procedure
-
All chemical waste must be disposed of through an approved hazardous waste disposal company.[3][4]
-
Do not dispose of this chemical down the drain or in the regular trash.[10]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[10] The EPA's regulations under the Resource Conservation and Recovery Act (RCRA) provide a framework for proper hazardous waste management.
Emergency Procedures
Immediate and appropriate first aid is crucial in the event of an exposure.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8] |
| Skin Contact | Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][8] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Assure adequate flushing by separating the eyelids with fingers. Seek immediate medical attention.[4][5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
Always show the Safety Data Sheet (SDS) to the attending medical professional.[5][8]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, advancing scientific discovery while prioritizing personal and environmental safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine | C9H10F3N | CID 1988106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. proman.org [proman.org]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
